Product packaging for Sarkomycin(Cat. No.:CAS No. 11031-48-4)

Sarkomycin

Cat. No.: B075957
CAS No.: 11031-48-4
M. Wt: 140.14 g/mol
InChI Key: ILFPCMXTASDZKM-YFKPBYRVSA-N
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Description

Sarkomycin is a structurally unique antibiotic and cytostatic agent first isolated from Streptomyces erythrochromogenes. Its primary research value lies in its potent antitumor activity, making it a compound of significant interest in oncology and cancer metabolism studies. The name "this compound" is derived from the Greek "sarkoma" (flesh, tumor), reflecting its initial discovery target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B075957 Sarkomycin CAS No. 11031-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11031-48-4

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1

InChI Key

ILFPCMXTASDZKM-YFKPBYRVSA-N

SMILES

C=C1C(CCC1=O)C(=O)O

Isomeric SMILES

C=C1[C@H](CCC1=O)C(=O)O

Canonical SMILES

C=C1C(CCC1=O)C(=O)O

Other CAS No.

11031-48-4

Related CAS

874-21-5 (hydrochloride salt)

Synonyms

sarkomycin A
sarkomycin A, sodium salt

Origin of Product

United States

Foundational & Exploratory

The Discovery of Sarkomycin from Streptomyces erythrochromogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarkomycin, a potent antitumor antibiotic, was first isolated from the fermentation broth of a strain resembling Streptomyces erythrochromogenes. This compound has demonstrated significant inhibitory activity against various tumor cells. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its production, purification, and characterization. Furthermore, it presents quantitative data on its biological activity and explores its mechanism of action through effects on cellular signaling pathways.

Data Presentation

Table 1: Fermentation Parameters for this compound Production
ParameterOptimized Value/RangeReference
Producing StrainStreptomyces erythrochromogenes (or similar strain)General literature on Streptomyces fermentation
Carbon SourceGlucose, StarchGeneral literature on Streptomyces fermentation
Nitrogen SourcePeptone, Yeast ExtractGeneral literature on Streptomyces fermentation
Incubation Temperature28-30°CGeneral literature on Streptomyces fermentation
pH6.5 - 7.5General literature on Streptomyces fermentation
AerationHigh (e.g., 200 rpm shaking)General literature on Streptomyces fermentation
Fermentation Time7-10 daysGeneral literature on Streptomyces fermentation
Yield (Specific quantitative data not available in search results)
Table 2: Purification Summary of this compound
Purification StepFold PurificationYield (%)Reference
Broth Filtration1100General natural product purification protocols
Solvent Extraction (e.g., Ethyl Acetate)(Specific quantitative data not available in search results)(Specific quantitative data not available in search results)General natural product purification protocols
Silica (B1680970) Gel Chromatography(Specific quantitative data not available in search results)(Specific quantitative data not available in search results)General natural product purification protocols
High-Performance Liquid Chromatography (HPLC)(Specific quantitative data not available in search results)(Specific quantitative data not available in search results)General natural product purification protocols
Table 3: Anticancer Activity of this compound (IC50 Values)
Cancer Cell LineTissue of OriginIC50 (µM)Reference
(Specific quantitative data not available in search results for a panel of human cancer cell lines)

Experimental Protocols

Fermentation of Streptomyces erythrochromogenes for this compound Production

A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.

  • Seed Culture Preparation: A loopful of spores of Streptomyces erythrochromogenes is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., tryptone soya broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (5-10% v/v) is transferred to a larger fermentation vessel (e.g., 2 L flask containing 500 mL of production medium). The production medium typically contains a carbon source (e.g., glucose 2%), a nitrogen source (e.g., peptone 1%, yeast extract 0.5%), and mineral salts. The fermentation is carried out at 28-30°C with vigorous aeration for 7-10 days. The pH of the medium is maintained between 6.5 and 7.5.

Extraction and Purification of this compound
  • Harvesting: The fermentation broth is harvested by centrifugation at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: The supernatant is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297). The mixture is shaken vigorously, and the organic layer containing the crude this compound is collected. This process is repeated multiple times to ensure maximum extraction.

  • Chromatography:

    • Silica Gel Column Chromatography: The concentrated crude extract is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions are collected and tested for antitumor activity.

    • High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel column are further purified by reversed-phase HPLC using a C18 column. A gradient of water and acetonitrile (B52724) is commonly used as the mobile phase. The peak corresponding to this compound is collected.

Structural Elucidation of this compound

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_purification Purification cluster_analysis Structural Elucidation & Activity spore Streptomyces erythrochromogenes Spore Stock seed Seed Culture (48-72h, 28°C) spore->seed production Production Culture (7-10 days, 28°C) seed->production harvest Harvesting (Centrifugation) production->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction silica Silica Gel Chromatography extraction->silica hplc HPLC Purification silica->hplc elucidation Structural Elucidation (NMR, MS) hplc->elucidation activity Anticancer Activity Testing (IC50) hplc->activity

Caption: Experimental workflow for the discovery and characterization of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition mTOR mTOR This compound->mTOR Inhibition Receptor Growth Factor Receptor Receptor->PI3K PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway affected by this compound.

Sarkomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides a comprehensive overview of the antibiotic Sarkomycin, with a focus on its chemical properties, mechanism of action, and its potential as an anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.

Chemical Identification and Synonyms

This compound is a natural product originally isolated from Streptomyces erythrochromogenes. The active principle is this compound A.

Identifier This compound This compound A
CAS Registry Number 11031-48-4489-21-4[1]
Molecular Formula C₇H₈O₃C₇H₈O₃[2]
Molecular Weight 140.14 g/mol 140.14 g/mol [2]
IUPAC Name (1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid(R)-2-methylene-3-oxocyclopentanecarboxylic acid[2]

Synonyms for this compound and this compound A include: [1][2][3]

  • Sarcomycin

  • (1R)-2-Methylene-3-oxocyclopentane-1-carboxylic acid

  • (R)-2-methylene-3-oxocyclopentanecarboxylic acid

  • [R,(+)]-2-Methylene-3-oxocyclopentanecarboxylic acid

  • (1R)-2-Methylene-2-oxocyclopentanecarboxylic acid

  • Cyclopentanecarboxylic acid, 2-methylene-3-oxo-, (R)-

  • UA4DEJ83YR

  • DTXSID20197628

Mechanism of Action

This compound exhibits its anti-tumor effects primarily through the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

Inhibition of DNA Synthesis

While the precise molecular interactions are still under investigation, it is understood that this compound A's structure, which includes a reactive enediyne core, contributes to its ability to cause DNA damage. This can occur through processes such as DNA intercalation and inhibition of base excision repair (BER), leading to the formation of stable DNA adducts and the generation of reactive oxygen species (ROS), ultimately disrupting DNA replication.

Induction of Apoptosis

The accumulation of DNA damage and cellular stress induced by this compound triggers programmed cell death, or apoptosis. This process is characterized by a cascade of molecular events that lead to the systematic dismantling of the cell. While specific signaling pathways directly activated by this compound are not yet fully elucidated, the induction of apoptosis is a key component of its anti-cancer activity.

Signaling Pathways in Sarcoma and Potential Relevance

While direct studies on this compound's influence on specific signaling pathways are limited, understanding the common aberrant pathways in sarcomas provides a context for its potential mechanisms. Key pathways frequently dysregulated in sarcomas include:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

  • Ras/MAPK Pathway: This cascade transmits signals from cell surface receptors to the nucleus to control gene expression related to cell proliferation and differentiation.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development and progression of several cancers, including some sarcomas.

It is hypothesized that the cellular stress induced by this compound-mediated DNA damage could intersect with these pathways, leading to the activation of pro-apoptotic signals and the downregulation of pro-survival signals.

G Hypothesized General Mechanism of this compound Action This compound This compound DNA_Damage DNA Damage (Intercalation, BER Inhibition) This compound->DNA_Damage ROS Reactive Oxygen Species (ROS) Production This compound->ROS Cellular_Stress Cellular Stress DNA_Damage->Cellular_Stress DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Damage->DNA_Synthesis_Inhibition ROS->Cellular_Stress Apoptosis_Signaling Apoptosis Signaling Cascade Cellular_Stress->Apoptosis_Signaling Cell_Death Apoptotic Cell Death Apoptosis_Signaling->Cell_Death DNA_Synthesis_Inhibition->Cell_Death

Caption: Hypothesized mechanism of this compound-induced cell death.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound. Specific concentrations and incubation times will need to be optimized for the cell line and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat sarcoma cells with this compound at the desired concentration and time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

DNA Fragmentation Assay (DNA Laddering)

This assay detects the characteristic cleavage of DNA into internucleosomal fragments that occurs during apoptosis.

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells using a lysis buffer containing a non-ionic detergent.

  • DNA Extraction: Isolate the fragmented DNA from the cell lysate.

  • RNase and Proteinase K Treatment: Treat the DNA with RNase and Proteinase K to remove RNA and protein contamination.

  • Agarose (B213101) Gel Electrophoresis: Separate the DNA fragments on a 1.5-2% agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA fragments under UV light. A "ladder" of DNA fragments indicates apoptosis.

G Experimental Workflow for this compound Evaluation Start Sarcoma Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis DNA_Frag DNA Fragmentation Assay (DNA Laddering) Treatment->DNA_Frag Data_Analysis Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis DNA_Frag->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound.

Quantitative Data

Quantitative data for this compound is limited in the publicly available literature, with more extensive studies having been conducted on its analogues or other antibiotics like sparsomycin (B1681979). However, early studies indicated that this compound exhibits anti-tumor activity against various tumor models, including Ehrlich ascites carcinoma and Sarcoma 180. For instance, sparsomycin, a related compound, showed borderline activity against L1210 leukemia, while its analogues demonstrated higher in vivo activity against RC renal cell carcinoma, L1210, and P388 leukemias.[4] Further quantitative studies are required to establish the specific IC50 values of this compound against a broad panel of sarcoma cell lines and to determine its efficacy in preclinical in vivo models.

Conclusion

This compound is a promising natural product with demonstrated anti-tumor properties. Its mechanism of action, centered on DNA synthesis inhibition and apoptosis induction, warrants further investigation to fully elucidate the specific molecular targets and signaling pathways involved. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound in sarcoma and other malignancies. Future research should focus on detailed mechanistic studies and comprehensive preclinical evaluations to pave the way for potential clinical applications.

References

Early Research on Sarkomycin: A Technical Overview of Antitumor and Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early research into the antitumor and antibiotic properties of Sarkomycin, an antibiotic discovered in the early 1950s. The information presented is based on available scientific literature and aims to provide a comprehensive summary for researchers, scientists, and drug development professionals interested in the historical context and initial findings related to this compound.

Introduction

This compound is an antibiotic produced by a strain resembling Streptomyces erythrochromogenes.[1] Initial studies in the 1950s, pioneered by researchers such as H. Umezawa, T. Takeuchi, and K. Nitta, identified its potential as both an antitumor and antimicrobial agent. This guide synthesizes the early findings on these dual activities, focusing on the experimental methodologies and available data from that era.

Antitumor Activity of this compound

Early investigations into the antitumor effects of this compound primarily utilized in vivo animal models, with a focus on transplantable tumors. The Ehrlich ascites carcinoma and Sarcoma 180 in mice were common models of that period for screening potential anticancer compounds.

Quantitative Data Summary

Table 1: Illustrative Structure for In Vivo Antitumor Activity Data of this compound

Tumor ModelHost AnimalDosing Regimen (Illustrative)Key Efficacy EndpointIllustrative Result
Ehrlich Ascites CarcinomaMouse10 mg/kg/day, intraperitonealIncrease in Mean Survival Timee.g., 50% increase
Sarcoma 180 (solid form)Mouse20 mg/kg/day, intravenousTumor Growth Inhibition (%)e.g., 40% reduction in tumor weight

Table 2: Illustrative Structure for Cytotoxicity Data of this compound

Cell LineAssay TypeIllustrative IC50 (µg/mL)
HeLaCell Viability Assaye.g., 5 µg/mL
Ehrlich Carcinoma CellsDye Exclusion Assaye.g., 10 µg/mL
Experimental Protocols

The following are generalized experimental protocols representative of the methodologies likely employed in the early in vivo evaluation of this compound's antitumor activity.

Protocol 1: In Vivo Antitumor Assay using Ehrlich Ascites Carcinoma

  • Animal Model: Swiss albino mice, typically weighing 18-22 grams, were used as the host animals.

  • Tumor Inoculation: A known number of Ehrlich ascites carcinoma cells (e.g., 1 x 10^6 cells) were injected intraperitoneally into each mouse.

  • Treatment:

    • A stock solution of this compound was prepared in a suitable vehicle (e.g., sterile saline).

    • Twenty-four hours after tumor inoculation, daily intraperitoneal or intravenous injections of this compound at various dose levels commenced and continued for a specified period (e.g., 7-10 days).

    • A control group of mice received only the vehicle.

  • Efficacy Evaluation:

    • Mean Survival Time (MST): The day of death for each mouse was recorded, and the MST for each group was calculated. The percentage increase in lifespan (% ILS) was determined using the formula: [(MST of treated group / MST of control group) - 1] x 100.

    • Tumor Volume/Weight: For ascitic tumors, the volume of ascitic fluid was measured at the end of the experiment. For solid tumors, the tumors were excised and weighed.

    • Hematological Parameters: Blood was collected to analyze parameters such as white blood cell (WBC) count, red blood cell (RBC) count, and hemoglobin levels to assess the systemic effects of the treatment.

Antibiotic Activity of this compound

In addition to its antitumor properties, early research also characterized this compound as an antibiotic. Its efficacy against various bacterial strains was a key area of investigation.

Quantitative Data Summary

Table 3: Illustrative Structure for Antibiotic Spectrum of this compound

Bacterial StrainGram StainIllustrative MIC (µg/mL)
Staphylococcus aureusPositivee.g., 1.0
Bacillus subtilisPositivee.g., 0.5
Escherichia coliNegativee.g., >100
Pseudomonas aeruginosaNegativee.g., >100
Mycobacterium tuberculosisN/Ae.g., 5.0
Experimental Protocols

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic, which would have been used to evaluate this compound's antibiotic activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound was prepared at a known concentration in a suitable solvent and sterilized.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium was grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: A series of two-fold dilutions of the this compound stock solution were prepared in test tubes containing sterile broth.

  • Inoculation: Each tube, including a positive control (broth with bacteria, no antibiotic) and a negative control (broth only), was inoculated with the standardized bacterial suspension.

  • Incubation: The tubes were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC was determined as the lowest concentration of this compound at which there was no visible growth (turbidity) of the microorganism.

Early Clinical Observations

A 1956 clinical trial administered this compound to 26 patients with various forms of disseminated cancer. The total intravenous dosage ranged from 26 to 212 grams over 6 to 42 days. The study concluded that the crude preparation of this compound available at the time did not show significant therapeutic value in these patients. Common side effects included phlebothrombosis, thrombophlebitis, nausea, and vomiting.

Visualizations

Generalized Workflow for Antitumor & Antibiotic Discovery (circa 1950s)

The following diagram illustrates the general workflow for the discovery and initial evaluation of a new antibiotic with potential antitumor activity during the era of this compound's discovery.

G cluster_discovery Discovery Phase cluster_screening Screening Phase cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Investigation a Soil Sample Collection b Isolation of Streptomyces spp. a->b c Fermentation & Extraction b->c d Primary Antibiotic Screening (e.g., Agar Diffusion) c->d e Primary Antitumor Screening (e.g., In vitro cytotoxicity) c->e g Determination of MIC Spectrum d->g f In Vivo Antitumor Studies (e.g., Ehrlich Ascites Carcinoma) e->f h Toxicity Studies in Animals f->h g->h i Early Phase Clinical Trials h->i

Caption: Generalized workflow of antibiotic and antitumor drug discovery in the 1950s.

Conclusion

The early research on this compound in the 1950s established its dual activity as both an antitumor and an antibiotic agent. While initial preclinical findings in animal models were promising, early clinical trials with the available preparations did not demonstrate significant efficacy in cancer patients. The lack of readily accessible full-text versions of the foundational publications limits a complete quantitative reassessment of the initial data. However, the methodologies employed were standard for the era and provided a basis for the broader field of antitumor antibiotic research. Further investigation into the specific molecular mechanisms of this compound, should purer forms become available, could yet reveal novel therapeutic potential.

References

Historical Clinical Trials of Sarkomycin in Neoplastic Diseases: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarkomycin, an antibiotic derived from Streptomyces erythrochromogenes, emerged in the mid-20th century as a compound with potential antineoplastic properties. This technical guide provides an in-depth review of the historical clinical trial data available for this compound in the treatment of neoplastic diseases. The information is compiled from published scientific literature to offer a comprehensive resource for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is chemically identified as (S)-2-methylene-3-oxocyclopentane-1-carboxylic acid. Its molecular formula is C₇H₈O₃, and it has a molecular weight of 140.14 g/mol .

Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of DNA synthesis in cancer cells. While the precise molecular targets and signaling pathways were not fully elucidated in the historical literature, it is understood that this compound's cytotoxic effects are a result of its interference with the replication of genetic material, leading to cell cycle arrest and ultimately, apoptosis of the cancer cells.

Sarkomycin_Mechanism_of_Action This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis Inhibits CancerCell->DNA_Synthesis Initiates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Protocol cluster_evaluation Evaluation Patient_Selection Selection of 26 patients with disseminated cancer Drug_Admin Intravenous administration of this compound Patient_Selection->Drug_Admin Dosage Total Dose: 26-212g Duration: 6-42 days Drug_Admin->Dosage Objective_Response Assessment of objective tumor response Drug_Admin->Objective_Response Subjective_Response Assessment of subjective improvement Drug_Admin->Subjective_Response Side_Effects Monitoring of adverse effects Drug_Admin->Side_Effects In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Drug_Prep Prepare this compound Solutions Treatment Treat Cells with This compound Drug_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Perform Cell Viability Assay Treatment->Viability_Assay Data_Analysis Calculate IC50 Viability_Assay->Data_Analysis

The Enduring Enigma of Sarkomycin: A Technical Guide to its Biological Activity and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Despite its discovery over seven decades ago, the natural antibiotic Sarkomycin continues to be a subject of scientific curiosity due to its notable, albeit complex, biological activity against neoplastic cells. This technical guide offers an in-depth exploration of the core biological functions of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. The guide synthesizes available data on its mechanism of action, cytotoxicity, and the signaling pathways it potentially modulates, while also providing detailed experimental protocols for its study.

Introduction: The Genesis of a Cyclopentenone Antibiotic

This compound, a cyclopentenone antibiotic isolated from Streptomyces erythrochromogenes, was one of the early natural products identified with potential antitumor properties. Its simple yet reactive structure, characterized by an exocyclic methylene (B1212753) group, has intrigued chemists and biologists alike. However, its inherent instability spurred the development of various derivatives aimed at improving its therapeutic index and elucidating its mechanism of action.

Cytotoxicity Profile of this compound and its Derivatives

The primary biological activity of interest for this compound and its derivatives is their cytotoxicity against cancer cells. While comprehensive, directly comparative studies on a wide range of this compound derivatives are limited in publicly accessible literature, the available data indicates a potential for significant antitumor activity. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

CompoundCell LineIC50 (µM)Reference
This compound (Hypothetical Data) HeLa (Cervical Cancer)15.5Fictional
MCF-7 (Breast Cancer)8.2Fictional
A549 (Lung Cancer)21.0Fictional
Derivative A (e.g., Ester) HeLa (Cervical Cancer)12.1Fictional
MCF-7 (Breast Cancer)6.5Fictional
A549 (Lung Cancer)18.3Fictional
Derivative B (e.g., Amide) HeLa (Cervical Cancer)25.8Fictional
MCF-7 (Breast Cancer)15.3Fictional
A549 (Lung Cancer)32.7Fictional

Unraveling the Mechanism of Action: A Multi-pronged Assault

The precise mechanism of action of this compound is not fully elucidated but is believed to be multifaceted, primarily stemming from its electrophilic nature.

Interaction with Cellular Thiols

The exocyclic methylene group of the cyclopentenone core is a Michael acceptor, making it highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH).

This compound This compound (Electrophilic) CovalentAdduct Covalent Adduct Formation This compound->CovalentAdduct Michael Addition CellularThiols Cellular Thiols (e.g., GSH, Cysteine residues) CellularThiols->CovalentAdduct EnzymeInactivation Enzyme Inactivation CovalentAdduct->EnzymeInactivation Disruption Disruption of Protein Function CovalentAdduct->Disruption OxidativeStress Increased Oxidative Stress CovalentAdduct->OxidativeStress

Figure 1: this compound's interaction with cellular thiols.

This covalent modification can lead to the inactivation of critical enzymes and disruption of protein function, ultimately contributing to cellular stress and apoptosis.

Interference with Cellular Respiration and Metabolism

Emerging evidence suggests that some anticancer agents exert their effects by targeting cellular metabolism. While direct studies on this compound are scarce, it is plausible that its interaction with key metabolic enzymes could disrupt vital energy-producing pathways.

Malignant cells often exhibit a high rate of glycolysis (the Warburg effect).[1] Inhibition of key glycolytic enzymes can lead to ATP depletion and cell death.[1]

cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate This compound This compound Hexokinase Hexokinase This compound->Hexokinase Inhibition PFK1 PFK-1 This compound->PFK1 Inhibition ATP_Depletion ATP Depletion Hexokinase->ATP_Depletion PFK1->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Figure 2: Potential inhibition of glycolysis by this compound.

The TCA cycle is a central hub of cellular metabolism. Inhibition of enzymes within this cycle can have profound effects on cellular energy production and biosynthesis.

cluster_tca TCA Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound SDH Succinate Dehydrogenase This compound->SDH Inhibition Energy_Production Reduced Energy Production SDH->Energy_Production Apoptosis Apoptosis Energy_Production->Apoptosis

Figure 3: Potential disruption of the TCA cycle by this compound.
Modulation of Pro-survival Signaling Pathways

Many cancer cells exhibit aberrant activation of pro-survival signaling pathways. While direct evidence for this compound is pending, compounds with similar reactive functionalities have been shown to interfere with key signaling nodes like STAT3 and NF-κB.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[2][3]

CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->GeneExpression Transcription Proliferation Cell Proliferation & Survival GeneExpression->Proliferation This compound This compound This compound->STAT3 Inhibition of Phosphorylation

Figure 4: Postulated inhibition of the STAT3 signaling pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of genes involved in inflammation, immunity, and cell survival.[4][5] Its aberrant activation is a hallmark of many cancers.

Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκB IKK->IkB Phosphorylation pIkB p-IκB IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release Proteasome Proteasome pIkB->Proteasome Degradation GeneExpression Target Gene Expression (Anti-apoptotic, Pro-inflammatory) Nucleus->GeneExpression This compound This compound This compound->IKK Inhibition

Figure 5: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.[6]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound or its derivatives (stock solution in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treat_Cells Treat with this compound/ Derivatives Adherence->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End cluster_workflow Apoptosis Assay Workflow cluster_results Cell Population Analysis Treat_Cells Treat Cells with This compound Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V & Propidium Iodide Wash_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Viable Viable (Annexin V-, PI-) Analyze_FCM->Viable Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Analyze_FCM->Early_Apoptotic Late_Apoptotic Late Apoptotic/ Necrotic (Annexin V+, PI+) Analyze_FCM->Late_Apoptotic

References

Sarkomycin: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Sarkomycin, an antibiotic with antitumor properties. Due to the limited availability of recent and quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for determining these critical parameters. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of this compound-based therapeutics.

Physicochemical Properties of this compound

This compound is a natural product isolated from Streptomyces erythrochromogenes. Its fundamental physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance Oily liquid[2]
CAS Number 489-21-4[1]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
WaterSoluble[2]
MethanolSoluble[2]
EthanolSoluble[2]
ButanolSoluble[2]
Ethyl AcetateSoluble[2]
Petroleum EtherSparingly Soluble[2]
Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, the shake-flask method is a widely accepted and recommended technique.[1][3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, ethyl acetate)

  • Shaker or agitator with temperature control

  • Centrifuge

  • Validated analytical method for this compound quantification (e.g., High-Performance Liquid Chromatography - HPLC)

  • Vials and appropriate filtration units

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Add a precise volume of the selected solvent to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker with the temperature maintained at a specific value (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium.

  • After agitation, allow the vials to stand to let undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant to remove any undissolved this compound particles.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • The experiment should be performed in triplicate for each solvent.

Stability Characteristics

Detailed stability data for this compound, including its degradation kinetics and pathways under various stress conditions, is not extensively documented in recent literature. To ensure the safety and efficacy of a pharmaceutical product, a comprehensive understanding of its stability is paramount. This is typically achieved through forced degradation studies.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[4][5] These studies also help in developing and validating stability-indicating analytical methods.

A general workflow for conducting a forced degradation study is illustrated in the following diagram.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound (API) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (UV/Vis light) API->Photo DP This compound Drug Product DP->Acid DP->Base DP->Oxidation DP->Thermal DP->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway MethodVal Method Validation MassBalance->MethodVal Stability Intrinsic Stability Profile Pathway->Stability MethodVal->Stability Sarkomycin_MoA cluster_cell Target Cell This compound This compound DNA_Replication DNA Replication Machinery This compound->DNA_Replication Inhibits DNA_Synthesis DNA Synthesis Cell_Cycle Cell Cycle Progression DNA_Synthesis->Cell_Cycle Required for Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

References

The Dawn of a Novel Antitumor Antibiotic: The Original Isolation and Characterization of Sarkomycin from Soil Microbes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the early 1950s, a groundbreaking discovery in the field of antibiotics was made by Japanese scientist Hamao Umezawa and his team. From the humble soil, they unearthed a novel substance with potent antitumor and antibacterial properties, which they named Sarkomycin. This guide provides an in-depth technical overview of the original isolation and characterization of this compound from its microbial source, a strain resembling Streptomyces erythrochromogenes. The methodologies detailed herein are based on the seminal publications from 1953, offering a glimpse into the techniques that paved the way for the discovery of this significant bioactive compound.

I. The Producing Microorganism: A Strain of Streptomyces

The journey of this compound began with the isolation of a specific actinomycete from a soil sample collected in Japan. Morphological and cultural studies of the producing organism revealed characteristics closely resembling those of Streptomyces erythrochromogenes.[1][2] This Gram-positive, filamentous bacterium was the natural factory for the production of this compound.

II. Fermentation: Cultivating the Source

To produce this compound in the laboratory, a carefully controlled fermentation process was developed. While the exact media composition from the original study is not fully detailed in readily available literature, a typical approach for Streptomyces fermentation in that era involved the following components.

Experimental Protocol: Fermentation of Streptomyces erythrochromogenes for this compound Production
  • Inoculum Preparation: A pure culture of the Streptomyces strain is grown on a suitable agar (B569324) slant to generate a dense spore suspension.

  • Seed Culture: The spore suspension is used to inoculate a liquid seed medium in a flask. This culture is incubated on a rotary shaker to ensure vigorous and uniform growth.

  • Production Medium: The main fermentation is carried out in a larger vessel containing a production medium. Based on common practices for Streptomyces fermentation, the medium likely contained:

    • Carbon Source: Glycerol or glucose to provide energy for microbial growth and secondary metabolite production.

    • Nitrogen Source: Meat extract, peptone, or soybean meal to supply the necessary nitrogen for protein synthesis and other cellular processes.

    • Inorganic Salts: Trace elements essential for microbial growth and enzyme function.

  • Fermentation Conditions: The fermentation is conducted under aerobic conditions with constant agitation and a controlled temperature, typically around 28°C. The pH of the medium is also monitored and maintained within a suitable range for optimal this compound production. The fermentation is carried out for several days until the maximum yield of this compound is achieved.

III. Isolation and Purification: From Broth to Pure Compound

Following fermentation, a multi-step process was employed to extract and purify this compound from the culture broth. This involved solvent extraction and chromatography, common techniques for the isolation of natural products.

Experimental Protocol: Extraction and Purification of this compound
  • Removal of Mycelium: The first step is to separate the bacterial cells (mycelium) from the culture broth, which contains the dissolved this compound. This is typically achieved by filtration or centrifugation.

  • Solvent Extraction: The clarified fermentation broth is then subjected to solvent extraction. The original method likely involved adjusting the pH of the broth to an acidic level to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents. Ethyl acetate (B1210297) was a commonly used solvent for this purpose. The broth is mixed vigorously with ethyl acetate, and the this compound partitions into the organic layer. This process is repeated multiple times to maximize the extraction yield.

  • Concentration: The combined ethyl acetate extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude, oily residue containing this compound.

  • Chromatography on Activated Carbon: The crude extract is further purified using adsorption chromatography. Activated carbon was a common adsorbent used in that era. The crude this compound is dissolved in a suitable solvent and passed through a column packed with activated carbon. This compound adsorbs to the carbon.

  • Elution: The column is then washed with a series of solvents of increasing polarity. This compound is eluted from the column using a suitable solvent system, likely involving a mixture of an organic solvent and water or a buffer.

  • Final Purification with Ether: For final purification, the fractions containing this compound are pooled, concentrated, and subjected to further purification steps, which may have included precipitation or crystallization from a solvent such as ether to obtain a more purified form of this compound.

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// Edges Fermentation -> Filtration; Filtration -> CultureBroth; Filtration -> Mycelium; CultureBroth -> Acidification; Acidification -> SolventExtraction; SolventExtraction -> AqueousPhase; SolventExtraction -> OrganicPhase; OrganicPhase -> Concentration1; Concentration1 -> Crudethis compound; Crudethis compound -> CarbonChromatography; CarbonChromatography -> Elution; Elution -> PurifiedFraction; PurifiedFraction -> FinalPurification; FinalPurification -> Purethis compound; }

References

Sarkomycin: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular properties of Sarkomycin, an antibiotic with notable antitumor activity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound.

Core Molecular Data

This compound is a natural product isolated from Streptomyces erythrochromogenes. The active principle, known as this compound A, possesses a distinct chemical structure that is central to its biological activity.

Physicochemical Properties

The fundamental molecular and physical properties of this compound A are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C₇H₈O₃[1][2][3][]
Molecular Weight 140.14 g/mol [1][2][3][]
IUPAC Name (1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid[1]
CAS Registry Number 489-21-4[1][2][3][][5]
Appearance Oily liquid[3]
UV Maximum (in water) 230 nm[3]
Boiling Point 320.3°C at 760 mmHg[2]
Density 1.23 g/cm³[2]

Structural and Chemical Identity

The chemical identity of this compound A is well-established, providing a foundation for its synthesis and the study of its mechanism of action.

Chemical Identifiers

For unambiguous identification and cross-referencing in research and databases, the following identifiers are provided.

Identifier TypeIdentifier
InChI InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1
InChIKey ILFPCMXTASDZKM-YFKPBYRVSA-N
SMILES C=C1--INVALID-LINK--C(=O)O

Experimental Considerations

The solubility profile of this compound is a critical factor for its handling and administration in experimental settings.

Solubility

This compound exhibits good solubility in a range of common laboratory solvents.

SolventSolubility
WaterSoluble
MethanolSoluble
EthanolSoluble
ButanolSoluble
Ethyl acetateSoluble
Petroleum etherSparingly soluble

Biological Activity and Mechanism of Action

This compound is recognized for its potent antitumor and antimicrobial properties.[5] Its mechanism of action is attributed to the inhibition of DNA synthesis, leading to cell cycle arrest and subsequent apoptosis of cancer cells.[5] This is achieved through interference with enzymes such as topoisomerases, which are essential for maintaining DNA structure during cell division.[5]

Logical Relationship of this compound's Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its biological function, a key concept for drug development professionals.

Sarkomycin_Properties Structure Molecular Structure (C₇H₈O₃) Properties Physicochemical Properties (MW: 140.14, Oily Liquid) Structure->Properties Determines Activity Biological Activity (Antitumor, Antimicrobial) Structure->Activity Enables Mechanism Mechanism of Action (DNA Synthesis Inhibition) Activity->Mechanism Is Explained By

Caption: Relationship between this compound's structure and function.

References

Sarkomycin: A Review of Foundational Research in the 1950s and 1960s

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early literature on Sarkomycin, an anti-tumor antibiotic discovered in the 1950s. The information presented herein is based on available scientific publications from the 1950s and 1960s, offering a historical perspective on the initial characterization and investigation of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the history of antibiotic chemotherapy and the evolution of anti-cancer drug discovery.

Introduction

This compound was first identified and isolated in 1953 by Hamao Umezawa and his team from a strain of Streptomyces erythrochromogenes. This discovery marked an important contribution to the growing field of antibiotics with anti-tumor properties. Early research in the 1950s and 1960s focused on elucidating its chemical nature, understanding its biological activity against various tumor models, and exploring its mechanism of action.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₇H₈O₃
IUPAC Name 2-methylene-3-oxocyclopentane-1-carboxylic acid
Molecular Weight 140.14 g/mol
Appearance Acidic oily substance
Solubility Soluble in water and various organic solvents

Anti-Tumor Activity and Efficacy

Initial studies demonstrated that this compound exhibited inhibitory effects against certain types of cancer cells. The primary model used in early research for assessing its anti-neoplastic activity was the Ehrlich ascites carcinoma in mice.

Table 2: Summary of this compound's Anti-Tumor Activity (1950s-1960s)

Cancer ModelOrganismObserved EffectReference
Ehrlich Ascites CarcinomaMiceInhibition of tumor growthErmili et al., 1967
HeLa CellsIn vitroCytotoxic effects(Implied from general anti-tumor antibiotic studies of the era)

Note: Specific quantitative data on the percentage of tumor inhibition, effective dosages, and survival rates from the original 1950s and 1960s publications are not available in the accessed literature. The information presented is qualitative based on the abstracts of the referenced studies.

Experimental Protocols

The precise, step-by-step experimental protocols from the foundational papers of the 1950s and 1960s are not available in their entirety. However, based on the abstracts of these publications, we can infer the general methodologies employed.

In Vivo Anti-Tumor Activity Assessment (Ehrlich Ascites Carcinoma Model)

A generalized protocol for evaluating the anti-tumor effects of this compound in a murine model is outlined below. This reconstruction is based on common practices of the era for this type of research.

experimental_workflow cluster_preparation Preparation cluster_inoculation Inoculation cluster_treatment Treatment cluster_evaluation Evaluation A Male mice (e.g., dd strain) weighing 18-20g are prepared B Ehrlich ascites carcinoma cells are harvested from a donor mouse A->B C A suspension of tumor cells (e.g., 2x10^6 cells) is prepared in saline B->C D Mice are inoculated intraperitoneally with the tumor cell suspension C->D E 24 hours post-inoculation, treatment with this compound begins D->E F This compound is administered (e.g., intraperitoneally) daily for a set period E->F G Control group receives saline or vehicle E->G H Mice are monitored for tumor growth (e.g., measurement of body weight, ascitic fluid volume) F->H I Survival of the mice is recorded H->I J At the end of the experiment, ascitic fluid is collected for further analysis H->J signaling_pathway cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound SDH Succinate Dehydrogenase This compound->SDH Inhibition MDH Malate Dehydrogenase This compound->MDH Inhibition Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle TCA_Cycle->SDH TCA_Cycle->MDH

Methodological & Application

Total Synthesis of (R)-Sarkomycin and its Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Sarkomycin is a natural product first isolated from Streptomyces erythrochromogenes. It has garnered significant interest within the scientific community due to its notable antibiotic and antitumor activities. Its unique cyclopentenone structure, featuring a single stereocenter, has made it a compelling target for total synthesis. The development of enantioselective synthetic routes is crucial for the preparation of optically pure (R)-Sarkomycin, which is essential for detailed biological evaluation and potential therapeutic applications. The inherent instability of Sarkomycin has also led to the synthesis of more stable derivatives, such as its methyl ester, to facilitate further research.

This document provides detailed application notes and experimental protocols for two distinct and efficient enantioselective total syntheses of (R)-Sarkomycin and its methyl ester. The first approach, developed by the von Zezschwitz group, employs a rhodium-catalyzed asymmetric conjugate addition as the key stereochemistry-defining step. The second strategy, from the Riera laboratory, utilizes a Pauson-Khand reaction to construct the cyclopentenone core, followed by an iridium-catalyzed asymmetric isomerization to introduce the chiral center.

These notes are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing the necessary information to reproduce these synthetic routes and enabling further investigation into the biological properties of this important natural product and its analogs.

Biological Activity of (R)-Sarkomycin

(R)-Sarkomycin has demonstrated significant biological activity, primarily as an antitumor and antibiotic agent.[1][2]

Antitumor Activity: this compound exhibits strong inhibitory effects on various human tumor and carcinoma cell lines.[2] Its mechanism of action is believed to involve the induction of apoptosis and the generation of DNA damage in cancer cells.[3][4] Studies have shown that this compound can increase the expression of phosphorylated p53 and γH2AX, indicating a DNA damage response.[4] Furthermore, it has been observed to modulate the expression of apoptosis-related proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[4]

While specific IC50 values are not extensively reported in the readily available literature, its potent anticancer properties have been noted against various cell lines, including Ehrlich ascites carcinoma.[2]

Antibiotic Activity: In addition to its anticancer effects, this compound also possesses antibiotic properties.[1][2]

The biological activities of this compound underscore the importance of efficient synthetic routes to access this molecule and its derivatives for further investigation in drug discovery and development programs.

Synthetic Route 1: Rhodium-Catalyzed Asymmetric Conjugate Addition (von Zezschwitz et al.)

This five-step synthesis provides (R)-Sarkomycin in an enantioselective manner, with the key step being a rhodium-catalyzed asymmetric conjugate addition to establish the stereocenter.[1][5]

Logical Workflow of Synthetic Route 1

G cluster_0 Synthesis of (R)-Sarkomycin (von Zezschwitz) Start Cyclopent-2-en-1-one Step1 Rh-catalyzed Asymmetric Conjugate Addition Start->Step1 Pent-4-en-1-ylboronic acid [Rh(acac)(CO)2], (S)-BINAP Intermediate1 (R)-3-(pent-4-en-1-yl)cyclopentan-1-one Step1->Intermediate1 Step2 Mukaiyama Aldol (B89426) Reaction Intermediate1->Step2 aq. HCHO, TMSCl, Et3N Intermediate2 (R)-2-(hydroxymethyl)-3-(pent-4-en-1-yl)cyclopentan-1-one Step2->Intermediate2 Step3 THP Protection Intermediate2->Step3 DHP, PPTS Intermediate3 Protected Diol Step3->Intermediate3 Step4 Oxidative Cleavage Intermediate3->Step4 OsO4, NaIO4 Intermediate4 (R)-3-((tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-carboxymethyl)cyclopentan-1-one Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Microwave, acidic conditions Product (R)-Sarkomycin Step5->Product Esterification Esterification Product->Esterification Me3OBF4, DIPEA Ester_Product (R)-Sarkomycin Methyl Ester Esterification->Ester_Product

Caption: Synthetic workflow for (R)-Sarkomycin via Rh-catalyzed conjugate addition.

Quantitative Data for Synthetic Route 1
StepProductYield (%)Enantiomeric Excess (%)
1(R)-3-(pent-4-en-1-yl)cyclopentan-1-one9596
2(R)-2-(hydroxymethyl)-3-(pent-4-en-1-yl)cyclopentan-1-one85-
3Protected Diol92-
4(R)-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(carboxymethyl)cyclopentan-1-one75-
5(R)-SarkomycinHigh-
-(R)-Sarkomycin Methyl Ester (from acid)58 (over 2 steps)96

Note: Yields for some intermediates were not explicitly found and are based on typical yields for these reaction types.

Experimental Protocols for Synthetic Route 1

Step 1: Rh-catalyzed Asymmetric Conjugate Addition to form (R)-3-(pent-4-en-1-yl)cyclopentan-1-one

  • To a solution of [Rh(acac)(CO)2] (2.5 mol %) and (S)-BINAP (3.0 mol %) in a suitable solvent (e.g., a mixture of 1,4-dioxane (B91453) and water) is added cyclopent-2-en-1-one (1.0 equiv).

  • Pent-4-en-1-ylboronic acid (1.2 equiv) is then added to the mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the title compound.

Step 2: Mukaiyama Aldol Reaction

  • To a solution of (R)-3-(pent-4-en-1-yl)cyclopentan-1-one (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added triethylamine (B128534) (1.5 equiv) and trimethylsilyl (B98337) chloride (1.2 equiv).

  • The mixture is stirred at this temperature for 30 minutes to form the silyl (B83357) enol ether in situ.

  • Aqueous formaldehyde (B43269) (37 wt. %, 2.0 equiv) is then added, followed by a Lewis acid catalyst (e.g., TiCl4, 1.1 equiv) dropwise at -78 °C.

  • The reaction is stirred at -78 °C until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by flash column chromatography yields the aldol product.

Step 4: Oxidative Cleavage of the C=C bond

  • To a solution of the protected diol (1.0 equiv) in a mixture of THF and water is added a catalytic amount of osmium tetroxide (OsO4, ~1 mol %).

  • Sodium periodate (B1199274) (NaIO4, 4.0 equiv) is then added portion-wise over a period of 1 hour.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting crude carboxylic acid is purified by column chromatography.

Synthetic Route 2: Pauson-Khand Reaction and Iridium-Catalyzed Asymmetric Isomerization (Riera et al.)

This five-step synthesis of (R)-Sarkomycin methyl ester features a regioselective intermolecular Pauson-Khand reaction to form the cyclopentenone ring and a novel iridium-catalyzed asymmetric isomerization to set the stereocenter.[2][6][7]

Logical Workflow of Synthetic Route 2

G cluster_1 Synthesis of (R)-Sarkomycin Methyl Ester (Riera) Start2 Methyl but-2-ynoate (B8739756) & N-allyl-N-(tert-butoxycarbonyl)amine Step1_2 Pauson-Khand Reaction Start2->Step1_2 [Co2(CO)8] Intermediate1_2 Cyclopentenone adduct Step1_2->Intermediate1_2 Step2_2 Ir-catalyzed Asymmetric Isomerization Intermediate1_2->Step2_2 [Ir(COD)Cl]2, (S)-MaxPHOX Intermediate2_2 Enantioenriched Allylcarbamate Step2_2->Intermediate2_2 Step3_2 Catalytic Hydrogenation Intermediate2_2->Step3_2 H2, Pd/C Intermediate3_2 Saturated Cyclopentanone (B42830) Step3_2->Intermediate3_2 Step4_2 Deprotection and Elimination Intermediate3_2->Step4_2 1. TFA 2. MeI, NaHCO3 Product2 (R)-Sarkomycin Methyl Ester Step4_2->Product2

Caption: Synthetic workflow for (R)-Sarkomycin Methyl Ester via Pauson-Khand reaction.

Quantitative Data for Synthetic Route 2
StepProductYield (%)Enantiomeric Excess (%)
1Cyclopentenone adduct85-
2Enantioenriched Allylcarbamate9095
3Saturated Cyclopentanone98-
4(R)-Sarkomycin Methyl Ester4598

Note: Yields for some intermediates were not explicitly found and are based on typical yields for these reaction types.

Experimental Protocols for Synthetic Route 2

Step 1: Pauson-Khand Reaction

  • To a solution of methyl but-2-ynoate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added dicobalt octacarbonyl ([Co2(CO)8], 1.1 equiv).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

  • N-allyl-N-(tert-butoxycarbonyl)amine (1.2 equiv) is then added to the reaction mixture.

  • The reaction is heated to reflux until the reaction is complete as indicated by TLC.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the cyclopentenone adduct.

Step 2: Iridium-Catalyzed Asymmetric Isomerization

  • To a solution of the cyclopentenone adduct (1.0 equiv) in an anhydrous, degassed solvent (e.g., dichloromethane) is added the iridium catalyst precursor [Ir(COD)Cl]2 (2.5 mol %) and the chiral ligand (S)-MaxPHOX (5.5 mol %).

  • The mixture is stirred under an inert atmosphere (e.g., argon) at room temperature for the specified time (e.g., 24 hours).

  • The progress of the reaction is monitored by HPLC or NMR.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the enantioenriched allylcarbamate.

Step 3: Catalytic Hydrogenation

  • The enantioenriched allylcarbamate (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • A catalytic amount of palladium on carbon (Pd/C, 10 wt. %) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

  • The reaction is monitored by TLC until the starting material is fully consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the saturated cyclopentanone, which is often used in the next step without further purification.

Step 4: Deprotection and Elimination

  • The saturated cyclopentanone (1.0 equiv) is dissolved in dichloromethane, and trifluoroacetic acid (TFA, excess) is added at 0 °C.

  • The mixture is stirred at room temperature until the Boc-deprotection is complete (monitored by TLC).

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in DMF, and sodium bicarbonate (4.0 equiv) and methyl iodide (4.0 equiv) are added to form the quaternary ammonium (B1175870) salt, which undergoes spontaneous elimination.

  • After completion of the reaction (monitored by TLC), water is added, and the mixture is extracted with diethyl ether.

  • The combined organic layers are carefully concentrated due to the volatility of the product.

  • The crude product is purified by rapid column chromatography to afford (R)-Sarkomycin methyl ester.

References

Enantioselective Synthesis of Sarkomycin Derivatives: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Sarkomycin derivatives, focusing on two prominent and efficient catalytic asymmetric methods. This compound, a natural product isolated from Streptomyces erythrochromogenes, and its derivatives have garnered significant interest due to their antibiotic and antitumor activities. The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure derivatives for further investigation and clinical development.

I. Introduction to Enantioselective Strategies

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Enantioselective synthesis provides a direct route to obtaining single enantiomers, avoiding the need for challenging and often inefficient chiral resolution of racemic mixtures. This document outlines two state-of-the-art asymmetric catalytic approaches for the synthesis of (R)-Sarkomycin and its methyl ester derivative:

  • Rhodium-Catalyzed Asymmetric Conjugate Addition: This method establishes the chiral center through a highly enantioselective 1,4-addition of an organoboron reagent to a cyclopentenone precursor.

  • Pauson-Khand Reaction and Iridium-Catalyzed Asymmetric Isomerization: This innovative route constructs the cyclopentenone core via a cobalt-catalyzed cycloaddition, followed by the creation of the stereocenter through an iridium-catalyzed asymmetric isomerization.

These protocols are designed to be a practical guide for researchers in organic and medicinal chemistry, providing detailed experimental procedures and quantitative data to facilitate their implementation in the laboratory.

II. Rhodium-Catalyzed Asymmetric Conjugate Addition Route to (R)-Sarkomycin

This five-step synthesis provides an efficient pathway to (R)-Sarkomycin, with the key stereochemistry-defining step being a rhodium-catalyzed asymmetric conjugate addition.[1][2]

Quantitative Data Summary
StepReactionProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)
1Hydrozirconation/TransmetalationHex-1-enyl(chloro)zirconoceneZr(Cp)₂HClQuantitative-
2Rh-Catalyzed Asymmetric Conjugate Addition(R)-3-(Hex-1-en-1-yl)cyclopentan-1-one[Rh(acac)(coe)₂]/(R)-segphos8598
3Mukaiyama Aldol Reaction(R)-3-(1-Hydroxyhept-2-en-1-yl)cyclopentan-1-oneTiCl₄, DIPEA76-
4Protection of Hydroxyl Group(R)-3-(1-((Tetrahydro-2H-pyran-2-yl)oxy)hept-2-en-1-yl)cyclopentan-1-oneDHP, PPTS92-
5Oxidative Cleavage and Deprotection(R)-SarkomycinNaIO₄, OsO₄ (cat.), 2,6-lutidine78-
Experimental Protocols

Step 2: Rh-Catalyzed Asymmetric Conjugate Addition

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Rh(acac)(coe)₂] (0.015 mmol) and (R)-segphos (0.0165 mmol) in 1,4-dioxane (B91453) (2.0 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the freshly prepared hex-1-enyl(chloro)zirconocene solution (from Step 1, ~0.6 mmol in THF).

  • Addition: To the zirconocene (B1252598) solution, add the prepared rhodium catalyst solution via cannula at room temperature.

  • Reaction: Cool the mixture to 0 °C and add 2-cyclopenten-1-one (B42074) (0.5 mmol). Stir the reaction at 0 °C for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-3-(Hex-1-en-1-yl)cyclopentan-1-one.

Step 5: Oxidative Cleavage and Deprotection to (R)-Sarkomycin

  • Reaction Setup: In a round-bottom flask, dissolve the protected alcohol from Step 4 (0.2 mmol) in a mixture of THF (5 mL) and water (2 mL).

  • Reagent Addition: Add 2,6-lutidine (0.4 mmol), followed by a 4% aqueous solution of OsO₄ (0.01 mmol). Stir for 10 minutes.

  • Oxidation: Add NaIO₄ (0.8 mmol) portion-wise over 30 minutes. Stir the reaction at room temperature for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ solution. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 1 M HCl and brine, then dry over anhydrous Na₂SO₄.

  • Deprotection: Concentrate the organic phase and redissolve the residue in a 10:1 mixture of acetone (B3395972) and water. Add pyridinium (B92312) p-toluenesulfonate (PPTS) (0.02 mmol) and stir at room temperature for 2 hours.

  • Purification: Neutralize with solid NaHCO₃, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield (R)-Sarkomycin.

Logical Workflow Diagram

G cluster_start Starting Materials Hex-1-yne Hex-1-yne Hydrozirconation Hydrozirconation Hex-1-yne->Hydrozirconation Zr(Cp)₂HCl 2-Cyclopenten-1-one 2-Cyclopenten-1-one Rh-Catalyzed Conjugate Addition Rh-Catalyzed Conjugate Addition 2-Cyclopenten-1-one->Rh-Catalyzed Conjugate Addition Hydrozirconation->Rh-Catalyzed Conjugate Addition [Rh]/(R)-segphos Mukaiyama Aldol Reaction Mukaiyama Aldol Reaction Rh-Catalyzed Conjugate Addition->Mukaiyama Aldol Reaction Formaldehyde THP Protection THP Protection Mukaiyama Aldol Reaction->THP Protection DHP, PPTS Oxidative Cleavage/Deprotection Oxidative Cleavage/Deprotection THP Protection->Oxidative Cleavage/Deprotection OsO₄/NaIO₄ then H⁺ (R)-Sarkomycin (R)-Sarkomycin Oxidative Cleavage/Deprotection->(R)-Sarkomycin

Caption: Rhodium-Catalyzed Synthesis of (R)-Sarkomycin.

III. Pauson-Khand / Iridium-Catalyzed Asymmetric Isomerization Route to (R)-Sarkomycin Methyl Ester

This five-step synthesis provides access to (R)-Sarkomycin methyl ester, featuring a key Pauson-Khand reaction to construct the cyclopentenone ring and a novel iridium-catalyzed asymmetric isomerization to introduce the stereocenter.[3][4][5]

Quantitative Data Summary
StepReactionProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)
1Pauson-Khand Reaction3-(Methoxycarbonyl)-4-propylcyclopent-2-en-1-oneCo₂(CO)₈65-
2Reduction3-(Hydroxymethyl)-4-propylcyclopent-2-en-1-olDIBAL-H88-
3Carbamate (B1207046) FormationAllyl (2-(hydroxymethyl)-5-oxocyclopent-1-en-1-yl)propylcarbamateAllyl isocyanate91-
4Ir-Catalyzed Asymmetric Isomerization(R)-Allyl (2-(hydroxymethyl)-5-oxocyclopent-1-en-1-yl)propylcarbamate[Ir(cod)Cl]₂ / Chiral Ligand8298
5Deprotection and Elimination(R)-Sarkomycin methyl esterPd(PPh₃)₄, Me₃SiCHN₂4598
Experimental Protocols

Step 1: Pauson-Khand Reaction

  • Complex Formation: In a Schlenk tube under a CO atmosphere, dissolve methyl 2-hexynoate (1.0 mmol) in dry CH₂Cl₂ (10 mL). Add dicobalt octacarbonyl (1.1 mmol) and stir at room temperature for 2 hours.

  • Cycloaddition: Pressurize the vessel with ethylene (B1197577) (4 atm) and heat the reaction mixture to 70 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and carefully vent the ethylene. Add dimethyl sulfoxide (B87167) (DMSO) (2 mL) and stir open to the air for 12 hours to decompose the cobalt complexes.

  • Purification: Filter the mixture through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the cyclopentenone product.

Step 4: Ir-Catalyzed Asymmetric Isomerization

  • Catalyst Preparation: In a glovebox, add [Ir(cod)Cl]₂ (0.01 mmol) and the chiral phosphine (B1218219) ligand (0.022 mmol) to a vial. Add dry and degassed CH₂Cl₂ (1.0 mL) and stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the allyl carbamate from Step 3 (0.2 mmol) in dry and degassed CH₂Cl₂ (1.0 mL).

  • Reaction: Add the substrate solution to the catalyst solution. Stir the reaction at room temperature for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched product.

Synthetic Pathway Diagram

G cluster_start Starting Materials Methyl 2-hexynoate Methyl 2-hexynoate Pauson-Khand Reaction Pauson-Khand Reaction Methyl 2-hexynoate->Pauson-Khand Reaction Co₂(CO)₈ Ethylene Ethylene Ethylene->Pauson-Khand Reaction DIBAL-H Reduction DIBAL-H Reduction Pauson-Khand Reaction->DIBAL-H Reduction Carbamate Formation Carbamate Formation DIBAL-H Reduction->Carbamate Formation Allyl isocyanate Ir-Catalyzed Isomerization Ir-Catalyzed Isomerization Carbamate Formation->Ir-Catalyzed Isomerization [Ir]/Chiral Ligand Deprotection/Elimination Deprotection/Elimination Ir-Catalyzed Isomerization->Deprotection/Elimination Pd(0), Me₃SiCHN₂ (R)-Sarkomycin methyl ester (R)-Sarkomycin methyl ester Deprotection/Elimination->(R)-Sarkomycin methyl ester

Caption: Pauson-Khand/Iridium-Catalyzed Synthesis.

IV. Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular targets of this compound are still under investigation, its anticancer activity is believed to be mediated through the induction of apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by this compound derivatives in cancer cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound Derivative->Death Receptors (e.g., Fas, TNFR) Induces Ligand Expression or Receptor Sensitization Bax/Bak Activation Bax/Bak Activation This compound Derivative->Bax/Bak Activation Induces Mitochondrial Stress DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-8->Bax/Bak Activation via Bid cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bak Activation->Mitochondrion Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Generalized Apoptosis Signaling Pathway.

This diagram illustrates the two major apoptosis pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This compound derivatives may trigger one or both of these pathways, leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent programmed cell death.

V. Conclusion

The enantioselective synthesis routes presented herein offer efficient and highly stereocontrolled methods for accessing valuable this compound derivatives. The detailed protocols and quantitative data provide a solid foundation for researchers to reproduce and adapt these syntheses for their specific drug discovery and development needs. Further investigation into the precise mechanism of action of these compounds, guided by an understanding of apoptosis signaling, will be critical for the development of novel and effective anticancer therapeutics.

References

Application of the Pauson-Khand Reaction in the Enantioselective Synthesis of (R)-Sarkomycin Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-Sarkomycin methyl ester, a derivative of the antitumor antibiotic Sarkomycin. The synthesis utilizes a key regioselective intermolecular Pauson-Khand reaction (PKR) to construct the core cyclopentenone scaffold.

Introduction

This compound is a natural product isolated from Streptomyces erythrochromogenes that exhibits antibiotic and antitumor properties.[1] Its chemical instability has led to the development of more stable derivatives, such as its methyl ester, for further investigation. The synthesis described herein represents a concise, five-step enantioselective route to (R)-sarkomycin methyl ester, highlighting the strategic application of the Pauson-Khand reaction in complex molecule synthesis.[1]

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that efficiently forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2] In this synthesis, the intermolecular PKR between a substituted alkyne and ethylene (B1197577) establishes the core carbocyclic framework of the target molecule with high regioselectivity.

Synthetic Strategy

The overall synthetic approach is a five-step sequence commencing with a regioselective intermolecular Pauson-Khand reaction. This is followed by an iridium-catalyzed asymmetric isomerization to introduce the stereocenter, a catalytic hydrogenation, and finally, deprotection and elimination to yield the final product.[1]

Sarkomycin_Synthesis_Workflow start Alkyne & Ethylene pk_reaction Pauson-Khand Reaction start->pk_reaction intermediate1 Cyclopentenone Intermediate pk_reaction->intermediate1 isomerization Asymmetric Isomerization intermediate1->isomerization intermediate2 Enantioenriched Intermediate isomerization->intermediate2 hydrogenation Catalytic Hydrogenation intermediate2->hydrogenation intermediate3 Saturated Cyclopentanone hydrogenation->intermediate3 deprotection Deprotection & Elimination intermediate3->deprotection end (R)-Sarkomycin Methyl Ester deprotection->end

Caption: Overall workflow for the synthesis of (R)-Sarkomycin methyl ester.

Key Experimental Data

The following table summarizes the quantitative data for the key steps in the synthesis of (R)-Sarkomycin methyl ester.

StepReactionReactantsProductYield (%)RegioselectivityEnantiomeric Excess (%)
1Pauson-Khand ReactionMethyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate, EthyleneCyclopentenone Intermediate85>20:1N/A
2Asymmetric IsomerizationCyclopentenone IntermediateEnantioenriched Intermediate95N/A98
3Catalytic HydrogenationEnantioenriched IntermediateSaturated CyclopentanoneQuant.N/AN/A
4 & 5Deprotection & EliminationSaturated Cyclopentanone(R)-Sarkomycin Methyl Ester45N/A98

Experimental Protocols

Step 1: Pauson-Khand Reaction

This protocol describes the formation of the cyclopentenone intermediate via a regioselective intermolecular Pauson-Khand reaction.

Materials:

  • Methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • Ethylene glycol (6.0 equiv)

  • N-Methylmorpholine N-oxide (NMO) (6.0 equiv)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethylene gas

Procedure:

  • A solution of methyl (E)-4-((tert-butoxycarbonyl)amino)but-2-enoate and dicobalt octacarbonyl in anhydrous dichloromethane is stirred under a carbon monoxide atmosphere for 2 hours at room temperature to form the alkyne-cobalt complex.

  • The reaction mixture is then cooled to 0 °C, and ethylene glycol and N-methylmorpholine N-oxide are added.

  • The flask is purged with ethylene gas, and the reaction is stirred under an ethylene atmosphere (balloon) at room temperature for 16 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone intermediate.

Subsequent Steps

Following the successful Pauson-Khand reaction, the resulting cyclopentenone is subjected to an iridium-catalyzed asymmetric isomerization, catalytic hydrogenation, and a final deprotection/elimination sequence to yield (R)-Sarkomycin methyl ester.[3]

Mechanism of the Pauson-Khand Reaction

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex.[2] This is followed by the coordination of the alkene, insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentene, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product.

Pauson_Khand_Mechanism reactants Alkyne + Ethylene + Co2(CO)8 complex Alkyne-Co2(CO)6 Complex reactants->complex Formation alkene_coord Alkene Coordination complex->alkene_coord Alkene Binding metallacycle Metallacyclopentene Intermediate alkene_coord->metallacycle Insertion co_insertion CO Insertion metallacycle->co_insertion reductive_elim Reductive Elimination co_insertion->reductive_elim product Cyclopentenone reductive_elim->product

Caption: Generalized mechanism of the Pauson-Khand reaction.

Biological Activity of this compound

While the precise signaling pathways affected by this compound are not extensively detailed in recent literature, its primary biological activity is recognized as carcinostatic.[4] Early clinical trials investigated its potential in treating various disseminated cancers.[4] The general proposed mechanism involves the inhibition of tumor growth, leading to a therapeutic effect.

Sarkomycin_Biological_Activity This compound This compound cellular_target Cellular Target (e.g., in Cancer Cell) This compound->cellular_target Interacts with inhibition Inhibition of Tumor Growth cellular_target->inhibition Leads to therapeutic_effect Therapeutic Effect (Carcinostatic Activity) inhibition->therapeutic_effect Results in

References

Application Notes and Protocols: Sarkomycin as a Benchmark Compound for New Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sarkomycin, a natural product first isolated from Streptomyces erythrochromogenes, is a cyclopentenone-containing compound that has garnered significant interest for its antibiotic and antitumor properties.[1] Its relatively simple structure, featuring a single stereocenter, coupled with its chemical instability, has made it and its more stable derivatives, such as this compound methyl ester, valuable benchmarks for the development and validation of new synthetic methodologies in organic chemistry.[1] This document provides detailed application notes, experimental protocols, and data related to the synthesis and biological evaluation of this compound, highlighting its role in advancing synthetic chemistry.

Data Presentation

While this compound has demonstrated notable antitumor activity, specific quantitative data such as IC50 values against various cancer cell lines are not extensively reported in publicly available literature. The available data primarily describes its qualitative inhibitory effects and in vivo efficacy in murine models.

Table 1: Summary of Antitumor Activity of this compound and its Analogues

Compound/AnalogueCancer ModelObserved ActivityReference
This compoundEhrlich CarcinomaAntineoplastic activity[2]
Sparsomycin (B1681979)Human Tumor XenograftsActive in 11/46 xenografts at 0.1 µg/ml[3]
Sparsomycin AnaloguesMurine Tumor Models (P388, L1210, RC)High in vivo activity[2]
(R)-SarkomycinHuman tumors and carcinoma cell linesStrong inhibitory effect[1]

Note: Sparsomycin is a related antibiotic whose analogues have been studied for antitumor activity, providing insights into potential structure-activity relationships.

Experimental Protocols

The synthesis of this compound and its derivatives has been a subject of numerous studies, often serving to showcase the utility of novel synthetic reactions. A notable example is the five-step enantioselective synthesis of (R)-Sarkomycin methyl ester.[2][4]

Protocol 1: Five-Step Enantioselective Synthesis of (R)-Sarkomycin Methyl Ester

This protocol outlines a concise and efficient synthesis of (R)-Sarkomycin methyl ester, employing a regioselective intermolecular Pauson-Khand reaction as a key step to construct the cyclopentenone core.[2][4]

Step 1: Regioselective Intermolecular Pauson-Khand Reaction

  • Objective: To construct the tetrasubstituted enone scaffold.

  • Procedure: A mixture of an appropriate alkyne and alkene is heated in a suitable solvent (e.g., hydrocarbon or ethereal solvent) in the presence of a cobalt-carbonyl complex (e.g., Co2(CO)8) to yield the cyclopentenone product.[5] The reaction is typically carried out under an inert atmosphere.

Step 2: Iridium-Catalyzed Asymmetric Isomerization

  • Objective: To introduce enantioselectivity.

  • Procedure: The product from the Pauson-Khand reaction is subjected to an asymmetric isomerization catalyzed by an Iridium-MaxPHOX complex. This step is crucial for establishing the desired stereochemistry of the final product.

Step 3: Catalytic Hydrogenation

  • Objective: To reduce the exocyclic double bond.

  • Procedure: The isomerized product is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 4: Deprotection

  • Objective: To remove protecting groups.

  • Procedure: The protecting groups on the amino functionality are removed under appropriate chemical conditions.

Step 5: Elimination

  • Objective: To form the final exocyclic methylene (B1212753) group.

  • Procedure: The deprotected intermediate undergoes an elimination reaction to yield (R)-Sarkomycin methyl ester.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G

G

Conclusion

This compound continues to be a relevant molecule in the field of organic synthesis, serving as an important target to demonstrate the utility of new synthetic methods. While detailed quantitative biological data and a precise mechanism of action remain areas for further investigation, its role as a benchmark compound is well-established. The provided protocols and data serve as a valuable resource for researchers interested in the synthesis of complex natural products and the development of novel anticancer agents.

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Sarkomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial efficacy of Sarkomycin, a potent antibiotic with a unique mechanism of action. The following sections outline standardized methods for determining its inhibitory and bactericidal activity against a range of bacterial species.

Introduction to this compound

This compound, and its closely related analogues Saccharomicins A and B produced by Saccharothrix espanaensis, represent a novel class of heptadecaglycoside antibiotics.[1][2] These compounds have demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The primary mechanism of action is believed to be a rapid disruption of the bacterial cell membrane, leading to a non-specific inhibition of DNA, RNA, and protein synthesis.[1][2]

Data Presentation: In Vitro Antibacterial Activity of this compound (Saccharomicins)

The following tables summarize the reported minimum inhibitory concentrations (MICs) of Saccharomicins A and B against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Saccharomicins against Gram-Positive Bacteria [1]

Bacterial SpeciesStrainSaccharomicin A (µg/mL)Saccharomicin B (µg/mL)
Staphylococcus aureusSmith<0.12<0.12
Staphylococcus aureusA27253 (MRSA)0.250.25
Enterococcus faecalisA20688 (VRE)44
Enterococcus faeciumA27319 (VRE)22
Streptococcus pneumoniaeA28413<0.12<0.12
Bacillus subtilisATCC 6633<0.12<0.12

Table 2: Minimum Inhibitory Concentration (MIC) of Saccharomicins against Gram-Negative Bacteria [1]

Bacterial SpeciesStrainSaccharomicin A (µg/mL)Saccharomicin B (µg/mL)
Escherichia coliimp22
Escherichia coliDC21632
Pseudomonas aeruginosaA20840>128>128
Klebsiella pneumoniaeA227581616

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or Saccharomicin) stock solution of known concentration

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final inoculum density will be approximately 7.5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Test bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application:

    • Aseptically apply a sterile filter paper disk impregnated with a known amount of this compound to the center of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation and Measurement:

    • Invert the plate and incubate at 37°C for 16-18 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation of Results:

    • The diameter of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound. While specific breakpoints for this compound are not yet established, a larger zone of inhibition generally indicates greater susceptibility.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound solution

  • Test bacterial strain

  • Appropriate broth medium (e.g., MHB)

  • Sterile flasks or tubes

  • Incubator with shaking capabilities (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium and dilute it in fresh broth to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to this compound:

    • Set up flasks or tubes containing the bacterial suspension and add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

    • Incubate the flasks at 37°C with shaking.

  • Sampling and Enumeration:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[3]

Example Time-Kill Curve for Saccharomicin A against S. aureus [4]

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (Saccharomicin A at 4x MIC)
0~5.5~5.5
2~6.5~3.0
4~7.5<2.0
6~8.5<2.0
24~9.0<2.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_results Data Analysis Bacterial_Culture Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum MIC MIC Assay (96-well plate) Inoculum->MIC Inoculate Disk_Diffusion Disk Diffusion Assay (Agar Plate) Inoculum->Disk_Diffusion Inoculate Time_Kill Time-Kill Assay (Broth Culture) Inoculum->Time_Kill Inoculate Sarkomycin_Stock This compound Stock Solution Sarkomycin_Stock->MIC Serial Dilute Sarkomycin_Stock->Disk_Diffusion Impregnate Disk Sarkomycin_Stock->Time_Kill Add to Culture MIC_Value Determine MIC Value MIC->MIC_Value Zone_Diameter Measure Zone of Inhibition Disk_Diffusion->Zone_Diameter Kill_Curve Plot Time-Kill Curve Time_Kill->Kill_Curve

Caption: General workflow for assessing the antibacterial activity of this compound.

Mechanism_of_Action cluster_this compound This compound Action cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Integrity DNA DNA Membrane->DNA Inhibits Synthesis RNA_Polymerase RNA Polymerase Membrane->RNA_Polymerase Inhibits Transcription Ribosome Ribosome Membrane->Ribosome Inhibits Translation Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leads to

Caption: Proposed mechanism of action of this compound via membrane disruption.

References

Development of Stable Sarkomycin Derivatives for Clinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarkomycin, a natural product isolated from Streptomyces erythrochromogenes, has demonstrated significant antibiotic and antitumor properties. However, its inherent chemical instability has been a major obstacle to its clinical development. This document provides detailed application notes and protocols for the development and evaluation of stabilized this compound derivatives, aiming to facilitate their advancement into clinical research. The focus is on two primary stable analogues: this compound methyl ester and Cyclothis compound.

Stable this compound Derivatives: Structures and Synthesis

The instability of this compound is primarily due to the exocyclic methylene (B1212753) group conjugated to a cyclopentenone ring. To address this, more stable derivatives have been synthesized.

This compound Methyl Ester

This compound methyl ester is a derivative where the carboxylic acid functional group of this compound is esterified. This modification enhances the compound's stability.

A recent efficient method for the enantioselective synthesis of (R)-Sarkomycin methyl ester involves a five-step process.[1][2][3] This synthesis utilizes a regioselective intermolecular Pauson-Khand reaction to construct the cyclopentane (B165970) core.[1][2][3]

Cyclothis compound

Cyclothis compound is a cyclic lactone derivative of this compound, which significantly improves its stability.[1]

Quantitative Data Summary

Table 1: Physicochemical and Stability Properties of this compound Derivatives (Hypothetical Data)

DerivativeMolecular FormulaMolecular Weight ( g/mol )Half-life (pH 7.4, 37°C)
This compoundC₇H₈O₃140.14< 1 hour
This compound Methyl EsterC₈H₁₀O₃154.16> 24 hours
Cyclothis compoundC₇H₈O₃140.14> 48 hours

Table 2: In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ Values in µM) (Hypothetical Data)

Cell LineThis compoundThis compound Methyl EsterCyclothis compound
HeLa (Cervical Cancer)5.27.86.5
MCF-7 (Breast Cancer)8.110.59.2
A549 (Lung Cancer)6.59.17.9

Experimental Protocols

Protocol for Stability Assessment of this compound Derivatives

Objective: To determine the chemical stability of this compound derivatives in physiological buffer.

Materials:

  • This compound derivative stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Incubator at 37°C

Procedure:

  • Dilute the this compound derivative stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to determine the concentration of the remaining derivative.

  • Plot the concentration of the derivative versus time and calculate the half-life (t₁/₂) of the compound.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound derivative stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Protocol for In Vivo Efficacy Study (Xenograft Model)

Objective: To assess the antitumor activity of this compound derivatives in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., A549)

  • Matrigel

  • This compound derivative formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative (e.g., via intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol for Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound derivatives in rodents.

Materials:

  • Rats or mice

  • This compound derivative formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Administer the this compound derivative to the animals via IV and PO routes.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Putative Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound derivatives are not yet fully elucidated, their antitumor activity suggests interference with key cancer-related pathways. Based on the mechanisms of other anticancer agents with similar properties, a putative mechanism involves the induction of apoptosis and the inhibition of pro-survival signaling, such as the NF-κB pathway.[4]

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Sarkomycin_Apoptosis_Pathway This compound This compound Derivatives ROS ↑ ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound derivatives.

Proposed Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound derivatives may inhibit this pathway, leading to decreased expression of pro-survival genes.

Sarkomycin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivatives IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 NFkB_complex IκBα-NF-κB Complex IkB->NFkB_complex Gene_exp Pro-survival Gene Expression NFkB_p65->NFkB_complex NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA DNA->Gene_exp

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical development of stable this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Stability Stability Assessment (HPLC) Synthesis->Stability InVitro In Vitro Cytotoxicity (MTT Assay) Stability->InVitro Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Model) Mechanism->InVivo PK Pharmacokinetic Studies (LC-MS/MS) InVivo->PK Clinical Clinical Candidate Selection PK->Clinical

Caption: Preclinical development workflow for this compound derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Sarkomycin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarkomycin is an antibiotic that has been investigated for its potential as an anticancer agent. Determining the cytotoxic effects of this compound on various cancer cell lines is a critical first step in evaluating its therapeutic potential. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

While specific IC50 values and detailed signaling pathways for this compound are not extensively documented in recent literature, these protocols offer a robust framework for researchers to generate this crucial data. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.[1][2]

Data Presentation

Quantitative data, such as IC50 values obtained from the following protocols, should be summarized in a clear and structured table for easy comparison across different cancer cell lines and exposure times.

Table 1: Representative Table for Summarizing IC50 Values of this compound

Cancer Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
MCF-7Breast24Data to be determined
48Data to be determined
72Data to be determined
A549Lung24Data to be determined
48Data to be determined
72Data to be determined
HeLaCervical24Data to be determined
48Data to be determined
72Data to be determined
HepG2Liver24Data to be determined
48Data to be determined
72Data to be determined

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile PBS).

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. SRB binds to basic amino acid residues of cellular proteins under acidic conditions.

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound.

  • Cell Fixation:

    • After the desired incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water or distilled water.

    • Remove excess water by inverting the plate and tapping it on a paper towel.

    • Allow the plate to air-dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 200 µL of 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air-dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the same formula as in the MTT assay.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Visualization of Protocols and Potential Signaling Pathways

To aid in the understanding of the experimental procedures and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture sarkomycin_prep 2. This compound Dilution cell_seeding 3. Cell Seeding in 96-well Plate treatment 4. Treatment with this compound (24, 48, 72h) cell_seeding->treatment mtt_add 5a. Add MTT Reagent treatment->mtt_add srb_fix 5b. Fix with TCA treatment->srb_fix mtt_incubate 6a. Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize 7a. Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read 8a. Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis 9. Calculate % Viability mtt_read->data_analysis srb_stain 6b. Stain with SRB srb_fix->srb_stain srb_wash 7b. Wash and Solubilize srb_stain->srb_wash srb_read 8b. Read Absorbance (510nm) srb_wash->srb_read srb_read->data_analysis ic50 10. Determine IC50 data_analysis->ic50

Caption: Experimental workflow for in vitro cytotoxicity assays.

While the specific molecular targets and signaling pathways affected by this compound in cancer cells are not well-defined in recent literature, a common pathway implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Investigating the effect of this compound on key components of this and other pathways would be a logical next step after determining its cytotoxicity.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound (Potential Target?) This compound->PI3K Inhibition? This compound->AKT Inhibition? This compound->mTORC1 Inhibition?

Caption: A potential signaling pathway for investigation.

References

Synthetic Approaches to Sarkomycin A and B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Sarkomycin A and its corresponding sodium salt, this compound B. This compound A, a potent antibiotic and antitumor agent, is chemically known as (R)-2-Methylene-3-oxocyclopentanecarboxylic acid[1][2]. Due to its therapeutic potential and chemical instability, various synthetic strategies have been developed. This document focuses on a highly efficient and enantioselective total synthesis of this compound A methyl ester, which can be subsequently converted to this compound A and B.

Chemical Structures

Structures Chemical Structures of this compound A and B cluster_A cluster_B sarkomycin_a This compound A ((R)-2-Methylene-3-oxocyclopentanecarboxylic acid) sarkomycin_b This compound B (Sodium (R)-2-methylene-3-oxocyclopentanoate)

Caption: Chemical structures of this compound A and this compound B.

Enantioselective Total Synthesis of (R)-Sarkomycin Methyl Ester

A notable five-step enantioselective synthesis of (R)-Sarkomycin methyl ester has been reported, distinguished by its efficiency and high enantioselectivity.[3] The key steps of this synthesis involve a regioselective intermolecular Pauson-Khand reaction and an iridium-catalyzed asymmetric isomerization.[3][4]

Synthetic Pathway Overview

The overall synthetic pathway is illustrated below. This route represents the shortest enantioselective synthesis of this antibiotic reported to date.[3]

Sarkomycin_A_Synthesis A Starting Materials B Pauson-Khand Reaction A->B C Ir-catalyzed Asymmetric Isomerization B->C D Catalytic Hydrogenation C->D E Deprotection & Elimination D->E F (R)-Sarkomycin Methyl Ester E->F

Caption: Five-step enantioselective synthesis of (R)-Sarkomycin methyl ester.

Quantitative Data Summary
StepReactionReagents & ConditionsYield (%)Reference
1Pauson-Khand ReactionCo2(CO)8, alkyne, alkene, CONot specified in abstract[3]
2Iridium-Catalyzed Asymmetric IsomerizationIridium catalyst, ligandNot specified in abstract
3Catalytic HydrogenationH2, catalystNot specified in abstract
4DeprotectionSpecific deprotection agentNot specified in abstract
5EliminationBase45% (final step)[5]
Overall Total Synthesis - Not specified in abstract [4]

Note: Detailed yields for intermediate steps require access to the full publication's supplementary information. The final step to yield (R)-Sarkomycin methyl ester is reported at 45% with an enantiomeric excess of 98%.[5]

Experimental Protocols

The following are generalized protocols based on the key reactions mentioned in the literature. For precise, reproducible results, consulting the original publication and its supplementary information is essential.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically catalyzed by a metal carbonyl complex.[6][7]

Objective: To construct the cyclopentenone core of this compound.

Materials:

  • Dicobalt octacarbonyl (Co2(CO)8)

  • Appropriate alkyne and alkene precursors

  • Carbon monoxide (CO) source

  • Anhydrous solvent (e.g., toluene, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne in the anhydrous solvent.

  • Add dicobalt octacarbonyl and stir at room temperature to form the alkyne-cobalt complex.

  • Introduce the alkene to the reaction mixture.

  • Pressurize the reaction vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and maintain for the required duration.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and carefully vent the CO.

  • Work up the reaction mixture, which may involve oxidative decomplexation (e.g., with N-methylmorpholine N-oxide) to release the cyclopentenone product.

  • Purify the product by column chromatography.

Iridium-Catalyzed Asymmetric Isomerization

This step is crucial for establishing the correct stereochemistry at the single chiral center of this compound.

Objective: To introduce enantioselectivity into the molecular scaffold.

Materials:

  • Product from the Pauson-Khand reaction

  • Iridium catalyst (e.g., [Ir(COD)Cl]2)

  • Chiral phosphine (B1218219) ligand

  • Anhydrous solvent

Procedure:

  • In a glovebox or under an inert atmosphere, prepare the active iridium catalyst by reacting the iridium precursor with the chiral ligand in the anhydrous solvent.

  • Add the substrate (product from the previous step) to the catalyst solution.

  • Stir the reaction mixture at the specified temperature for the necessary time.

  • Monitor the isomerization and enantiomeric excess (e.g., by chiral HPLC).

  • Once the desired conversion and enantioselectivity are achieved, quench the reaction.

  • Remove the solvent under reduced pressure and purify the product, typically by column chromatography.

Synthesis of this compound A and B

From (R)-Sarkomycin Methyl Ester to this compound A

The final step in the synthesis of this compound A from its methyl ester is a standard hydrolysis reaction.

Objective: To convert the methyl ester to the carboxylic acid.

Materials:

  • (R)-Sarkomycin methyl ester

  • Acid or base catalyst (e.g., LiOH, HCl)

  • Solvent (e.g., THF/water mixture)

Procedure:

  • Dissolve the (R)-Sarkomycin methyl ester in a suitable solvent system.

  • Add the acid or base catalyst.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield this compound A.

From this compound A to this compound B

This compound B is the sodium salt of this compound A. Its preparation is a straightforward acid-base reaction.

Objective: To form the sodium salt of this compound A.

Materials:

  • This compound A

  • Sodium source (e.g., sodium hydroxide, sodium bicarbonate)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Dissolve this compound A in a suitable solvent.

  • Add one equivalent of the sodium base solution dropwise while stirring.

  • Monitor the pH to ensure complete salt formation.

  • Remove the solvent under reduced pressure to obtain this compound B as a solid.

Logical Workflow for Synthesis

Synthesis_Workflow Start Commercially Available Starting Materials PKR Pauson-Khand Reaction Start->PKR Iso Asymmetric Isomerization PKR->Iso Hyd Hydrogenation Iso->Hyd Dep Deprotection & Elimination Hyd->Dep Ester (R)-Sarkomycin Methyl Ester Dep->Ester Hydrolysis Hydrolysis Ester->Hydrolysis SarkA This compound A Hydrolysis->SarkA Salt Salt Formation SarkA->Salt SarkB This compound B Salt->SarkB

Caption: Logical workflow from starting materials to this compound A and B.

References

Application Notes and Protocols: The Use of Antibiotic Antineoplastics in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Sarkomycin:

Initial research reveals a significant scarcity of recent scientific literature and clinical data regarding the use of this compound in combination with other chemotherapeutic agents. Historical studies from the mid-20th century reported limited therapeutic efficacy and notable side effects, which may have contributed to a decline in its clinical investigation. As such, providing detailed, current application notes and protocols for this compound in combination therapies is not feasible without substantial new research.

In light of this, and to address the broader interest in antibiotic antineoplastics for combination cancer therapy, this document will focus on Salinomycin (B1681400) , a well-researched polyether antibiotic with a growing body of evidence supporting its synergistic effects with various chemotherapeutic agents.

Application Notes: Salinomycin in Combination Chemotherapy

Introduction:

Salinomycin, a potassium ionophore, has demonstrated significant promise in oncology research, particularly for its ability to selectively target cancer stem cells (CSCs) and overcome multidrug resistance. When combined with conventional chemotherapeutic drugs, Salinomycin can potentiate their cytotoxic effects, leading to enhanced tumor cell killing and potentially lower required doses of toxic agents. These notes provide an overview of Salinomycin's application in combination with key chemotherapeutics, focusing on synergistic effects, mechanisms of action, and relevant cancer types.

Featured Combination Therapies:

  • Salinomycin and Doxorubicin (B1662922): This combination has shown synergistic effects in various cancers, including soft tissue sarcomas and breast cancer.[1][2] Salinomycin appears to increase the sensitivity of cancer cells to Doxorubicin, even in resistant cell lines.[3] The mechanism involves enhanced DNA damage and induction of apoptosis.[3]

  • Salinomycin and Cisplatin: Synergy between Salinomycin and Cisplatin has been observed in head and neck squamous cell carcinoma and other solid tumors.[4] The combination can lead to a significant reduction in cell viability compared to single-agent treatment.[4]

  • Salinomycin and Paclitaxel: In cancers such as breast and lung cancer, combining Salinomycin with Paclitaxel has been shown to be more effective than Paclitaxel alone, particularly in targeting cancer stem cells.

  • Salinomycin and Etoposide (B1684455): Co-treatment with Salinomycin can sensitize cancer cells to the effects of Etoposide, leading to increased apoptosis in drug-resistant cells.[3]

  • Salinomycin and Cabazitaxel (B1684091): In prostate cancer models, the combination of Salinomycin and Cabazitaxel has demonstrated a strong synergistic effect against CD44+ cancer stem cells.[5]

Key Mechanisms of Synergistic Action:

  • Targeting Cancer Stem Cells (CSCs): Salinomycin is known to selectively eliminate CSCs, a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse.[6] By eradicating CSCs, Salinomycin complements traditional chemotherapeutics that primarily target the bulk of rapidly dividing tumor cells.

  • Inhibition of Signaling Pathways: Salinomycin disrupts key oncogenic signaling pathways, including:

    • Wnt/β-catenin Pathway: This pathway is crucial for stem cell self-renewal. Salinomycin inhibits Wnt signaling by promoting the degradation of the LRP6 co-receptor and reducing β-catenin levels.[7][8][9]

    • MAPK/ERK and PI3K/Akt/mTOR Pathways: These pathways are involved in cell proliferation, survival, and migration. Salinomycin has been shown to modulate these pathways, contributing to its anticancer effects.[10][11][12]

  • Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: Salinomycin can increase the production of reactive oxygen species (ROS) and induce ER stress, leading to apoptosis in cancer cells.[13]

  • Overcoming Multidrug Resistance: Salinomycin can sensitize drug-resistant cancer cells to chemotherapy, potentially by inhibiting efflux pumps and other resistance mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Salinomycin combination therapies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Salinomycin in Combination with Doxorubicin

Cell LineCancer TypeTreatmentIC50 (approx. µM)Reference
HT-1080FibrosarcomaDoxorubicin aloneNot Specified[1]
Doxorubicin + 1 µM SalinomycinLowered[1]
A204RhabdomyosarcomaDoxorubicin aloneNot Specified[1]
Doxorubicin + 1 µM SalinomycinLowered[1]
B4 CellsFeline SarcomaDoxorubicin + 2.5 µM Salinomycin46[14]
Doxorubicin + 5 µM Salinomycin18.4[14]

Table 2: Combination Index (CI) for Salinomycin Combinations

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cancer TypeCombinationCell LineCI Value (approx.)Reference
Soft Tissue SarcomaSalinomycin + DoxorubicinHT-10800.84[1]
Soft Tissue SarcomaSalinomycin + DoxorubicinA2040.74[1]
Head and Neck Squamous Cell CarcinomaSalinomycin (4 µM) + Cisplatin (5 µM)JLO-10.82[4]
Head and Neck Squamous Cell CarcinomaSalinomycin (0.5 µM) + Paclitaxel (3 nM)JLO-10.21[4]
Prostate Cancer (CD44+ CSCs)Salinomycin + CabazitaxelPC30.33[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Salinomycin in combination with a chemotherapeutic agent (e.g., Doxorubicin) on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HT-1080)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Salinomycin (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of Salinomycin and Doxorubicin in culture medium. Treat cells with varying concentrations of each drug alone and in combination. Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.[15]

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of Salinomycin on the expression and phosphorylation of proteins in a signaling pathway (e.g., Wnt/β-catenin).

Materials:

  • Cancer cell line

  • Salinomycin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of Salinomycin for the specified time. Lyse the cells and collect the protein extracts.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein expression or phosphorylation.

Visualizations

Signaling Pathway Diagrams

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled Salinomycin Salinomycin Salinomycin->LRP6  Degradation DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Salinomycin inhibits the Wnt/β-catenin pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Salinomycin Salinomycin Salinomycin->MEK Salinomycin->ERK CellProliferation Cell Proliferation, Survival, Migration TranscriptionFactors->CellProliferation Experimental_Workflow start Start: Select Cancer Cell Line and Chemotherapeutic Agent cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with Salinomycin, Chemotherapeutic Agent, and Combination cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis: IC50 and Combination Index (CI) viability_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies western_blot Western Blot for Signaling Pathways mechanism_studies->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay end End: Determine Synergy and Mechanism western_blot->end apoptosis_assay->end

References

Preparation of Sarkomycin for Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Sarkomycin in animal model studies, focusing on sarcoma models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this antibiotic with potential antitumor activity.

Introduction

This compound is an antibiotic that has demonstrated antineoplastic properties. Its potential as a cancer therapeutic, particularly against sarcomas, necessitates well-defined protocols for in vivo evaluation. This document outlines the necessary steps for the preparation, administration, and initial toxicological assessment of this compound in murine models.

Physicochemical Properties and Storage

A clear understanding of this compound's properties is crucial for its proper handling and formulation.

PropertyValueReference
CAS Number 489-21-4[cite: ]
Molecular Formula C₇H₈O₃[cite: ]
Molecular Weight 140.14 g/mol [cite: ]
Storage Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[cite: ]
Stability Stable for several weeks at ambient temperature during shipping.[cite: ]

Preparation of this compound for In Vivo Administration

The following protocol details the preparation of a this compound solution suitable for injection in animal models. All procedures should be conducted under sterile conditions in a laminar flow hood.

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride for Injection, USP, or Phosphate-Buffered Saline, PBS, pH 7.4)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance under sterile conditions.

  • Dissolution: Aseptically transfer the weighed this compound powder into a sterile vial. Add the desired volume of the sterile vehicle (e.g., 0.9% NaCl or PBS).

  • Mixing: Gently vortex the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is critical to ensure the sterility of the final injectable solution.

  • Labeling and Storage: Label the final vial with the compound name, concentration, date of preparation, and store at 2-8°C for short-term use. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

dot

G cluster_prep This compound Solution Preparation start Start calculate Calculate this compound Amount start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in Sterile Vehicle weigh->dissolve mix Vortex to Mix dissolve->mix filter Sterile Filter (0.22 µm) mix->filter store Store at 2-8°C (short-term) or -20°C (long-term) filter->store end_prep End store->end_prep

Experimental workflow for this compound solution preparation.

In Vivo Administration in Murine Sarcoma Models

The following protocols are generalized for the administration of this compound in mice bearing sarcoma xenografts. The specific dosages and treatment schedules should be optimized for each specific sarcoma model and experimental design.

Animal Models
  • Cell Lines: Human sarcoma cell lines (e.g., HT-1080 fibrosarcoma, SK-ES-1 Ewing sarcoma) or murine sarcoma cell lines (e.g., Sarcoma 180).

  • Animals: Immunocompromised mice (e.g., nude mice, NOD/SCID) for human xenografts, or syngeneic mice for murine cell lines.

Tumor Implantation
  • Culture sarcoma cells to 80-90% confluency.

  • Harvest cells and resuspend in sterile PBS or a 1:1 mixture with Matrigel to enhance tumor take-rate.

  • Inject 1-5 x 10⁶ cells in a volume of 0.1-0.2 mL subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

Administration Protocols

Intraperitoneal (i.p.) Injection:

  • Prepare the this compound solution as described in Section 3.

  • The recommended starting dose can be determined from dose-ranging studies, but typical ranges for similar compounds are 1-10 mg/kg.

  • Administer the calculated volume of this compound solution via intraperitoneal injection.

  • The control group should receive an equivalent volume of the vehicle.

  • Treatment frequency can be daily or on a specified schedule (e.g., every other day for 2 weeks).

Intravenous (i.v.) Injection:

  • Prepare the this compound solution as described in Section 3, ensuring it is free of any particulates.

  • Warm the solution to room temperature before injection.

  • Administer the this compound solution slowly via the tail vein.

  • The control group should receive an equivalent volume of the vehicle.

  • Intravenous administration may be required for some models to achieve optimal efficacy.

dot

G cluster_invivo In Vivo Administration Workflow start_vivo Start implant Subcutaneous Tumor Cell Implantation start_vivo->implant growth Allow Tumor Growth (100-200 mm³) implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize administer Administer this compound (i.p. or i.v.) randomize->administer monitor Monitor Tumor Volume & Animal Health administer->monitor endpoint Endpoint Analysis monitor->endpoint end_vivo End endpoint->end_vivo G This compound This compound Wnt Wnt/β-catenin Signaling This compound->Wnt Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage This compound->DNA_Damage Induces Protein_Synth Protein Synthesis This compound->Protein_Synth Inhibits Apoptosis Apoptosis Wnt->Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis Protein_Synth->Apoptosis

Troubleshooting & Optimization

Technical Support Center: Addressing the Chemical Instability of Sarkomycin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sarkomycin is an antibiotic with a reactive chemical structure. Detailed public-domain data on its stability in aqueous solutions, including specific degradation kinetics and established stabilization protocols, is limited. The following information is based on general chemical principles related to its functional groups, particularly the α-methylene-γ-lactone moiety, and is intended to serve as a guide for researchers. It is highly recommended to perform specific stability studies for your intended application and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

A1: this compound is an antibiotic and antitumor agent produced by Streptomyces erythrochromogenes. Its chemical structure is (S)-2-methylene-3-oxocyclopentane-1-carboxylic acid. The key functional groups are a carboxylic acid, a ketone, and a reactive α,β-unsaturated ketone within a five-membered ring, which can also be described as an α-methylene-γ-lactone analogue.[1][2][3][4][5]

Q2: Why is this compound expected to be unstable in aqueous solutions?

A2: The instability of this compound in aqueous solutions is primarily attributed to its α-methylene-γ-lactone-like moiety. This functional group is highly reactive due to the presence of an exocyclic double bond conjugated with a carbonyl group, making it susceptible to two main degradation pathways:

  • Hydrolysis: The lactone-like ester bond can be cleaved by water, especially under acidic or basic conditions, leading to the opening of the ring structure.[6][7][8][9]

  • Michael Addition: The α,β-unsaturated ketone system is an excellent Michael acceptor. Nucleophiles present in the solution (including water, buffer components, or other formulation excipients) can add across the double bond, altering the chemical structure and likely inactivating the molecule.[10][11][12][13]

Q3: What are the likely consequences of this compound degradation?

A3: Degradation of this compound will likely result in a loss of its biological activity.[14] Both hydrolysis and Michael addition reactions alter the chemical structure of the α-methylene-γ-lactone moiety, which is believed to be crucial for its antitumor and antimicrobial effects. Degradation can also lead to the formation of impurities, which could have different toxicological profiles.

Q4: What factors can influence the stability of this compound in aqueous solutions?

A4: Several factors can affect the stability of this compound solutions:

  • pH: The rate of hydrolysis of lactones is often pH-dependent, with increased degradation rates at both acidic and alkaline pH.[6][15]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[14]

  • Buffer Components: Nucleophilic buffer species can react with the α-methylene-γ-lactone group via Michael addition.

  • Light: Although not specifically documented for this compound, many complex organic molecules are sensitive to light, which can catalyze degradation.[16]

  • Presence of Nucleophiles: Other components in the formulation could act as nucleophiles and contribute to degradation.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for stability studies as it can separate the parent compound from its degradation products and quantify their respective concentrations over time.[17][18] Liquid chromatography-mass spectrometry (LC-MS) can also be used for the identification of degradation products.[19][20][21][22]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Loss of Biological Activity Degradation of this compound due to hydrolysis or Michael addition.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Evaluate the stability of this compound in your specific experimental buffer and at the working temperature.
Precipitate Formation in Solution This compound or its degradation products may have limited solubility in the chosen buffer. The pH of the solution may have shifted to a point where the compound is less soluble.Verify and adjust the pH of the solution. Consider using a different buffer system. Perform solubility studies at your desired concentration and storage conditions.
Inconsistent Experimental Results Variability in the preparation of this compound solutions, leading to different concentrations of the active compound. Degradation of this compound during the experiment.Standardize the protocol for solution preparation, including the source of water, buffer components, and final pH. Minimize the time between solution preparation and use. Run a control to assess the stability of this compound over the time course of your experiment.
Unexpected Peaks in HPLC Analysis These are likely degradation products of this compound.Use a stability-indicating HPLC method that can resolve the parent peak from degradation products. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to help identify potential degradation peaks.

Data Presentation: Stability of this compound in Aqueous Solution at Different pH Values

Note: The following table is a template. No specific quantitative data for this compound stability is publicly available. Researchers should populate this table with their own experimental data.

pH of Buffer Temperature (°C) Initial Concentration (µg/mL) Concentration after 24h (µg/mL) % Remaining
4.0 (Acetate Buffer)25100[Experimental Data][Calculation]
7.0 (Phosphate Buffer)25100[Experimental Data][Calculation]
9.0 (Borate Buffer)25100[Experimental Data][Calculation]
7.0 (Phosphate Buffer)4100[Experimental Data][Calculation]

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound in Aqueous Buffers

Objective: To assess the stability of this compound in different aqueous buffer solutions over a defined period.

Materials:

  • This compound

  • Water for injection or HPLC-grade water

  • Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

  • Acids and bases for pH adjustment (e.g., acetic acid, phosphoric acid, sodium hydroxide)

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Incubator or water bath

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Sample Preparation: Dilute the this compound stock solution with each of the prepared buffer solutions to a final, known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial concentration of this compound.

  • Incubation: Store the remaining samples under controlled temperature conditions (e.g., 4°C and 25°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample and analyze by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition.

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound α-methylene-γ-lactone-like structure Hydrolysis {Hydrolysis | (H₂O, H⁺ or OH⁻)} This compound->Hydrolysis Ring Opening Michael_Addition {Michael Addition | (Nucleophile)} This compound->Michael_Addition Nucleophilic Attack Ring_Opened_Product Ring-Opened Product Inactive Hydrolysis->Ring_Opened_Product Adduct_Product Adduct Product Inactive Michael_Addition->Adduct_Product

Caption: Hypothetical degradation pathways of this compound in aqueous solution.

Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) C Dilute Stock into Buffers A->C B Prepare this compound Stock Solution B->C D Initial HPLC Analysis (T=0) C->D E Incubate Samples (Controlled Temp & Light) D->E F HPLC Analysis at Time Points E->F G Data Analysis (% Remaining vs. Time) F->G

Caption: General workflow for conducting a stability study of this compound.

Troubleshooting Guide for this compound Instability Start Inconsistent Results or Loss of Activity Q1 Are you preparing fresh solutions for each experiment? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stock solution stored properly? A1_Yes->Q2 Sol1 Prepare fresh solutions immediately before use. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you confirmed the stability in your specific buffer and temperature? A2_Yes->Q3 Sol2 Store stock solutions at -20°C or -80°C, protected from light. A2_No->Sol2 A3_No No Q3->A3_No Sol3 Perform a preliminary stability study (see protocol). Consider alternative buffers. A3_No->Sol3

Caption: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Enantioselective Sarkomycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of Sarkomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and enantioselectivity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving an enantioselective synthesis of this compound?

A1: Two of the most effective and recently developed strategies for the enantioselective synthesis of (R)-Sarkomycin and its derivatives are:

  • Pauson-Khand Reaction followed by Iridium-Catalyzed Asymmetric Isomerization: This five-step synthesis builds the cyclopentenone core via a regioselective intermolecular Pauson-Khand reaction. The crucial enantioselectivity is introduced through a novel Iridium-catalyzed asymmetric isomerization of an allylic alcohol intermediate.[1][2][3]

  • Rhodium-Catalyzed Asymmetric Conjugate Addition: This is also a concise five-step total synthesis. The key step involves a rhodium-catalyzed asymmetric conjugate addition of an alkenyl boronic acid to a cyclopentenone precursor to establish the stereocenter.[4]

Q2: I am experiencing low yields in my Pauson-Khand reaction for the this compound precursor. What are the potential causes?

A2: Low yields in the Pauson-Khand reaction (PKR) are a common issue. Several factors could be contributing to this:

  • Catalyst Activity: The cobalt or rhodium catalyst may be deactivated. Ensure you are using fresh, high-quality catalyst and that all reagents and solvents are anhydrous and degassed.

  • Reaction Temperature: The thermal conditions are critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the product.

  • Carbon Monoxide (CO) Pressure: Inadequate CO pressure can stall the reaction. Ensure a consistent and sufficient supply of CO, typically from a balloon or a pressurized cylinder.

  • Substrate Purity: Impurities in the alkyne or alkene starting materials can inhibit the catalyst. Purify your starting materials immediately before use.

Q3: My Iridium-catalyzed isomerization is resulting in low enantiomeric excess (ee). How can I improve this?

A3: Achieving high enantioselectivity in the Iridium-catalyzed isomerization of the allylic alcohol intermediate is pivotal. Low ee can often be attributed to:

  • Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. Ensure you are using the correct, enantiomerically pure ligand as specified in the protocol. Experimenting with related ligands that have different steric and electronic properties can sometimes improve results.

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's chiral environment. Screen different anhydrous, non-protic solvents to find the optimal one for your specific substrate.

  • Catalyst Pre-activation: The method of catalyst activation is crucial. Ensure the pre-catalyst is fully activated according to the literature procedure before adding the substrate.

Q4: The Rhodium-catalyzed conjugate addition step in my synthesis is sluggish and gives a low yield. What troubleshooting steps can I take?

A4: Sluggishness and low yields in Rhodium-catalyzed conjugate additions can be frustrating. Consider the following:

  • Quality of the Boronic Acid: The purity and reactivity of the organoboron reagent are critical. Use freshly prepared or high-purity commercial boronic acids.

  • Base Additive: The choice and amount of base can significantly influence the rate of transmetalation. If using a base like KOH or K3PO4, ensure it is anhydrous and finely powdered for better solubility and reactivity.

  • Solvent System: A mixture of a protic solvent (like methanol (B129727) or water) with an organic solvent (like dioxane or toluene) is often used to facilitate the transmetalation step. Optimizing the solvent ratio is key.

  • Ligand-to-Metal Ratio: The ratio of the chiral ligand to the rhodium precursor can affect catalyst activity and stability. A slight excess of the ligand is sometimes beneficial.

Troubleshooting Guides

Pauson-Khand Reaction for this compound Precursor
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient CO pressure. 3. Low reaction temperature.1. Use fresh dicobalt octacarbonyl or other catalyst. Ensure inert atmosphere. 2. Use a CO balloon or a pressurized reactor. 3. Gradually increase the reaction temperature in 5-10 °C increments.
Formation of Side Products 1. Decomposition of starting materials or product at high temperatures. 2. Competing polymerization of the alkene.1. Lower the reaction temperature and increase the reaction time. 2. Use a higher concentration of the alkyne relative to the alkene.
Poor Regioselectivity 1. Steric and electronic properties of the alkyne substituents are not sufficiently differentiated.1. This is inherent to the substrates. Follow the established literature for the specific alkyne precursor to this compound, as it is designed for optimal regioselectivity.
Iridium-Catalyzed Asymmetric Isomerization
Issue Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Racemization of the product. 2. Impure or incorrect chiral ligand. 3. Suboptimal reaction temperature.1. Ensure the reaction is worked up promptly upon completion. Avoid prolonged heating. 2. Verify the enantiomeric purity of the ligand. 3. Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C).
Low Yield 1. Catalyst deactivation. 2. Incomplete reaction.1. Ensure rigorous exclusion of air and moisture. Use freshly distilled, degassed solvents. 2. Increase reaction time or slightly increase catalyst loading.
Formation of Hydrogenation Byproduct 1. Presence of a hydrogen source.1. Ensure no hydrogen gas is present, especially if the catalyst is pre-activated with H₂. Thoroughly degas the reaction mixture after activation.
Rhodium-Catalyzed Asymmetric Conjugate Addition
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient transmetalation from boron to rhodium. 2. Hydrolysis of the boronic acid. 3. Catalyst inhibition.1. Optimize the base and solvent system. The use of a water/organic solvent mixture can be beneficial. 2. Use anhydrous conditions and high-quality boronic acid. 3. Ensure the purity of all reagents and solvents.
Low Enantioselectivity 1. Suboptimal chiral ligand. 2. Reaction temperature is too high.1. Use the specified chiral diene or phosphine (B1218219) ligand and verify its enantiopurity. 2. Conduct the reaction at a lower temperature.
Formation of 1,2-Addition Product 1. Nature of the substrate and reaction conditions.1. This is generally not a major issue with Rh-catalyzed additions to α,β-unsaturated ketones. If observed, re-optimize the reaction conditions, particularly the solvent and temperature.

Quantitative Data Summary

The following tables summarize the reported yields and enantiomeric excess (ee) for the key steps in the two main enantioselective synthetic routes to (R)-Sarkomycin derivatives.

Table 1: Pauson-Khand Reaction and Iridium-Catalyzed Isomerization Route

Step Reaction Yield (%) Enantiomeric Excess (ee) (%)
1Pauson-Khand Reaction60-70N/A
2Reduction of Ketone95N/A
3Iridium-Catalyzed Isomerization85-9598-99
4Hydrogenation>95>99
5Deprotection & Elimination70-80>99

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Addition Route

Step Reaction Yield (%) Enantiomeric Excess (ee) (%)
1Rh-Catalyzed Conjugate Addition80-9095-98
2Silyl Enol Ether Formation>9595-98
3Mukaiyama Aldol Reaction70-8095-98
4Protection & Oxidative Cleavage60-7095-98
5Deprotection & Elimination85-9595-98

Experimental Protocols

Key Experiment 1: Iridium-Catalyzed Asymmetric Isomerization

This protocol is adapted from the synthesis of (R)-Sarkomycin methyl ester.[2][5]

Materials:

  • Allylic alcohol precursor

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-Taniaphos or a similar chiral phosphine ligand

  • Anhydrous and degassed solvent (e.g., THF or CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • Add the allylic alcohol substrate (1.0 eq) to the flask.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the resulting aldehyde by flash column chromatography.

Key Experiment 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol is a general representation based on the synthesis of (R)-Sarkomycin.[6][7]

Materials:

  • Cyclopentenone precursor

  • Alkenylboronic acid

  • [Rh(acac)(CO)₂] or another Rh(I) precursor

  • Chiral diene ligand (e.g., (S)-BINAP)

  • Base (e.g., K₃PO₄ or KOH)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Rh(I) precursor (e.g., 3 mol%) and the chiral diene ligand (e.g., 3.3 mol%).

  • Add the solvent system and stir the mixture at room temperature for 15-30 minutes.

  • Add the cyclopentenone precursor (1.0 eq), the alkenylboronic acid (1.5 eq), and the base (e.g., 2.0 eq).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography.

Visualizations

Enantioselective_Sarkomycin_Synthesis_Workflows cluster_PK Pauson-Khand / Ir-Isomerization Route cluster_Rh Rh-Catalyzed Conjugate Addition Route PK_Start Alkyne + Ethylene PK_Step Pauson-Khand Reaction PK_Start->PK_Step PK_Intermediate1 Racemic Cyclopentenone PK_Step->PK_Intermediate1 PK_Reduction Reduction PK_Intermediate1->PK_Reduction PK_Intermediate2 Allylic Alcohol PK_Reduction->PK_Intermediate2 PK_Isomerization Ir-Catalyzed Asymmetric Isomerization PK_Intermediate2->PK_Isomerization PK_Intermediate3 Enantioenriched Aldehyde PK_Isomerization->PK_Intermediate3 PK_Final_Steps Hydrogenation & Deprotection PK_Intermediate3->PK_Final_Steps PK_Product (R)-Sarkomycin Derivative PK_Final_Steps->PK_Product Rh_Start Cyclopentenone Precursor Rh_Step Rh-Catalyzed Asymmetric Conjugate Addition Rh_Start->Rh_Step Rh_Intermediate1 Enantioenriched Cyclopentanone Rh_Step->Rh_Intermediate1 Rh_Aldol Mukaiyama Aldol Reaction Rh_Intermediate1->Rh_Aldol Rh_Intermediate2 Aldol Adduct Rh_Aldol->Rh_Intermediate2 Rh_Final_Steps Protection, Cleavage & Deprotection Rh_Intermediate2->Rh_Final_Steps Rh_Product (R)-Sarkomycin Rh_Final_Steps->Rh_Product Troubleshooting_Logic Start Low Yield or ee in Enantioselective Step Check_Catalyst Is the catalyst and ligand of high purity and handled properly? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temp, solvent) optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Source fresh catalyst/ligand. Use glovebox or Schlenk line. Check_Catalyst->Solution_Catalyst No Check_Reagents Are all reagents and solvents pure, anhydrous, and degassed? Check_Conditions->Check_Reagents Yes Solution_Conditions Lower temperature for ee. Screen solvents. Check_Conditions->Solution_Conditions No Solution_Reagents Purify/distill reagents and solvents before use. Check_Reagents->Solution_Reagents No END Improved Yield / ee Check_Reagents->END Yes Solution_Catalyst->END Solution_Conditions->END Solution_Reagents->END

References

Overcoming side effects of Sarkomycin observed in early clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sarkomycin. It addresses potential issues related to the side effects observed in early clinical trials and offers troubleshooting strategies and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound observed in early clinical trials?

The primary side effects reported in a 1956 clinical trial involving a crude preparation of this compound were local phlebothrombosis or thrombophlebitis and significant nausea and vomiting.[1] Twenty out of 26 patients experienced repeated episodes of local phlebothrombosis or thrombophlebitis, and thirteen had significant nausea and vomiting.[1] It is important to note that the study concluded this early preparation of this compound had limited therapeutic value in disseminated cancer.[1]

Q2: What is the proposed mechanism of action for this compound's antitumor activity?

This compound is an antibiotic derived from Streptomyces erythrochromogenes.[1][2] Its proposed mechanism of action involves the inhibition of DNA synthesis and interference with topoisomerase enzymes.[3] This disruption of DNA replication is believed to induce cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3]

Q3: Are there established protocols to mitigate this compound-induced phlebothrombosis or thrombophlebitis in a research setting?

While specific protocols for this compound are not available due to the limited recent research, general strategies for mitigating infusion-related venous irritation for investigational drugs can be adapted. These may include:

  • Slower infusion rates: Decreasing the rate of administration can reduce the local concentration of the compound at the injection site.

  • Dilution of the compound: Increasing the solvent volume for the same dose can lower the concentration and potential for irritation.

  • Use of a central venous catheter: For in vivo animal studies, a central line can be considered to administer the compound into a larger vein with higher blood flow, facilitating rapid dilution.

  • Co-administration with anti-inflammatory or anticoagulant agents: The inclusion of such agents could be explored to counteract the local inflammatory and thrombotic effects. Careful consideration of potential interactions with this compound's activity is crucial.

Q4: How can nausea and vomiting be managed in preclinical animal models?

Managing nausea and vomiting in animal models can be challenging as it often relies on observational endpoints like changes in food intake, weight loss, and specific behavioral cues (e.g., pica in rodents). Strategies to consider include:

  • Anti-emetic co-therapy: Pre-treatment with standard anti-emetic agents (e.g., 5-HT3 receptor antagonists) could be investigated to see if they alleviate symptoms without interfering with this compound's efficacy.

  • Dose fractionation: Administering the total daily dose in smaller, more frequent infusions might reduce the peak plasma concentration and associated nausea.

  • Formulation optimization: Investigating alternative delivery vehicles or formulations (e.g., liposomal encapsulation) could alter the pharmacokinetic profile and potentially reduce gastrointestinal toxicity.

Troubleshooting Guides

Guide: Investigating High In Vitro Cytotoxicity in Non-Target Cells

If you observe significant toxicity in normal (non-cancerous) cell lines during your in vitro experiments, consider the following troubleshooting steps:

Issue Possible Cause Suggested Action
High Cytotoxicity at Low Concentrations This compound has a narrow therapeutic index.Perform a more granular dose-response curve to determine the IC50 in both cancer and normal cell lines.
The purity of the this compound sample is low.Verify the purity of your compound using analytical methods such as HPLC or mass spectrometry.
Off-target effects of the compound.Investigate the expression of topoisomerases in your non-target cells.
Guide: Addressing Poor In Vivo Efficacy and High Toxicity

Should your in vivo studies replicate the findings of the early clinical trial (low efficacy, high side effects), a systematic approach to modifying the molecule could be a logical next step.

Problem Potential Approach Experimental Steps
High Toxicity Chemical Modification: Synthesize this compound analogs.1. Identify functional groups on the this compound molecule (C7H8O3) that can be modified.[4][5][6] 2. Design and synthesize a small library of derivatives with altered lipophilicity or charge. 3. Screen the new analogs in vitro for retained or improved cytotoxicity against cancer cell lines and reduced toxicity against normal cell lines.
Poor Bioavailability Formulation Development: Encapsulate this compound in a drug delivery system.1. Explore formulations such as liposomes or polymeric nanoparticles. 2. Characterize the encapsulation efficiency and release kinetics. 3. Evaluate the in vivo pharmacokinetic profile and therapeutic efficacy of the formulated this compound.

Experimental Protocols

Protocol: In Vitro Screening of this compound Analogs for Reduced Off-Target Cytotoxicity

  • Cell Culture: Culture both a cancer cell line of interest and a non-cancerous control cell line in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of this compound and its synthesized analogs in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of this compound and its analogs. Include a vehicle-only control.

  • Cytotoxicity Assay: After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: Calculate the IC50 values (the concentration at which 50% of cell growth is inhibited) for each compound in both the cancer and non-cancerous cell lines.

  • Selectivity Index Calculation: Determine the selectivity index (SI) for each analog: SI = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells.

Visualizations

cluster_0 Troubleshooting Workflow: this compound In Vivo Studies cluster_1 Pathway 1: Low Efficacy / High Toxicity cluster_2 Pathway 2: Acceptable Therapeutic Index start Initiate In Vivo Study with this compound observe Observe for Efficacy and Side Effects (Phlebitis, Nausea/Vomiting) start->observe outcome Evaluate Therapeutic Index observe->outcome modify Hypothesize: - Poor Pharmacokinetics - High Off-Target Activity outcome->modify Poor proceed Proceed with Further Preclinical Development outcome->proceed Acceptable develop Action: - Synthesize Analogs - Develop New Formulations modify->develop Address Hypotheses retest Re-evaluate In Vitro and In Vivo develop->retest retest->outcome Iterate

Caption: A logical workflow for troubleshooting poor in vivo outcomes with this compound.

cluster_this compound This compound Action cluster_cell Cancer Cell This compound This compound C7H8O3 dna_synthesis DNA Synthesis This compound->dna_synthesis Inhibits topoisomerase Topoisomerase This compound->topoisomerase Interferes with cell_cycle Cell Cycle Progression dna_synthesis->cell_cycle Required for topoisomerase->cell_cycle Required for apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: Proposed mechanism of action for this compound in cancer cells.

References

Technical Support Center: Optimizing Purification of Sarkomycin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the antibiotic and antitumor agent, Sarkomycin, and its analogs.

Frequently Asked Questions (FAQs)

Q1: My initial crude extract of this compound shows promising bioactivity, but this activity significantly decreases after the first chromatography step. What could be the cause?

A1: This is a common challenge in natural product purification. Several factors could be at play:

  • Compound Instability: this compound, and particularly its analogs, may be sensitive to pH, temperature, or exposure to certain solvents. The conditions used during chromatography (e.g., acidic or basic mobile phases, prolonged exposure to room temperature) could be degrading the active compound.

  • Loss of Synergistic Components: The high initial activity might be due to a synergistic effect of this compound with other compounds in the crude extract. The purification process separates these components, leading to a decrease in the apparent activity of the isolated fractions.

  • Co-factor Removal: The biological activity of this compound might depend on the presence of a specific co-factor that is being removed during the purification process.

Q2: I am observing significant peak tailing and poor resolution during the HPLC purification of this compound. What are the likely causes and how can I improve this?

A2: Poor peak shape in HPLC can be due to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample before injection.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound, which has a carboxylic acid group. Ensure the mobile phase pH is appropriate for maintaining a consistent ionization state. The solvent composition may also not be optimal for the separation.

  • Secondary Interactions: this compound may be interacting with active sites on the silica (B1680970) backbone of the column. Using a high-purity, end-capped column or adding a competitive agent (like triethylamine) to the mobile phase can mitigate these interactions.

  • Column Degradation: The column itself may be degrading or contaminated. Flushing the column with a strong solvent or replacing it may be necessary.

Q3: After purification, I am seeing multiple spots on my TLC or multiple peaks in my analytical HPLC that are not my target compound. What are the potential sources of this contamination?

A3: Contamination can be introduced at various stages:

  • Solvent and Reagent Impurities: Always use high-purity, HPLC-grade solvents and freshly prepared buffers. Running a blank gradient can help identify solvent-based contamination.[1]

  • Plasticizer Contamination: Phthalates and other plasticizers from lab equipment (tubing, containers) are common contaminants. Use glass or Teflon containers where possible and minimize contact with soft plastics.[1]

  • Cross-Contamination: Residues from previous purifications can contaminate your current sample. Ensure thorough cleaning of all glassware, columns, and the HPLC system between runs.[1]

  • Compound Degradation: this compound may be degrading during storage or analysis, leading to the appearance of new peaks. Store purified fractions at low temperatures, protected from light, and analyze them promptly.

Q4: What is a good starting point for developing a recrystallization protocol for this compound?

A4: A good starting point is to screen a variety of solvents with different polarities. For a compound like this compound, which has both polar (carboxylic acid, ketone) and non-polar (cyclopentane ring) features, a single solvent or a binary solvent system might work well.

  • Single Solvent Method: The ideal solvent will dissolve this compound poorly at room temperature but well at elevated temperatures.[2]

  • Two-Solvent Method: Use a pair of miscible solvents, one in which this compound is soluble and one in which it is insoluble. Dissolve the compound in a minimal amount of the "good" hot solvent and then slowly add the "bad" solvent until turbidity appears.[2] Common solvent systems for natural products include combinations of hexane (B92381)/ethyl acetate (B1210297), methanol/water, and acetone (B3395972)/water.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or No Yield After Purification Compound Degradation: this compound is unstable under the purification conditions (e.g., pH, temperature, light exposure).• Conduct stability studies on the crude extract to determine optimal pH and temperature ranges.• Perform all purification steps at low temperatures (e.g., in a cold room or on ice).• Protect the sample from light by using amber vials or covering glassware with foil.
Irreversible Adsorption: The compound is strongly binding to the stationary phase of the chromatography column.• Change the stationary phase (e.g., from silica to a polymer-based resin).• Modify the mobile phase by adding a stronger solvent or a competitive agent.• Consider alternative purification techniques like counter-current chromatography.
Multiple Peaks/Spots After Purification Incomplete Reaction (for synthetic analogs): Starting materials or reaction byproducts are present.• Monitor the reaction to ensure it has gone to completion using TLC or LC-MS.• Adjust reaction conditions (time, temperature, stoichiometry) to minimize byproducts.
Isomerization: Formation of structural or positional isomers during synthesis or purification.• Characterize all major products to identify any isomers.• Modify reaction or purification conditions to favor the formation of the desired isomer.
Oxidation/Hydrolysis: The compound is sensitive to air or moisture.• Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).• Use dry solvents and reagents.
Loss of Biological Activity Denaturation: The three-dimensional structure of this compound required for activity is being disrupted.• Use milder purification conditions (e.g., neutral pH, lower organic solvent concentrations).• Avoid harsh treatments like excessive heating or vortexing.
Conformational Changes: The active conformation of the molecule is lost upon purification.• Screen different buffer systems and additives that may help stabilize the active conformation.

Quantitative Data on Purification

Due to the limited availability of detailed, modern purification data for this compound in the public domain, the following table presents a representative purification scheme for a natural product antibiotic from a Streptomyces fermentation broth. This data is illustrative and can be used as a benchmark for optimizing a specific purification process for this compound.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purity Fold
Crude Extract50001,000,0002001001
Ammonium Sulfate Precipitation1500800,000533802.7
Ion Exchange Chromatography200600,00030006015
Size Exclusion Chromatography50400,00080004040
Reversed-Phase HPLC10300,00030,00030150

Experimental Protocols

Representative Protocol for this compound Purification from Streptomyces Culture

This protocol is a generalized procedure based on common methods for isolating antibiotics from Streptomyces species and should be optimized for this compound.

  • Fermentation and Extraction:

    • Culture Streptomyces erythrochromogenes in a suitable production medium.

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate at a slightly acidic pH (e.g., pH 4-5) to ensure this compound is in its less polar, protonated form.

    • Concentrate the organic extract under reduced pressure.

  • Silica Gel Chromatography (Initial Cleanup):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, and then to methanol.

    • Collect fractions and test for bioactivity and the presence of this compound using TLC or LC-MS.

  • Reversed-Phase HPLC (High-Resolution Purification):

    • Pool the active fractions from the silica gel chromatography and concentrate them.

    • Dissolve the semi-purified sample in the HPLC mobile phase.

    • Inject the sample onto a C18 reversed-phase column.

    • Elute with a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) or methanol.

    • Monitor the elution profile with a UV detector (wavelength to be determined based on this compound's UV spectrum).

    • Collect the peaks corresponding to this compound and its analogs.

  • Recrystallization (Final Polishing):

    • Concentrate the pure fractions from HPLC.

    • Dissolve the residue in a minimal amount of a hot solvent (e.g., acetone or ethyl acetate).

    • Slowly add a non-solvent (e.g., hexane or water) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

purification_troubleshooting start Start: Low Yield or Purity check_stability Assess Compound Stability (pH, Temp, Light) start->check_stability check_chromatography Review Chromatography Method start->check_chromatography check_contamination Investigate Contamination Sources start->check_contamination is_stable Is the compound stable? check_stability->is_stable is_method_optimal Is chromatography optimal? check_chromatography->is_method_optimal is_contaminated Contamination found? check_contamination->is_contaminated optimize_conditions Optimize Purification Conditions (Low Temp, Light Protection, pH control) is_stable->optimize_conditions No end_reassess Re-evaluate Overall Strategy is_stable->end_reassess Yes end_success Success: Improved Yield/Purity optimize_conditions->end_success optimize_hplc Optimize HPLC (Column, Mobile Phase, Gradient) is_method_optimal->optimize_hplc No is_method_optimal->end_reassess Yes optimize_hplc->end_success implement_cleaning Implement Rigorous Cleaning (Glassware, Solvents, System) is_contaminated->implement_cleaning Yes is_contaminated->end_reassess No implement_cleaning->end_success

Caption: Troubleshooting workflow for low yield or purity in this compound purification.

Representative Signaling Pathway: Wnt/β-catenin Pathway Inhibition

Disclaimer: The precise molecular targets of this compound are not fully elucidated. The following diagram illustrates the Wnt/β-catenin signaling pathway, a common target for anticancer agents with functional similarities to this compound, such as salinomycin. This pathway is presented as a representative model for how this compound might exert its antitumor effects.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation (degradation signal) Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound (Potential Inhibitor) This compound->Frizzled This compound->LRP5_6

Caption: Putative inhibition of the Wnt/β-catenin signaling pathway by this compound.

References

Strategies for stabilizing Sarkomycin for therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for stabilizing Sarkomycin for therapeutic applications. Given the limited contemporary literature on this compound, many of the strategies and protocols described are based on established methods for analogous unstable small molecules and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable and what are its primary degradation pathways?

A1: this compound's instability stems from its chemical structure, which is (1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid (C₇H₈O₃)[1]. It possesses a highly reactive exocyclic α,β-unsaturated ketone system (an exocyclic double bond adjacent to a carbonyl group). This functional group is susceptible to nucleophilic addition reactions, polymerization, and oxidation, leading to a rapid loss of biological activity, particularly in aqueous solutions. The primary degradation pathway is likely initiated by the Michael addition of nucleophiles (like water or amines) across the exocyclic double bond.

Q2: What are the main strategies for stabilizing this compound?

A2: There are three primary strategies to enhance the stability of this compound for therapeutic use:

  • Formulation and Encapsulation: Enclosing this compound within a protective carrier, such as liposomes or polymeric nanoparticles, can shield it from the surrounding environment, control its release, and improve its pharmacokinetic profile[2][3].

  • Lyophilization (Freeze-Drying): Removing water from a this compound formulation by lyophilization can significantly enhance its long-term storage stability by preventing aqueous degradation pathways[4]. The resulting dry powder can be reconstituted before use.

  • Chemical Modification: Creating derivatives of this compound by modifying its reactive functional groups can lead to new chemical entities with improved intrinsic stability while potentially retaining therapeutic activity[5][6].

Q3: Which analytical techniques are recommended for assessing this compound stability?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for separating the parent this compound from its degradation products and quantifying its concentration over time[7][8]. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the structure of the degradation products, helping to elucidate the degradation mechanism[8][9].

Troubleshooting Guides

Guide 1: Encapsulation Issues

Q: I am experiencing very low encapsulation efficiency (<20%) for this compound in my PLGA nanoparticles. What are the possible causes and solutions?

A: Low encapsulation efficiency is a common issue, especially for small, moderately hydrophilic molecules like this compound.

  • Possible Causes:

    • High Drug Solubility in External Phase: this compound may be partitioning into the external aqueous phase during the emulsion process before the nanoparticles can solidify.

    • Insufficient Polymer Concentration: Too little polymer may result in a porous nanoparticle matrix that cannot effectively retain the drug.

    • Inadequate Emulsification: Poor energy input during sonication or homogenization can lead to large, unstable droplets and rapid drug leakage.

    • Rapid Solvent Evaporation: If the organic solvent evaporates too quickly, the polymer may precipitate before efficiently entrapping the drug.

  • Solutions:

    • Modify the Formulation: Try switching to a double emulsion (w/o/w) method if this compound's hydrophilicity is the primary issue. Alternatively, increase the viscosity of the external aqueous phase by adding agents like PVA or methylcellulose (B11928114) to reduce the diffusion rate of the drug out of the organic droplets.

    • Optimize Polymer Concentration: Increase the concentration of PLGA in the organic phase. This will create a denser polymer network upon solvent evaporation, improving drug retention.

    • Adjust Emulsification Parameters: Increase the sonication time or power. For homogenization, increase the speed or the number of passes. This will create smaller, more stable emulsion droplets.

    • Control Solvent Evaporation: Reduce the stirring speed or perform the evaporation under reduced pressure to slow down the process, allowing more time for the polymer to precipitate around the drug.

Q: My this compound-loaded liposomes show a large particle size and high polydispersity index (PDI > 0.4). How can I improve this?

A: Large size and high PDI indicate a heterogeneous population of liposomes, which is undesirable for therapeutic applications.

  • Possible Causes:

    • Incomplete Lipid Film Hydration: The aqueous buffer may not have fully hydrated the lipid film, leading to large, multilamellar vesicles (MLVs).

    • Ineffective Size Reduction Method: The energy input from sonication or the number of extrusion cycles may be insufficient.

    • Lipid Composition: The chosen lipid composition may be prone to aggregation.

  • Solutions:

    • Optimize Hydration: Ensure the hydration step is performed above the phase transition temperature (Tc) of the lipids. Gentle agitation or vortexing can also improve hydration.

    • Refine Size Reduction: If using sonication, optimize the time and power, ensuring the sample is kept on ice to prevent lipid degradation. If using extrusion, ensure the membrane pore size is appropriate and perform at least 10-15 passes to achieve a uniform population of vesicles[10].

    • Include PEGylated Lipids: Incorporating a small percentage (3-5 mol%) of a PEGylated phospholipid (e.g., DSPE-PEG2000) can provide a steric barrier that prevents liposome (B1194612) aggregation and improves stability[10].

Guide 2: Lyophilization Challenges

Q: After lyophilization, my this compound formulation is difficult to reconstitute and shows visible aggregates. What went wrong?

A: This issue, known as "cake collapse," often results from an unoptimized lyophilization cycle or an inadequate formulation.

  • Possible Causes:

    • Inadequate Cryoprotectant: Without a suitable cryoprotectant, ice crystal formation during freezing can denature or force aggregation of the drug/carrier.

    • Primary Drying Temperature Too High: If the shelf temperature during primary drying exceeds the collapse temperature (Tc) of the formulation, the frozen matrix can lose its structure, leading to a collapsed, dense cake[11].

    • Insufficient Secondary Drying: Residual moisture left after secondary drying can lower the glass transition temperature (Tg) of the final product, leading to instability and aggregation during storage.

  • Solutions:

    • Add a Lyoprotectant: Incorporate a lyoprotectant such as sucrose (B13894), trehalose (B1683222), or mannitol (B672) into the pre-lyophilization solution. These sugars form an amorphous, glassy matrix that protects the active ingredient and provides structural support to the cake[11].

    • Optimize the Freezing Step: A slower cooling rate generally leads to larger ice crystals and better-defined channels for water vapor to escape during drying. An annealing step (holding the product at a temperature just below the freezing point) can also promote crystal growth[11].

    • Determine and Respect the Collapse Temperature: Use differential scanning calorimetry (DSC) or a freeze-drying microscope to determine the collapse temperature of your formulation. Set the primary drying shelf temperature several degrees below this critical value.

    • Ensure Complete Drying: Extend the secondary drying time or slightly increase the temperature to ensure residual moisture is reduced to optimal levels (typically <1-2%).

Data Presentation

Table 1: Illustrative Stability of this compound Formulations

This table presents hypothetical data based on typical stability improvements observed for encapsulated small molecules. Actual results would require experimental validation.

FormulationConditionInitial Conc. (µg/mL)Conc. after 24h (µg/mL)% Remaining
Free this compound PBS, pH 7.4, 37°C1001515%
PBS, pH 5.0, 37°C1004545%
Human Plasma, 37°C100<5<5%
Liposomal this compound PBS, pH 7.4, 37°C1008888%
Human Plasma, 37°C1007575%
PLGA-NP this compound PBS, pH 7.4, 37°C1009292%
Human Plasma, 37°C1008585%
Table 2: Typical Physicochemical Properties of Drug Delivery Formulations

Data adapted from studies on analogous drug delivery systems.

ParameterLiposomesPolymeric NanoparticlesAcceptance Criteria
Particle Size (Z-average) 100 - 150 nm150 - 250 nm< 300 nm for IV use
Polydispersity Index (PDI) < 0.2< 0.2< 0.3 for homogeneity
Encapsulation Efficiency (%) 40 - 95%[10]50 - 90%[12]> 70% desired
Drug Loading (%) 1 - 10%1 - 15%Varies by application
Zeta Potential (mV) -10 to -30 mV (anionic)-15 to -40 mV (uncapped PLGA)±30 mV for stability

Experimental Protocols

Protocol 1: this compound Encapsulation in PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)

This protocol is adapted from methods used for other hydrophobic or amphiphilic drugs[12].

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) in 4 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add 10 mg of this compound to the polymer solution and vortex until fully dissolved.

  • Emulsification:

    • Prepare 20 mL of an aqueous solution containing 2% (w/v) polyvinyl alcohol (PVA).

    • Add the organic phase to the aqueous phase dropwise while sonicating on ice using a probe sonicator.

    • Sonicate for 2 minutes at 60% amplitude in pulsed mode (30 seconds on, 10 seconds off) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate. This will lead to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains unencapsulated this compound and PVA.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash the particles.

  • Lyophilization for Storage:

    • Resuspend the final washed pellet in a 5% (w/v) sucrose or trehalose solution (cryoprotectant).

    • Freeze the suspension at -80°C and lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that must be validated for specificity, linearity, accuracy, and precision[8][13].

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for this compound's λmax using a UV-Vis spectrophotometer (likely in the 220-280 nm range). Set the detector to this wavelength.

  • Injection Volume: 20 µL.

  • Procedure for Stability Study:

    • Prepare a stock solution of this compound in the mobile phase.

    • Incubate aliquots of the this compound solution (or formulation) under stress conditions (e.g., 37°C in PBS pH 7.4).

    • At specified time points (0, 2, 4, 8, 24 hours), withdraw a sample.

    • If encapsulated, first dissolve the nanoparticles/liposomes in a suitable solvent (e.g., acetonitrile) to release the drug, then centrifuge to pellet the polymer/lipid debris.

    • Inject the sample onto the HPLC system.

    • Monitor the decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products. Calculate the percentage remaining over time.

Visualizations

This compound Degradation Pathway

Degradation_Pathway This compound This compound (α,β-Unsaturated Ketone) Intermediate Enolate Intermediate This compound->Intermediate Michael Addition (Primary Degradation Step) Nucleophile Nucleophile (Nu-H) e.g., H₂O, R-NH₂, R-SH Nucleophile->Intermediate Product Inactive Adduct (Loss of exocyclic double bond) Intermediate->Product Protonation

Caption: Proposed degradation of this compound via Michael addition.

Experimental Workflow for Nanoparticle Formulation

Workflow_Nanoparticle cluster_prep 1. Formulation cluster_purification 2. Purification cluster_char 3. Characterization A Dissolve this compound & PLGA in Organic Solvent C Create o/w Emulsion (Sonication) A->C B Prepare Aqueous PVA Solution B->C D Solvent Evaporation C->D E Centrifugation D->E F Wash (x3) with DI Water E->F G Resuspend in Cryoprotectant F->G H Size & PDI (DLS) G->H I Encapsulation Efficiency (HPLC) G->I J Morphology (SEM/TEM) G->J K In Vitro Stability Assay G->K

Caption: Workflow for this compound nanoparticle formulation and analysis.

Troubleshooting Logic: Low Encapsulation Efficiency

Troubleshooting_EE Start Problem: Low Encapsulation Efficiency (<20%) Check1 Is drug highly soluble in external phase? Start->Check1 Sol1 Switch to double emulsion (w/o/w) OR Increase viscosity of external phase Check1->Sol1 Yes Check2 Is polymer concentration sufficient? Check1->Check2 No End Re-evaluate Encapsulation Efficiency Sol1->End Sol2 Increase PLGA concentration in organic phase Check2->Sol2 No Check3 Are emulsification parameters optimal? Check2->Check3 Yes Sol2->End Sol3 Increase sonication power/time OR Increase homogenization speed Check3->Sol3 No Check3->End Yes Sol3->End

Caption: Logic diagram for troubleshooting low encapsulation efficiency.

References

Troubleshooting common issues in the multi-step synthesis of Sarkomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of Sarkomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: While several synthetic routes to this compound and its derivatives have been reported, a prominent and efficient method is the five-step enantioselective synthesis of (R)-Sarkomycin methyl ester.[1][2][3] This route utilizes a regioselective intermolecular Pauson-Khand reaction to construct the cyclopentenone core and an iridium-catalyzed asymmetric isomerization to introduce the stereocenter.[1][2][3] Alternative approaches have also been explored, including those based on rhodium-catalyzed asymmetric conjugate addition.

Q2: What are the main challenges in the multi-step synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low yields in the Pauson-Khand reaction: This can be due to various factors such as substrate reactivity, catalyst activity, and reaction conditions.

  • Controlling stereoselectivity: Achieving high enantiomeric excess in the asymmetric isomerization step is crucial for the synthesis of the desired enantiomer of this compound.

  • Purification of intermediates: Separation of the desired product from starting materials, reagents, and side products at each step can be challenging.

  • Stability of the final product: this compound itself is known to be unstable, which requires careful handling and storage.[3] Its methyl ester derivative is generally more stable.[3]

Q3: How can I improve the yield of the Pauson-Khand reaction for the cyclopentenone precursor?

A3: Low yields in the Pauson-Khand reaction can often be addressed by:

  • Optimizing the catalyst: While dicobalt octacarbonyl is traditionally used, other catalysts or additives can enhance reactivity and yield.[4]

  • Controlling the reaction temperature: This reaction often requires elevated temperatures, but excessive heat can lead to decomposition. Careful temperature control is key.

  • Using a promoter: Amine N-oxides, such as N-methylmorpholine N-oxide (NMO), can be used to promote the reaction and improve yields.[5]

  • Ensuring high purity of starting materials: Impurities in the alkyne or alkene can inhibit the catalyst and reduce the reaction efficiency.

Q4: What are common issues with the final deprotection and elimination step?

A4: The final step to generate the exocyclic double bond of this compound can be problematic. Common issues include the formation of side products due to the reactivity of the molecule. The deprotection of the amine (e.g., a nosyl group) and subsequent elimination must be carried out under carefully controlled, mild conditions to avoid degradation of the final product.[6][7][8] Thiol-based reagents are often used for nosyl deprotection.[6][7][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the five-step enantioselective synthesis of (R)-Sarkomycin methyl ester.

Step 1: Pauson-Khand Reaction

Problem: Low or no yield of the cyclopentenone product.

Potential Cause Troubleshooting Solution
Inactive Catalyst Use freshly opened or properly stored dicobalt octacarbonyl. Consider using a more active catalyst system if available.
Poor Substrate Quality Purify the alkyne and alkene starting materials immediately before use. Ensure they are free of impurities that could poison the catalyst.
Sub-optimal Reaction Temperature Systematically vary the reaction temperature to find the optimal balance between reaction rate and product decomposition.
Inefficient CO Insertion Ensure the reaction is performed under a carbon monoxide atmosphere if required by the specific protocol.
Side Reactions Analyze the crude reaction mixture by GC-MS or LC-MS to identify potential side products and adjust reaction conditions accordingly.
Step 2: Iridium-Catalyzed Asymmetric Isomerization

Problem: Low enantioselectivity (ee) of the chiral alcohol.

Potential Cause Troubleshooting Solution
Improper Ligand Ensure the chiral ligand for the iridium catalyst is of high purity and the correct enantiomer is used.
Catalyst Poisoning Traces of impurities from the previous step can poison the iridium catalyst. Ensure the starting material is thoroughly purified.
Incorrect Reaction Conditions The solvent and temperature can significantly impact the enantioselectivity of the reaction. Optimize these parameters based on literature procedures for similar substrates.[4][9][10]
Racemization The product may be susceptible to racemization under the reaction or work-up conditions. Minimize reaction time and use mild work-up procedures.
Step 3-5: Subsequent Transformations (Hydrogenation, Deprotection, and Elimination)

Problem: Formation of multiple products or decomposition of the desired product.

Potential Cause Troubleshooting Solution
Harsh Reaction Conditions The intermediates and the final this compound methyl ester are sensitive. Use mild reagents and conditions for each transformation.
Air or Moisture Sensitivity Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficult Purification The polarity of the intermediates may change significantly between steps. Develop a suitable chromatographic purification method for each step to isolate the desired product.
Product Instability Store the purified this compound methyl ester at low temperatures and under an inert atmosphere to prevent degradation.[3]

Experimental Protocols

Key Experimental Workflow: Five-Step Synthesis of (R)-Sarkomycin Methyl Ester

cluster_0 Synthesis of (R)-Sarkomycin Methyl Ester A Methyl Propiolate + N-allyl-N-tosyl-prop-2-yn-1-amine B Pauson-Khand Reaction (Cyclopentenone Formation) A->B Co2(CO)8 C Iridium-Catalyzed Asymmetric Isomerization B->C [Ir(cod)Cl]2, Chiral Ligand D Catalytic Hydrogenation C->D H2, Pd/C E Nosyl Deprotection & Elimination D->E Thiophenol, K2CO3 F (R)-Sarkomycin Methyl Ester E->F

Caption: A simplified workflow for the five-step enantioselective synthesis of (R)-Sarkomycin methyl ester.

A detailed experimental protocol for the synthesis of (R)-Sarkomycin methyl ester can be found in the supporting information of the publication by Cabré et al. in Organic Letters, 2018, 20 (13), 3953-3957.[1][2][3]

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield in Pauson-Khand Reaction

cluster_1 Troubleshooting Workflow Start Low Yield in Pauson-Khand Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Substrates Are the substrates pure? Check_Catalyst->Check_Substrates Yes New_Catalyst Use fresh catalyst Check_Catalyst->New_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Substrates->Check_Conditions Yes Purify_Substrates Re-purify substrates Check_Substrates->Purify_Substrates No Analyze_Side_Products Analyze for side products Check_Conditions->Analyze_Side_Products Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Modify_Conditions Modify reaction conditions Analyze_Side_Products->Modify_Conditions Optimize_Temp->Start Optimize_Promoter Add/Optimize Promoter (e.g., NMO) Optimize_Temp->Optimize_Promoter Optimize_Promoter->Start Purify_Substrates->Start New_Catalyst->Start Modify_Conditions->Start End Yield Improved Modify_Conditions->End

Caption: A logical workflow for troubleshooting low yields in the Pauson-Khand reaction step.

References

Mitigating the phlebothrombosis and nausea associated with Sarkomycin administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sarkomycin is an older chemotherapeutic agent, and recent research on its specific side effects and their mitigation is limited. The following troubleshooting guides and FAQs are based on general principles of managing chemotherapy-related adverse events and historical data. Researchers should adapt these recommendations to their specific experimental context and consult relevant institutional safety protocols.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common side effects associated with this compound administration? Based on historical clinical data, the most common and distressing side effects are phlebothrombosis (inflammation and blood clotting in a vein at the injection site) and nausea with vomiting.[1]
What is the proposed mechanism of action for this compound's antitumor activity? This compound is understood to be an antibiotic with antineoplastic properties.[1][2][3] Its mechanism is believed to involve the inhibition of DNA synthesis, potentially through interference with topoisomerase enzymes, which are crucial for DNA replication.[4] Some sources classify it as an enediyne-related compound, a family of natural products known for their ability to cause DNA damage in cancer cells.[5]
Are there any known patient-specific factors that increase the risk of these side effects? While specific data for this compound is unavailable, general risk factors for chemotherapy-induced nausea and vomiting (CINV) include being female, younger age, a history of motion sickness, and anxiety.[6][7] Risk factors for phlebothrombosis can include the patient's underlying medical condition, vein health, and the formulation of the administered drug.
Is there a known antidote or reversal agent for this compound? There is no specific antidote for this compound mentioned in the available literature. Management of its side effects is supportive.

Troubleshooting Guides

Managing Phlebothrombosis at the Injection Site

Issue: The researcher observes redness, swelling, pain, and a palpable cord-like vein at the site of intravenous this compound administration, indicative of phlebothrombosis.

Possible Causes:

  • Drug Formulation: The pH, concentration, or excipients in the this compound formulation may be irritating to the vascular endothelium.

  • Administration Technique: Rapid infusion, use of a small vein, or inadequate flushing of the line post-infusion can contribute to venous irritation.

  • Patient-Specific Factors: Pre-existing venous insufficiency or a hypercoagulable state in the research subject.

Suggested Mitigation Strategies:

StrategyExperimental Protocol
Formulation Adjustment - Dilute this compound in a larger volume of a compatible, isotonic solution to reduce its concentration. - Adjust the pH of the final solution to be as close to physiological pH (7.4) as possible, if the stability of the compound allows. - Consider the use of less irritating buffering agents in the formulation.
Modified Administration Protocol - Administer the infusion slowly over a longer period. - Utilize a larger vein for administration to allow for better hemodilution. - Ensure the intravenous line is thoroughly flushed with an isotonic solution, such as 0.9% sodium chloride, after the completion of the infusion.
Prophylactic Measures - In preclinical models, consider the co-administration of low-molecular-weight heparin, which has been shown to be effective in preventing thrombophlebitis in some settings, though its use should be carefully evaluated for potential interactions with this compound.[8]
Symptomatic Management - Application of warm compresses to the affected area. - Administration of nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce inflammation and pain, as per experimental guidelines.[8]
Mitigating Nausea and Vomiting

Issue: The research subject exhibits signs of nausea (e.g., salivation, lethargy) and episodes of vomiting following this compound administration.

Possible Causes:

  • Central Nervous System Effects: this compound may stimulate the chemoreceptor trigger zone (CTZ) in the brain, a common mechanism for chemotherapy-induced nausea and vomiting (CINV).[9][10]

  • Gastrointestinal Irritation: The drug may directly irritate the lining of the gastrointestinal tract, leading to the release of emetogenic substances like serotonin (B10506).[9]

Suggested Mitigation Strategies:

StrategyExperimental Protocol
Prophylactic Antiemetic Therapy - 5-HT3 Receptor Antagonists: Administer a 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) 30-60 minutes prior to this compound administration. These agents block serotonin receptors in the gut and brain.[6][11] - NK1 Receptor Antagonists: For delayed nausea, consider the use of a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant), which blocks the action of substance P in the brain.[6][12] - Corticosteroids: Dexamethasone is often used in combination with other antiemetics to enhance their efficacy, particularly for delayed CINV.[6][12]
Rescue Antiemetic Therapy - If nausea and vomiting occur despite prophylaxis, administer a dopamine (B1211576) receptor antagonist (e.g., metoclopramide, prochlorperazine) as a rescue medication.[6]
Non-Pharmacological Interventions - Ensure the subject has access to small, frequent meals of bland food.[13] - Maintain adequate hydration with clear fluids.[7] - Minimize strong odors and other environmental triggers in the experimental setting.[6]

Visualizations

cluster_this compound This compound cluster_cell Cancer Cell This compound This compound Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits DNA_Synthesis DNA Synthesis Topoisomerase->DNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action of this compound.

cluster_workflow Experimental Workflow for Mitigating Phlebothrombosis Start This compound Administration Observe Observe for Signs of Phlebothrombosis Start->Observe No_Signs Continue Monitoring Observe->No_Signs Negative Signs Implement Mitigation Strategies Observe->Signs Positive Formulation Adjust Formulation (Dilution, pH) Signs->Formulation Administration Modify Administration (Slower Infusion, Larger Vein) Signs->Administration Symptomatic Symptomatic Management (Warm Compress, NSAIDs) Signs->Symptomatic Assess Re-assess Vein Status Formulation->Assess Administration->Assess Symptomatic->Assess Resolved Resolved Assess->Resolved Improved Not_Resolved Consider Discontinuation/Alternative Route Assess->Not_Resolved Not Improved

Caption: Troubleshooting workflow for this compound-induced phlebothrombosis.

cluster_pathway Signaling Pathways in Chemotherapy-Induced Nausea and Vomiting Chemotherapy This compound (Chemotherapy) GI_Tract Gastrointestinal Tract Chemotherapy->GI_Tract Irritation CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ Direct Stimulation Serotonin Serotonin (5-HT3) Release GI_Tract->Serotonin Vagal_Afferents Vagal Afferents Serotonin->Vagal_Afferents Stimulates Vomiting_Center Vomiting Center (Medulla) Vagal_Afferents->Vomiting_Center CTZ->Vomiting_Center Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting Induces

Caption: General pathways of chemotherapy-induced nausea and vomiting.

References

Technical Support Center: Improving the Therapeutic Index of Natural Product Anticancer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial request specified Sarkomycin derivatives, a comprehensive literature search did not yield sufficient specific data on a range of these compounds to build a detailed technical support center. Therefore, this guide utilizes Salinomycin (B1681400) , a well-researched polyether antibiotic with potent anticancer activity, as a representative example. The principles, experimental protocols, and troubleshooting advice presented here are broadly applicable to the study of other natural product derivatives, including those of this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Salinomycin and other natural product derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is improving the therapeutic index of a compound like Salinomycin important?

A1: The therapeutic index (TI) is a measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A narrow TI, as is often the case with potent natural products like Salinomycin, means there is a small window between the dose needed for a therapeutic effect and the dose that causes harmful side effects. Improving the TI by either increasing efficacy at lower doses or decreasing toxicity is a critical goal in drug development to create safer and more effective treatments.

Q2: What are the common strategies for modifying natural products like Salinomycin to improve their therapeutic index?

A2: Common strategies involve semi-synthetic modifications to the core structure. For Salinomycin, this has included modifications at the C1 and C20 positions to create esters, amides, and triazole derivatives.[1][2][3][4] These modifications aim to alter the compound's solubility, cell permeability, target binding affinity, and metabolic stability, which can lead to improved efficacy and reduced off-target toxicity.[1]

Q3: What are the known cellular targets and mechanisms of action for Salinomycin and its derivatives?

A3: Salinomycin and its derivatives have a multi-faceted mechanism of action. They are known to:

  • Act as ionophores, disrupting ion gradients across cellular membranes.

  • Inhibit the Wnt/β-catenin and MAPK signaling pathways.[5][6]

  • Induce autophagy and apoptosis.[7]

  • Increase the production of reactive oxygen species (ROS).[5]

  • Target cancer stem cells (CSCs), which are often resistant to conventional chemotherapies.[6]

Q4: How should I handle and store Salinomycin and its derivatives?

A4: Salinomycin is typically a crystalline solid. It should be stored in a well-sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) to ensure stability. For experimental use, it is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which should also be stored at low temperatures. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: Low Solubility of a New Derivative
  • Question: I have synthesized a new Salinomycin derivative, but it has very poor solubility in aqueous media, making it difficult to use in my cell-based assays. What can I do?

  • Answer:

    • Solvent Choice: Ensure you are using an appropriate water-miscible organic solvent, such as DMSO or ethanol, to prepare a high-concentration stock solution. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Formulation Strategies: For in vivo studies, consider formulating the compound using techniques such as complexation with cyclodextrins, encapsulation in liposomes or nanoparticles, or creating a salt form of the compound if it has an ionizable group.

    • Structural Modification: If solubility issues persist and are hindering further development, you may need to consider synthesizing new analogs with improved physicochemical properties. Incorporating polar functional groups can sometimes enhance aqueous solubility.

Problem 2: Inconsistent Results in Cytotoxicity Assays
  • Question: I am getting variable IC50 values for my Salinomycin derivatives in my MTT assays. What could be the cause?

  • Answer:

    • Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density for each experiment. Cell number can significantly impact the results of metabolic assays like the MTT assay.

    • Compound Stability: Verify the stability of your compound in the cell culture medium over the duration of the experiment. Some derivatives may degrade, leading to inconsistent results. You can assess stability using methods like HPLC.

    • Assay Interference: The MTT assay relies on cellular metabolic activity. Your compound might be interfering with mitochondrial function in a way that affects the assay readout without directly causing cell death. Consider using a complementary cytotoxicity assay that measures a different endpoint, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a crystal violet assay for cell number.

    • Incubation Time: The duration of compound exposure can significantly affect the IC50 value. Ensure you are using a consistent incubation time and consider performing time-course experiments (e.g., 24, 48, and 72 hours) to characterize the time-dependent effects of your compounds.[8][9]

Problem 3: High Toxicity in Normal Cells
  • Question: My new derivative is potent against cancer cells, but it also shows high toxicity to normal (non-cancerous) cell lines, indicating a poor therapeutic index. How can I address this?

  • Answer:

    • Selectivity Screening: It is crucial to screen your compounds against a panel of both cancerous and normal cell lines to determine their selectivity index (SI). The SI is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value is desirable.[8]

    • Mechanism of Action Studies: Understanding why your compound is toxic to normal cells is key. Investigate its effect on the signaling pathways that are crucial for the survival of both normal and cancer cells. If the toxicity is due to off-target effects, further structural modifications may be necessary to improve selectivity.

    • Targeted Delivery: Consider drug delivery strategies that can specifically target cancer cells. This could involve conjugating the derivative to an antibody that recognizes a tumor-specific antigen or encapsulating it in nanoparticles that are designed to accumulate in the tumor microenvironment.

Data Presentation

The following tables summarize hypothetical and literature-derived data for the in vitro cytotoxicity of Salinomycin and its derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Salinomycin and its C20-oxo Analogues

CompoundMDA-MB-231 (Breast)SK-OV-3 (Ovarian)Primary ALL CellsNormal Mammary Epithelial Cells
Salinomycin (SAL)>101.1 ± 0.11.9 ± 0.12.6 ± 0.2
C20-oxo-SAL (2)1.9 ± 0.10.9 ± 0.11.3 ± 0.1>10
N,N-diethyl amide of SAL (4a)8.0 ± 0.50.5 ± 0.1 2.5 ± 0.2>10
N,N-dipropyl amide of SAL (5a)1.5 ± 0.1 1.0 ± 0.11.8 ± 0.16.2 ± 0.4
N,N-dipropyl amide of C20-oxo-SAL (5b)1.2 ± 0.1 0.8 ± 0.11.5 ± 0.1>10
Piperazine amide of C20-oxo-SAL (13b)1.4 ± 0.1 0.7 ± 0.11.2 ± 0.1>10

Data adapted from literature.[2] Values are presented as mean ± standard deviation. Lower values indicate higher potency. ALL: Acute Lymphoblastic Leukemia.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Salinomycin Triazole Analogs

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)
Salinomycin1.53 ± 0.121.89 ± 0.15
Derivative 3a1.25 ± 0.101.65 ± 0.13
Derivative 3b0.98 ± 0.081.32 ± 0.11
Dimer 4a0.31 ± 0.02 1.55 ± 0.12
Dimer 4b0.41 ± 0.03 1.68 ± 0.14

Data adapted from literature.[4] Values are presented as mean ± standard deviation. Lower values indicate higher potency.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (e.g., Salinomycin derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Workflow for Screening this compound Derivatives cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Lead Candidate Evaluation Synthesis Synthesize Derivatives Purification Purify & Characterize Synthesis->Purification Stock Prepare Stock Solutions Purification->Stock Treatment Treat with Derivatives Stock->Treatment Seeding Seed Cancer & Normal Cells Seeding->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Assay IC50 Calculate IC50 & Selectivity Index Assay->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Promising Candidates Toxicity In Vivo Toxicity Studies Mechanism->Toxicity Efficacy In Vivo Efficacy Models Toxicity->Efficacy

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel anticancer derivatives.

Simplified Wnt/β-catenin Signaling Pathway

Wnt_Pathway Simplified Wnt Signaling & this compound Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Frizzled->LRP6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) LRP6->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus & Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation This compound This compound Derivative (Proposed) This compound->DestructionComplex Stabilizes?

Caption: A diagram illustrating a potential mechanism of action for this compound derivatives via the Wnt pathway.

References

Technical Support Center: Scaling Up Sarkomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sarkomycin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the experimental and scale-up phases of this compound production from Streptomyces.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound fermentation and purification.

Issue 1: Low or No this compound Production Despite Good Cell Growth

This is a common challenge in Streptomyces fermentation where the biomass increases, but the yield of the desired secondary metabolite is negligible.

Potential Cause Suggested Solution
Suboptimal Medium Composition The composition of the fermentation medium is critical for inducing secondary metabolism. Systematically evaluate different carbon and nitrogen sources. For many Streptomyces species, a switch from rapid to slower carbon metabolism can trigger antibiotic production. Consider using complex carbon sources like starch or dextrin (B1630399) and various nitrogen sources such as soybean meal, yeast extract, or specific amino acids.
Unfavorable Fermentation Conditions Optimize key fermentation parameters such as pH, temperature, and dissolved oxygen. Most Streptomyces species prefer a neutral to slightly alkaline pH (6.5-7.5) and a temperature between 28-30°C for secondary metabolite production.[1] Ensure adequate aeration and agitation, as this compound biosynthesis is an aerobic process.
Genetic Instability of the Producing Strain Streptomyces are known for their genetic instability, which can lead to a loss of productivity.[2] It is crucial to maintain well-preserved glycerol (B35011) stocks of high-producing strains. Periodically, re-streak your culture from a frozen stock and select colonies with the desired morphology and productivity.
Lack of Precursor Molecules The biosynthesis of this compound may require specific precursor molecules that are not sufficiently available in the standard medium. While the exact biosynthetic pathway of this compound is not fully elucidated, many antibiotics are derived from primary metabolites. Supplementing the medium with potential precursors, such as specific amino acids or organic acids, may enhance the yield.

Issue 2: High Levels of Impurity and Byproduct Formation

The presence of numerous impurities can complicate the downstream purification of this compound.

Potential Cause Suggested Solution
Metabolic Shift to Unwanted Pathways Suboptimal fermentation conditions can lead to the production of other secondary metabolites. Tightly control the pH during fermentation, as spontaneous chemical conversions of intermediates can be pH-dependent.[3]
Cell Lysis Excessive shear stress from high agitation rates or prolonged fermentation can lead to cell lysis, releasing intracellular contents that contaminate the broth. Optimize the agitation speed to ensure sufficient mixing and oxygen transfer without causing excessive cell damage.
Contamination Contamination with other microorganisms is a frequent problem in long fermentation processes.[4] Ensure strict aseptic techniques during media preparation, inoculation, and sampling. If contamination is suspected, perform a microscopic examination and streak a sample on a general-purpose medium to identify the contaminant.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fermentation time for this compound production?

A1: The optimal fermentation time can vary depending on the Streptomyces strain and the fermentation conditions. Typically, secondary metabolite production in Streptomyces begins in the late logarithmic or early stationary phase of growth.[5] It is recommended to perform a time-course study, measuring both biomass and this compound concentration at regular intervals (e.g., every 12 or 24 hours) to determine the peak production time for your specific process. For some related compounds, optimal fermentation times have been found to be as long as 12 days.[6]

Q2: How can I improve the recovery of this compound during purification?

A2: The recovery of antibiotics from fermentation broth can be improved by using appropriate extraction and chromatography techniques. For initial capture from the clarified broth, hydrophobic adsorption chromatography using resins like Amberlite™ XAD series can be effective.[7] Subsequent purification steps may include ion-exchange chromatography, considering the chemical nature of this compound, followed by size-exclusion or reversed-phase chromatography for final polishing.[8]

Q3: My Streptomyces culture is forming dense pellets. Is this good for this compound production?

A3: The morphology of Streptomyces in submerged culture (dispersed mycelia, clumps, or pellets) can significantly impact secondary metabolite production.[5] Pellet formation can lead to mass transfer limitations (oxygen and nutrients), which may negatively affect yield. To control pellet formation, you can optimize the inoculum preparation, agitation speed, and medium composition. In some cases, a more dispersed mycelial growth is favorable for antibiotic production.

Q4: What are the key considerations when scaling up this compound production from shake flasks to a bioreactor?

A4: Scaling up presents several challenges, including maintaining process consistency and efficiency.[9] Key parameters to consider are:

  • Oxygen Transfer: The surface area-to-volume ratio decreases in larger bioreactors, making oxygen transfer more challenging. You will need to optimize aeration and agitation rates to maintain an adequate dissolved oxygen level.

  • Shear Stress: Increased agitation in large bioreactors can cause shear stress, which can damage the mycelia.

  • Mixing: Ensuring homogenous mixing of nutrients and cells is more difficult at a larger scale.

  • Sterility: Maintaining sterility is critical and more challenging in larger vessels with more complex piping and connections.

Experimental Protocols

Protocol 1: Basic Fermentation for this compound Production

This protocol provides a general starting point for the fermentation of Streptomyces to produce this compound. Optimization of specific parameters will be necessary.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Prepare the production medium in a 2 L baffled flask (e.g., containing soluble starch, soybean meal, yeast extract, and mineral salts).

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 7-14 days.

    • Monitor pH and adjust if necessary.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals.

    • Separate the biomass from the supernatant by centrifugation.

    • Extract this compound from the supernatant using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extract for this compound concentration using HPLC or a bioassay.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Streptomyces Strain (High Producer) inoculum Inoculum Development strain->inoculum Aseptic Transfer fermentation Fermentation (Shake Flask/Bioreactor) inoculum->fermentation Inoculation harvest Harvest & Clarification fermentation->harvest End of Fermentation extraction This compound Extraction harvest->extraction Clarified Broth purification Chromatographic Purification extraction->purification Crude Extract final_product Pure this compound purification->final_product Purified Fractions

Caption: A generalized workflow for this compound production.

troubleshooting_logic start Low this compound Yield growth Is cell growth adequate? start->growth medium Optimize Medium (Carbon/Nitrogen Sources) growth->medium Yes optimize_growth Optimize Growth Medium & Inoculum growth->optimize_growth No conditions Optimize Fermentation (pH, Temp, Aeration) medium->conditions strain Check Strain Stability (Re-streak from stock) conditions->strain

Caption: A decision tree for troubleshooting low this compound yield.

References

Refinement of analytical methods for Sarkomycin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Sarkomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification?

A1: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological matrices. This method offers high sensitivity and selectivity, which is crucial when dealing with complex samples. While HPLC with UV detection is a possible alternative, it may lack the required sensitivity and be more susceptible to interference from matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to increase the volatility of this compound.

Q2: this compound is known to be unstable. How can I minimize its degradation during sample preparation and analysis?

A2: this compound is susceptible to degradation, particularly in aqueous solutions. To ensure the stability of the analyte, the following precautions are recommended:

  • Temperature Control: Keep samples on ice or at 4°C throughout the extraction process.[1]

  • pH Control: Maintain a slightly acidic pH (around 4-5) in aqueous solutions, as this compound is more stable under these conditions.

  • Prompt Analysis: Analyze samples as quickly as possible after collection and extraction.

  • Storage: For long-term storage, keep extracts at -80°C. Studies on other antibiotics have shown good stability at this temperature.[1]

  • Use of Stabilizers: While not specifically documented for this compound, the addition of antioxidants or other stabilizers could be explored based on the degradation pathways.

Q3: What are the common challenges when extracting this compound from biological samples like plasma or urine?

A3: The main challenges in extracting this compound from biological matrices are matrix effects and achieving high recovery. Biological fluids contain numerous endogenous compounds that can interfere with the analysis.[2][3]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Analyte Recovery: this compound may bind to proteins or other components in the matrix, leading to incomplete extraction and low recovery.

To overcome these challenges, a robust sample preparation method involving protein precipitation followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally required for the analysis of this compound by Gas Chromatography (GC-MS). This compound is a polar molecule with a carboxylic acid group, making it non-volatile. Derivatization, typically through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar functional groups into less polar and more volatile derivatives suitable for GC analysis.[4][5] For LC-MS analysis, derivatization is not typically necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Presence of active sites on the column interacting with the analyte.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Use a mobile phase additive (e.g., a small amount of formic acid) to improve peak shape.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Leaks in the HPLC system.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for any loose fittings or signs of leakage in the system.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample extraction leading to low recovery. 3. Analyte degradation.1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Re-evaluate the sample preparation method; consider a different SPE sorbent or LLE solvent. 3. Review sample handling and storage procedures to minimize degradation.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Bleed from the analytical column.1. Use high-purity solvents and flush the system thoroughly. 2. Improve the sample clean-up procedure to remove more interfering compounds. 3. Condition the column or use a column with lower bleed characteristics.
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak for this compound Derivative 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Adsorption of the analyte in the GC inlet or column.1. Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent.[4] 2. Analyze the sample immediately after derivatization. Some derivatives are moisture-sensitive.[4] 3. Use a deactivated inlet liner and a suitable GC column.
Multiple Peaks for this compound Derivative 1. Formation of multiple derivative species. 2. Presence of isomers. 3. Degradation of this compound during derivatization.1. Adjust derivatization conditions to favor the formation of a single, stable derivative. 2. Ensure chromatographic conditions are sufficient to separate any isomers. 3. Use milder derivatization conditions (e.g., lower temperature).
Peak Tailing for the Derivative 1. Active sites in the GC system. 2. Suboptimal chromatographic conditions.1. Use a deactivated inlet liner and column. 2. Optimize the temperature program and carrier gas flow rate.
Contamination in the Chromatogram 1. Contamination from the derivatization reagent. 2. Carryover from previous injections.1. Run a blank with only the derivatization reagent to identify any interfering peaks. 2. Clean the injection port and run solvent blanks between samples.

Data Presentation: Method Performance Comparison

The following tables summarize typical performance parameters for the analytical quantification of antibiotics using different methods. These values can serve as a benchmark when developing and validating a method for this compound.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance Data for Antibiotic Quantification

ParameterTypical RangeReference
Linearity (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL[7]
Accuracy (% Recovery)85 - 115%[8]
Precision (%RSD)< 15%[8]
Extraction Recovery> 70%[9]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Performance Data for Antibiotic Quantification

ParameterTypical RangeReference
Linearity (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)5 - 50 ng/mL[6]
Accuracy (% Recovery)80 - 120%[6]
Precision (%RSD)< 15%[6]
Derivatization Efficiency> 90%

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification in Human Plasma

1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of 0.1% formic acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Proposed GC-MS Method with Derivatization for this compound Quantification

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma, add an internal standard and 50 µL of 1M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]

  • Seal the vial and heat at 70°C for 30 minutes.[10]

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC System: A gas chromatograph with a mass selective detector.

  • Column: A DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound derivative.

Visualizations

Experimental_Workflow_LCMS cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Precipitation->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Acquisition & Quantification LCMS->Data Experimental_Workflow_GCMS cluster_SamplePrep Sample Preparation & Derivatization cluster_Analysis Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Derivatization Derivatization (BSTFA) LLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) Check_LC Check LC System (Leaks, Connections) Problem->Check_LC Check_Column Check Column (Age, Contamination) Problem->Check_Column Check_MobilePhase Check Mobile Phase (Composition, pH) Problem->Check_MobilePhase Check_SamplePrep Check Sample Prep (Recovery, Purity) Problem->Check_SamplePrep Solution Implement Solution (e.g., Replace Column) Check_LC->Solution Check_Column->Solution Check_MobilePhase->Solution Check_SamplePrep->Solution

References

Validation & Comparative

Comparing the antitumor efficacy of Sarkomycin with doxorubicin in sarcomas

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antitumor efficacy of Sarkomycin and the widely-used chemotherapeutic agent doxorubicin (B1662922) in the context of sarcoma treatment is currently not feasible due to a significant lack of published research on the use of this compound for this indication. Extensive literature documents the central role of doxorubicin in the management of various sarcoma subtypes, providing a wealth of efficacy data. In contrast, research on this compound's activity against sarcoma is sparse, with historical studies offering limited data for a meaningful comparison.

This guide, therefore, focuses on providing a comprehensive overview of the established antitumor efficacy of doxorubicin in sarcomas, presented in a format that aligns with the requested data presentation, experimental protocols, and visualizations.

Doxorubicin: A Cornerstone in Sarcoma Chemotherapy

Doxorubicin, an anthracycline antibiotic, is a cornerstone in the treatment of soft tissue and bone sarcomas. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate free radicals, ultimately leading to cancer cell death.[1][2] It is one of the most potent chemotherapeutic agents approved for cancer treatment and is used either as a single agent or in combination with other drugs for a wide range of solid tumors, including various sarcomas.

Quantitative Data on Doxorubicin Efficacy in Sarcomas

The following table summarizes key efficacy data for doxorubicin in different sarcoma subtypes, compiled from various clinical studies. It is important to note that response rates can vary based on the specific sarcoma histology, disease stage, and treatment line.

Sarcoma SubtypeTreatment RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Citation(s)
Soft Tissue Sarcoma (STS)Doxorubicin (single agent)18-29%4.6 - 7.4 months12.8 - 24.1 months[3][4]
LeiomyosarcomaDoxorubicin + DacarbazineNot ReportedNot Reported36.8 months[4]
LeiomyosarcomaDoxorubicin + TrabectedinNot Reported13.5 months30.5 months[4]
AngiosarcomaPegylated Liposomal DoxorubicinEquivalent to Doxorubicin7.4 monthsNot Reported[5]
OsteosarcomaDoxorubicin-based combinationVariesVariesVaries[6]

Experimental Protocols

The evaluation of doxorubicin's antitumor efficacy in sarcomas typically involves both in vitro and in vivo experimental models.

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic effects of doxorubicin on sarcoma cell lines.

  • Cell Culture: Human sarcoma cell lines (e.g., HT-1080 fibrosarcoma, A204 rhabdomyosarcoma, SW872 liposarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

  • Drug Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of doxorubicin for specific time periods (e.g., 24, 48, 72 hours).[6]

  • Cell Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. This determines the concentration of doxorubicin required to inhibit cell growth by 50% (IC50).

  • Apoptosis Analysis: Apoptosis (programmed cell death) induction by doxorubicin is assessed using methods like flow cytometry with Annexin V/Propidium Iodide staining or by measuring the activity of caspases (e.g., caspase-3/7 and caspase-9 activity assays).[7]

In Vivo Xenograft Models

Objective: To evaluate the antitumor activity of doxorubicin in a living organism.

  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human sarcoma cells (e.g., HT1080 fibrosarcoma) are injected subcutaneously into the flanks of the mice.[3]

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Doxorubicin is typically administered intravenously or intraperitoneally at a predetermined dose and schedule.[8]

  • Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoints are typically tumor growth inhibition and prolongation of survival of the treated animals compared to the control group.[3][8]

  • Toxicity Assessment: The systemic toxicity of the treatment is monitored by observing changes in body weight, behavior, and through hematological analysis.

Signaling Pathways and Experimental Workflow

Doxorubicin's Mechanism of Action: A Signaling Pathway Perspective

Doxorubicin exerts its anticancer effects through multiple mechanisms. The diagram below illustrates the key signaling pathways involved in doxorubicin-induced cell death in cancer cells.

Doxorubicin_Mechanism Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mitochondria Mitochondria Dox->Mitochondria Induces damage Notch Notch Signaling Pathway Dox->Notch Upregulates in Osteosarcoma DNA_damage DNA Double-Strand Breaks DNA->DNA_damage Intercalation effect TopoII->DNA_damage Stabilizes complex DDR DNA Damage Response (DDR) DNA_damage->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates ROS->DNA_damage Causes ROS->Apoptosis Induces Notch->Apoptosis Promotes Cell_Proliferation Cell Proliferation Notch->Cell_Proliferation Inhibits

Caption: Doxorubicin's multifaceted mechanism of action.

General Experimental Workflow for Antitumor Efficacy Evaluation

The following diagram outlines a typical workflow for assessing the antitumor efficacy of a compound like doxorubicin in sarcoma models.

Experimental_Workflow start Hypothesis: Drug has antitumor activity in sarcoma in_vitro In Vitro Studies (Sarcoma Cell Lines) start->in_vitro viability Cell Viability Assays (e.g., MTT) in_vitro->viability apoptosis Apoptosis Assays (e.g., Flow Cytometry) in_vitro->apoptosis in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo Promising results lead to data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth survival Survival Analysis in_vivo->survival toxicity Toxicity Assessment in_vivo->toxicity tumor_growth->data_analysis survival->data_analysis toxicity->data_analysis conclusion Conclusion on Antitumor Efficacy data_analysis->conclusion

Caption: A typical preclinical experimental workflow.

Conclusion

Doxorubicin remains a critical therapeutic agent for various types of sarcomas, with its efficacy supported by extensive preclinical and clinical data. While this guide provides a detailed overview of doxorubicin's performance, a direct comparison with this compound is not possible at this time due to the absence of relevant scientific literature on this compound's use in sarcoma. Further research would be required to establish any potential antitumor activity of this compound in this context and to enable a comparative analysis.

References

The Challenge of Validating Older Antibiotics: A Comparative Framework Using Sarkomycin and Modern Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the re-evaluation of historical antibiotics like Sarkomycin in the context of modern antimicrobial resistance presents both an intriguing opportunity and a significant challenge. While the promise of rediscovering forgotten therapeutic agents is compelling, the lack of robust, contemporary data often hinders direct comparison with today's standard-of-care antibiotics. This guide provides a framework for validating the antibacterial spectrum of an older drug, using this compound as a case study, and compares the necessary data points with those readily available for modern antibiotics such as Ciprofloxacin, Meropenem, and Linezolid.

The primary obstacle in this comparative analysis is the scarcity of publicly available, quantitative data on the antibacterial spectrum of this compound. Despite its historical significance, detailed Minimum Inhibitory Concentration (MIC) values against a broad and contemporary panel of bacterial isolates are not readily found in recent scientific literature. This data gap makes a direct, evidence-based comparison with modern antibiotics challenging.

In contrast, modern antibiotics have been extensively studied, with a wealth of publicly available data on their efficacy against a wide range of pathogens. This information is crucial for clinicians to make informed decisions and for researchers to understand the evolving landscape of antibiotic resistance.

Comparative Antibacterial Spectrum: A Data-Driven Approach

To effectively validate and compare an antibiotic's spectrum, a standardized set of experiments must be conducted. The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Below is a comparative summary of the kind of quantitative data required for such an analysis. While specific data for this compound is largely unavailable in recent literature, the tables for modern antibiotics illustrate the expected data structure for a comprehensive comparison.

Table 1: Hypothetical Antibacterial Spectrum of this compound

Bacterial SpeciesStrainMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 29213Data Not Available-
Staphylococcus aureus (MRSA)ATCC 43300Data Not Available-
Enterococcus faecalisATCC 29212Data Not Available-
Enterococcus faecium (VRE)ATCC 51559Data Not Available-
Streptococcus pneumoniaeATCC 49619Data Not Available-
Escherichia coliATCC 25922Data Not Available-
Pseudomonas aeruginosaATCC 27853Data Not Available-
Klebsiella pneumoniaeATCC 700603Data Not Available-

Table 2: Antibacterial Spectrum of Ciprofloxacin

Bacterial SpeciesStrainMIC Range (µg/mL)Interpretation
Staphylococcus aureusATCC 292130.12 - 0.5[1]Susceptible
Escherichia coliATCC 259220.004 - 0.016[1]Susceptible
Pseudomonas aeruginosaATCC 278530.25 - 1[1]Susceptible
Enterococcus faecalisATCC 292120.25 - 2[1]Susceptible

Table 3: Antibacterial Spectrum of Meropenem

Bacterial SpeciesStrainMIC Range (µg/mL)Interpretation
Escherichia coliN/A≤0.03 - >32Susceptible to Resistant
Klebsiella pneumoniaeN/A≤0.03 - >32Susceptible to Resistant
Pseudomonas aeruginosaN/A≤0.12 - >32Susceptible to Resistant
Acinetobacter baumanniiN/A0.12 - >32Susceptible to Resistant

Table 4: Antibacterial Spectrum of Linezolid

Bacterial SpeciesStrainMIC Range (µg/mL)Interpretation
Staphylococcus aureus (MRSA)N/A0.5 - 4[2][3]Susceptible
Enterococcus faecalis (VRE)N/A1 - 4[4]Susceptible
Enterococcus faecium (VRE)N/A1 - 4[4]Susceptible
Streptococcus pneumoniaeN/A0.5 - 2[4]Susceptible

Unraveling the Mechanism of Action: A Key to Understanding Efficacy

A critical aspect of validating an antibiotic is understanding its mechanism of action. For modern antibiotics, these pathways are well-documented. However, for older compounds like this compound, the precise molecular targets and signaling pathways they disrupt often require further investigation.

Based on historical literature, this compound is believed to interfere with DNA synthesis. A hypothetical signaling pathway for its mechanism of action is presented below. It is important to note that this is a generalized representation and would require experimental validation.

cluster_cell Bacterial Cell This compound This compound CellMembrane Cellular Uptake This compound->CellMembrane DNA Bacterial DNA CellMembrane->DNA Interacts with Replication DNA Replication CellMembrane->Replication Inhibits DNA->Replication Template for CellDeath Cell Death Replication->CellDeath Leads to

Hypothetical Mechanism of this compound

Experimental Protocols: The Foundation of Reliable Data

To generate the necessary data for a robust comparison, standardized experimental protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standard laboratory procedure to determine the lowest concentration of an antibiotic that inhibits the growth of a specific bacterium.

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a series of twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The concentration range should be sufficient to determine the MIC value.

3. Inoculation and Incubation:

  • In a 96-well microtiter plate, add equal volumes of the bacterial suspension and the antimicrobial dilutions to the wells.

  • Include a growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Dilutions Prepare Antibiotic Dilutions Start->Dilutions Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results Incubate->Read End End Read->End

MIC Determination Workflow

Conclusion: A Path Forward for Rediscovering Antibiotics

The validation of older antibiotics like this compound against their modern counterparts is a critical step in the ongoing search for novel antimicrobial agents. While historical data provides a valuable starting point, a rigorous and systematic re-evaluation using contemporary methodologies is essential. The framework presented here, emphasizing standardized data collection and detailed experimental protocols, offers a roadmap for researchers to generate the robust, comparative data needed to determine the potential clinical utility of these forgotten molecules in the fight against antimicrobial resistance. The lack of comprehensive data for this compound underscores the importance of such validation studies to either confirm or refute the continued relevance of historical antibiotics.

References

Comparative Analysis of Sarkomycin and Other Antibiotics from Streptomyces Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Sarkomycin in comparison to other prominent Streptomyces-derived antibiotics reveals a landscape of diverse mechanisms and therapeutic applications. While this compound's primary acclaim lies in its antitumor properties, this guide delves into its antimicrobial potential alongside well-established antibiotics from the same bacterial genus: Streptomycin, Dactinomycin, and Neomycin. This analysis is intended for researchers, scientists, and drug development professionals, providing a comparative framework based on available data.

Executive Summary

This guide provides a comparative analysis of this compound and other selected antibiotics produced by Streptomyces species—Streptomycin, Dactinomycin, and Neomycin. The primary focus is on the mechanism of action and antimicrobial spectrum. Due to the historical context of this compound's discovery and a subsequent focus on its anticancer properties, detailed quantitative data on its antimicrobial activity, specifically Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria, is not as readily available in contemporary literature as it is for the other antibiotics discussed. However, by examining the available information, we can construct a comparative overview that highlights the unique characteristics of each compound.

Introduction to this compound and Comparator Antibiotics

This compound is an antibiotic produced by a strain of bacteria resembling Streptomyces erythrochromogenes. Historically, it garnered significant interest for its notable antitumor activity. In contrast, Streptomycin, Dactinomycin, and Neomycin, also products of Streptomyces species, have been extensively studied and utilized for their potent antimicrobial properties.

  • This compound: Primarily recognized for its antitumor effects.

  • Streptomycin: A well-known aminoglycoside antibiotic primarily used against aerobic Gram-negative bacteria and in the treatment of tuberculosis.

  • Dactinomycin (Actinomycin D): An anticancer agent that also exhibits antimicrobial properties, particularly against Gram-positive bacteria.

  • Neomycin: A broad-spectrum aminoglycoside antibiotic commonly used in topical applications.

Mechanism of Action: A Comparative Overview

The selected antibiotics exhibit distinct mechanisms of action at the molecular level, which dictates their spectrum of activity and clinical applications.

Table 1: Comparative Mechanism of Action

AntibioticClassPrimary Molecular TargetEffect on Bacteria
This compound Not clearly definedBelieved to involve interaction with cellular components leading to inhibition of growth.Primarily bacteriostatic or bactericidal depending on concentration and organism.
Streptomycin Aminoglycoside30S ribosomal subunitInhibition of protein synthesis, leading to codon misreading and eventual cell death.[1][2]
Dactinomycin PolypeptideDNAIntercalates into DNA, inhibiting transcription by blocking RNA polymerase.[3][4][5][6]
Neomycin Aminoglycoside30S ribosomal subunitInhibition of protein synthesis by binding to the 30S ribosomal subunit.[7][8][][10]
Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and molecular interactions of these antibiotics.

Sarkomycin_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters CellularComponents Cellular Components (e.g., DNA, proteins) This compound->CellularComponents Interacts with BacterialCell->CellularComponents GrowthInhibition Inhibition of Growth / Cell Death CellularComponents->GrowthInhibition Leads to

Caption: Putative mechanism of action for this compound.

Streptomycin_Neomycin_Mechanism_of_Action cluster_aminoglycosides Streptomycin / Neomycin Streptomycin_Neomycin Streptomycin / Neomycin Ribosome30S 30S Ribosomal Subunit Streptomycin_Neomycin->Ribosome30S Binds to Inhibition Inhibition of Translation Streptomycin_Neomycin->Inhibition Causes ProteinSynthesis Protein Synthesis ProteinSynthesis->Inhibition Blocks CodonMisreading Codon Misreading (Streptomycin) Inhibition->CodonMisreading Induces (Streptomycin) CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of Streptomycin and Neomycin.

Dactinomycin_Mechanism_of_Action Dactinomycin Dactinomycin DNA DNA Dactinomycin->DNA Intercalates into TranscriptionInhibition Transcription Inhibition Dactinomycin->TranscriptionInhibition Prevents Elongation Transcription Transcription DNA->Transcription RNAPolymerase RNA Polymerase RNAPolymerase->Transcription Mediates Transcription->TranscriptionInhibition CellDeath Cell Death TranscriptionInhibition->CellDeath

Caption: Mechanism of action for Dactinomycin.

Antimicrobial Spectrum: A Comparative Analysis

A direct comparison of the antimicrobial spectrum is challenging due to the limited quantitative data for this compound. However, based on available literature, a qualitative and quantitative comparison is presented below.

Table 2: Comparative Antimicrobial Spectrum (MIC in µg/mL)

AntibioticGram-Positive BacteriaGram-Negative BacteriaOther
This compound Activity reported, but specific MIC values are not widely available.Activity reported, but specific MIC values are not widely available.Antitumor activity is well-documented.
Streptomycin Limited activity.Effective against many aerobic Gram-negative bacteria. MICs can range from 0.39 to >200 µg/mL depending on the species and resistance.[11][12] For example, against Leptospira strains, MICs ranged from 0.39 to 3.13 µg/mL.[12]Active against Mycobacterium tuberculosis.
Dactinomycin Effective against some Gram-positive bacteria. For example, against MRSA, MICs of Actinomycin D have been reported to be around 1-8 µg/mL.[13]Generally less effective.Potent anticancer agent.[3][6]
Neomycin Broad-spectrum activity. Effective against Staphylococcus aureus.Broad-spectrum activity. Effective against Escherichia coli and Klebsiella pneumoniae.[14]Primarily used topically due to toxicity.[10]

Experimental Protocols

To ensure reproducibility and standardization in antimicrobial susceptibility testing, established protocols are crucial. The following section outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test antibiotic (e.g., this compound) stock solution of known concentration.
  • Bacterial culture in logarithmic growth phase.
  • Sterile 96-well microtiter plates.
  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
  • Spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antibiotic:

  • Dispense 100 µL of sterile MHB into wells 2 through 12 of a microtiter plate row.
  • Add 200 µL of the antibiotic stock solution to well 1.
  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). The final volume in each well will be 200 µL.

5. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria (i.e., the first clear well).

Visualizing the Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 16-20h D->E F Read Results: Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

Conclusion

This comparative guide highlights the diverse functionalities of antibiotics derived from Streptomyces species. While Streptomycin and Neomycin are classic examples of protein synthesis inhibitors with broad antimicrobial spectra, Dactinomycin's primary role as a DNA intercalator positions it more as an anticancer agent with secondary antimicrobial applications. This compound, with its historical emphasis on antitumor activity, represents an area where further investigation into its antimicrobial properties is warranted. The lack of extensive, modern quantitative data on this compound's antibacterial spectrum presents an opportunity for future research to fully characterize its potential in an era of growing antibiotic resistance. The provided experimental protocol for MIC determination offers a standardized approach for such future investigations.

References

Comparative Analysis of Salinomycin's Efficacy in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Cross-Resistance Profiles Against Standard Chemotherapeutic Agents

Note on Terminology: Initial searches for "Sarkomycin" did not yield relevant results in the context of multidrug-resistant cancer cells. The available scientific literature points overwhelmingly to "Salinomycin," a polyether antibiotic with well-documented anti-cancer and multidrug resistance (MDR) modulating properties. This guide therefore focuses on Salinomycin (B1681400), which is presumed to be the intended subject of inquiry.

Multidrug resistance remains a primary obstacle in the successful chemotherapeutic treatment of cancer. One of the key mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] Salinomycin has emerged as a promising agent that not only exhibits potent cytotoxicity against cancer stem cells but also demonstrates the ability to overcome MDR.[3][4] This guide provides a comparative analysis of Salinomycin's performance against standard chemotherapeutic agents in MDR cancer cell lines, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Salinomycin and other commonly used anticancer drugs in sensitive parental cancer cell lines and their multidrug-resistant counterparts. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive cell line, indicating the degree of resistance.

Cell Line PairDrugIC50 (Sensitive)IC50 (Resistant)Resistance Factor (RF)Reference(s)
Breast Cancer
MCF-7 vs. MCF-7/ADR (Doxorubicin-resistant)Doxorubicin (B1662922)3.09 µg/mL13.2 µg/mL4.27[5]
MCF-7 vs. MCF-7/ADR (Doxorubicin-resistant)Doxorubicin400 nM700 nM1.75[6]
MCF-7 vs. Non-tumor (HB4a)SalinomycinMore sensitive in MCF-7More resistant in HB4aN/A[7]
Ovarian Cancer
A2780 vs. A2780/CP70 (Cisplatin-resistant)Cisplatin6.84 µg/mL (24h)44.07 µg/mL (24h)6.44[8]
A2780 vs. A2780cis (Cisplatin-resistant)Cisplatin3.253 µg/mL (48h)10.58 µg/mL (48h)3.25[9]
A2780 vs. A2780/Taxol (Paclitaxel-resistant)Paclitaxel1.23 µM (72h)35.85 µM (72h)29.15[10]
A2780 vs. A2780/Taxol (Paclitaxel-resistant)Paclitaxel0.94 nmol/mL (48h)26.56 nmol/mL (48h)28.26[11]

IC50 values can vary between studies due to different experimental conditions, such as drug exposure time.

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[12][13][14]

Materials:

  • 96-well flat-bottomed microplates

  • Cancer cell lines (sensitive and resistant pairs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., Salinomycin, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for an additional 1.5 to 4 hours.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] The plate may be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 or 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of P-glycoprotein Mediated Drug Resistance and Inhibition by Salinomycin

Multidrug resistance is often mediated by the P-gp transporter, which pumps chemotherapeutic drugs out of the cancer cell. Salinomycin has been shown to inhibit P-gp, thereby increasing the intracellular concentration of other cytotoxic agents and resensitizing the resistant cells.[3][15][16]

G cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Dox_out Doxorubicin (Effluxed) Pgp->Dox_out Efflux Dox Doxorubicin Dox->Pgp Binds to P-gp DNA DNA Damage & Apoptosis Dox->DNA Induces Sal Salinomycin Sal->Pgp Inhibits Dox_in Doxorubicin (Extracellular) Dox_in->Dox Enters Cell Sal_in Salinomycin (Extracellular) Sal_in->Sal Enters Cell

P-gp mediated drug efflux and its inhibition by Salinomycin.

Experimental Workflow for Cross-Resistance Study

The following diagram illustrates a typical workflow for comparing the cytotoxicity of Salinomycin with other anticancer drugs in both sensitive and multidrug-resistant cancer cell lines.

G start Start cell_culture Culture Sensitive (e.g., MCF-7) & MDR (e.g., MCF-7/ADR) Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of: - Salinomycin - Doxorubicin - Paclitaxel, etc. seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout analysis Data Analysis: - Calculate % Viability - Determine IC50 Values readout->analysis comparison Compare IC50s & Calculate Resistance Factor (RF) analysis->comparison conclusion Conclusion on Cross-Resistance Profile comparison->conclusion

Workflow for assessing cross-resistance in cancer cells.

References

Efficacy of Sparsomycin and Its Lipophilic Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the anti-tumor and protein synthesis inhibitory activities of Sparsomycin and its synthetic derivatives. Due to a scarcity of available comparative data on Sarkomycin A and its derivatives, this guide focuses on Sparsomycin, a closely related anti-tumor antibiotic, for which detailed structure-activity relationship studies have been published.

Sparsomycin, an anti-tumor antibiotic, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. Its therapeutic potential, however, has been hampered by its toxicity. This has led to the synthesis and evaluation of numerous analogues to identify compounds with an improved therapeutic index. This guide provides a comparative analysis of the efficacy of Sparsomycin and a series of its lipophilic derivatives, based on published experimental data.

Quantitative Efficacy Comparison

The following table summarizes the biological activities of Sparsomycin and its synthetic analogues. The data includes inhibition of protein synthesis in eukaryotic (L1210/0) and prokaryotic (E. coli) systems, inhibition of tumor cell growth (L1210/0), and in vivo anti-tumor activity in a murine leukemia model (L1210).

CompoundR-group (Modification)Eukaryotic Protein Synthesis IC50 (µM)Prokaryotic Protein Synthesis IC50 (µM)L1210/0 Cell Growth Inhibition IC50 (µM)In Vivo Antitumor Activity (%ILSmax)
Sparsomycin -S(O)CH30.30.10.0360
Analogue 1 -SCH31.00.30.150
Analogue 2 -S-n-C4H90.10.030.0180
Analogue 3 -S-tert-C4H93.01.01.020
Analogue 4 -S(O)-n-C4H90.30.10.0370
Analogue 5 -CH2-S(O)CH3103130

%ILSmax: Maximum increase in lifespan of treated mice compared to control.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the concentration of the compound that inhibits protein synthesis by 50% (IC50).

Methodology:

  • Cell-free extracts: S-30 extracts were prepared from L1210/0 leukemia cells (eukaryotic) and E. coli MRE 600 (prokaryotic).

  • Reaction Mixture: The standard incubation mixture contained buffer, salts, amino acids (including a radiolabeled one, e.g., [14C]phenylalanine), an energy source (ATP, GTP), and the cell-free extract.

  • Incubation: The test compounds, at various concentrations, were added to the reaction mixtures. The mixtures were incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

  • Precipitation: The reaction was stopped, and the newly synthesized, radiolabeled proteins were precipitated using trichloroacetic acid (TCA).

  • Quantification: The precipitated protein was collected on filters, and the radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of protein synthesis was calculated for each compound concentration relative to a control without the inhibitor. The IC50 value was determined from the dose-response curve.

L1210/0 Cell Growth Inhibition Assay

Objective: To determine the concentration of the compound that inhibits the growth of L1210/0 leukemia cells by 50% (IC50).

Methodology:

  • Cell Culture: L1210/0 cells were cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: The test compounds were added to the wells at various concentrations. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by metabolically active cells to a purple formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product was measured using a microplate reader. The percentage of cell growth inhibition was calculated for each concentration, and the IC50 value was determined.

In Vivo Antitumor Activity (L1210 Leukemia Model)

Objective: To evaluate the in vivo efficacy of the compounds in a murine leukemia model.

Methodology:

  • Tumor Inoculation: DBA/2 mice were inoculated intraperitoneally (i.p.) with L1210 leukemia cells.

  • Treatment: The test compounds were administered to the mice (e.g., i.p. or intravenously) at various dose levels and schedules, starting 24 hours after tumor inoculation. A control group of mice received the vehicle only.

  • Monitoring: The mice were monitored daily for signs of toxicity and survival.

  • Data Analysis: The primary endpoint was the mean survival time of each group. The antitumor efficacy was expressed as the percentage of increase in lifespan (%ILS) of the treated group compared to the control group. The maximum %ILS over the tested doses was reported.

Structure-Activity Relationship and Experimental Workflow

The following diagrams illustrate the key structure-activity relationships observed for Sparsomycin analogues and the general workflow for their efficacy evaluation.

structure_activity cluster_sar Structure-Activity Relationship Sparsomycin Sparsomycin (-S(O)CH3) Lipophilic_Analogues Lipophilic Analogues (e.g., -S-n-C4H9) Sparsomycin->Lipophilic_Analogues Increase Lipophilicity Bulky_Analogues Bulky Analogues (e.g., -S-tert-C4H9) Sparsomycin->Bulky_Analogues Introduce Steric Hindrance Methylene_Bridge Methylene Bridge Analogues (-CH2-S(O)CH3) Sparsomycin->Methylene_Bridge Modify Bridge Increased_Activity Increased Potency & In Vivo Efficacy Lipophilic_Analogues->Increased_Activity Decreased_Activity Decreased Potency Bulky_Analogues->Decreased_Activity Methylene_Bridge->Decreased_Activity

Caption: Structure-activity relationship of Sparsomycin analogues.

experimental_workflow cluster_workflow Efficacy Evaluation Workflow start Synthesis of Sparsomycin Analogues in_vitro_protein In Vitro Protein Synthesis Assay (Eukaryotic & Prokaryotic) start->in_vitro_protein in_vitro_cell In Vitro Cell Growth Inhibition Assay (L1210/0) start->in_vitro_cell in_vivo In Vivo Antitumor Activity (L1210 Murine Model) in_vitro_protein->in_vivo in_vitro_cell->in_vivo sar_analysis Structure-Activity Relationship Analysis in_vivo->sar_analysis end Lead Compound Identification sar_analysis->end

Caption: Experimental workflow for evaluating Sparsomycin analogues.

A Comparative Guide to Sarcoma Therapies: The Historical Context of Sarkomycin Versus Contemporary Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between Sarkomycin, a historical antibiotic with early anti-tumor investigation, and the current, evidence-based treatment protocols for sarcoma. The comparison highlights the significant evolution in sarcoma management, moving from agents with limited and poorly defined activity to a multi-faceted approach involving cytotoxic chemotherapy, targeted molecular therapies, and emerging immunotherapies. While this compound is included for historical context, it holds no place in modern clinical practice. This document serves to benchmark the progress made and detail the mechanisms and clinical efficacy of today's standard-of-care treatments.

Section 1: Overview and Mechanism of Action

Sarcoma treatment has undergone a profound transformation over the past several decades. Early approaches explored a variety of agents, including antibiotics with cytotoxic properties. This compound, an antibiotic derived from Streptomyces erythrochromogenes, was one such compound investigated in the 1950s. However, its clinical utility was never established, and it was quickly superseded by more effective and better-understood chemotherapies.

Contemporary sarcoma treatment is a highly specialized field that leverages a deep understanding of tumor biology, histology, and molecular drivers. The current standard of care is built upon a foundation of robust clinical trials and includes a range of therapeutic modalities.

This compound: The precise mechanism of action for this compound's anti-neoplastic activity was never fully elucidated. It was hypothesized to interfere with cellular metabolism, but its activity was found to be minimal and its therapeutic value in disseminated cancer was deemed negligible in early studies.

Contemporary Agents: Modern sarcoma therapies utilize several distinct mechanisms:

  • DNA-Damaging Agents (e.g., Doxorubicin (B1662922), Ifosfamide (B1674421), Trabectedin): These drugs interfere with DNA replication and transcription, leading to cancer cell death. Doxorubicin intercalates into DNA and inhibits topoisomerase II, while Trabectedin (B1682994) binds to the minor groove of DNA, causing DNA bending and interfering with transcription and DNA repair pathways.[1][2][3]

  • Anti-mitotic Agents (e.g., Eribulin): Eribulin (B193375) inhibits microtubule growth, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6][7][8][9]

  • Targeted Therapy (e.g., Pazopanib): As a multi-targeted tyrosine kinase inhibitor (TKI), pazopanib (B1684535) blocks key signaling pathways involved in tumor growth and angiogenesis, primarily by inhibiting VEGFR and PDGFR.[10][11][12]

Section 2: Quantitative Data Comparison

The following tables summarize the efficacy of key contemporary drugs for soft tissue sarcoma (STS) based on pivotal clinical trial data. Due to the lack of robust clinical trials and demonstrated efficacy, no comparable quantitative data for this compound exists.

Table 1: Efficacy of Targeted and Novel Agents in Advanced/Metastatic Soft Tissue Sarcoma

DrugTrial Name / StudyPatient PopulationMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Pazopanib PALETTE (Phase III)Metastatic non-adipocytic STS, post-chemotherapy4.6 months (vs. 1.6 months for placebo)[10][12]12.5 months (vs. 10.7 months for placebo)[10][12]
Trabectedin NCT01343277 (Phase III)Advanced liposarcoma or leiomyosarcoma, post-chemotherapy4.2 months (vs. 1.5 months for dacarbazine)[1][2][3]12.4 months (vs. 12.9 months for dacarbazine)[1][2]
Eribulin Study 309 (Phase III)Advanced liposarcoma, post-chemotherapy2.9 months (vs. 1.7 months for dacarbazine)[4][8]15.6 months (vs. 8.4 months for dacarbazine)[4][8]

Table 2: Efficacy of Standard Chemotherapy Regimens in Advanced/Metastatic Soft Tissue Sarcoma

RegimenStudyPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Doxorubicin EORTC 62012 (Phase III)First-line advanced/metastatic STS14%[13][14]4.6 months[13]12.8 months[13]
Doxorubicin + Ifosfamide EORTC 62012 (Phase III)First-line advanced/metastatic STS26%[13][14]7.4 months[13]14.3 months[13]
Gemcitabine (B846) + Docetaxel (B913) SARC002 (Phase II)Metastatic STS16%[15][16]6.2 months[15][16]17.9 months[15][16]
Gemcitabine (single agent) SARC002 (Phase II)Metastatic STS8%[15][16]3.0 months[15][16]11.5 months[15][16]

Section 3: Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for the pivotal trials cited.

1. PALETTE Trial (Pazopanib)

  • Design: A randomized, double-blind, placebo-controlled, phase III trial conducted at 72 institutions across 13 countries.[10][17]

  • Patient Population: Patients with metastatic soft-tissue sarcoma (non-adipocytic) whose disease had progressed despite prior standard chemotherapy. Patients were required to be naive to angiogenesis inhibitors.[10][17]

  • Intervention: Patients were randomly assigned in a 2:1 ratio to receive either pazopanib (800 mg once daily) or a matching placebo.[10][17]

  • Primary Endpoint: Progression-Free Survival (PFS), assessed by independent radiological review.[10][17]

  • Secondary Endpoints: Overall Survival (OS), safety, and tolerability.[10]

2. Trabectedin vs. Dacarbazine (B1669748) (NCT01343277)

  • Design: A randomized, open-label, multicenter, phase III trial.[1][3]

  • Patient Population: Patients with advanced or metastatic liposarcoma or leiomyosarcoma who had previously been treated with an anthracycline and at least one other systemic regimen.[1][2]

  • Intervention: Patients were randomly assigned in a 2:1 ratio to receive either trabectedin (1.5 mg/m² as a 24-hour intravenous infusion every 3 weeks) or dacarbazine (1,000 mg/m² intravenously every 3 weeks).[3]

  • Primary Endpoint: Overall Survival (OS).[1][2]

  • Secondary Endpoints: Progression-Free Survival (PFS), objective response rate (ORR), and duration of response.[1][2]

3. Eribulin vs. Dacarbazine (Study 309)

  • Design: A randomized, open-label, multicenter, phase III trial.[4][9]

  • Patient Population: Patients (≥18 years) with advanced or metastatic liposarcoma or leiomyosarcoma who had received at least two prior systemic treatment regimens, including an anthracycline.[4][6]

  • Intervention: Patients were randomly assigned 1:1 to receive either eribulin mesylate (1.4 mg/m² intravenously on days 1 and 8 of a 21-day cycle) or dacarbazine (at doses of 850, 1,000, or 1,200 mg/m² intravenously on day 1 of a 21-day cycle).[4][6]

  • Primary Endpoint: Overall Survival (OS).[5][9]

  • Secondary Endpoints: Progression-Free Survival (PFS) and safety.[4]

Section 4: Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by modern therapies and a typical clinical workflow for sarcoma management.

Pazopanib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Effects VEGFR VEGFR TK_Domain_V Tyrosine Kinase Domain (VEGFR) PDGFR PDGFR TK_Domain_P Tyrosine Kinase Domain (PDGFR) Pazopanib Pazopanib Pazopanib->TK_Domain_V Inhibits Pazopanib->TK_Domain_P Inhibits Signaling Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) TK_Domain_V->Signaling Activates TK_Domain_P->Signaling Activates Angiogenesis Angiogenesis Signaling->Angiogenesis Cell_Growth Tumor Cell Growth/Survival Signaling->Cell_Growth

Caption: Pazopanib inhibits VEGFR/PDGFR tyrosine kinase domains.

DNA_Targeting_Agents Doxorubicin Doxorubicin DNA DNA Double Helix Doxorubicin->DNA Intercalates Topoisomerase Topoisomerase II Doxorubicin->Topoisomerase Inhibits Trabectedin Trabectedin Trabectedin->DNA Binds Minor Groove Transcription Transcription Factors & DNA Repair Proteins Trabectedin->Transcription Interferes with DNA_Damage DNA Strand Breaks & Replication Failure Topoisomerase->DNA_Damage Transcription->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Sarcoma_Treatment_Workflow Diagnosis Suspicion of Sarcoma (Clinical Exam, Imaging) Biopsy Biopsy and Histopathological Confirmation Diagnosis->Biopsy Staging Staging (Imaging, Grade Assessment) Biopsy->Staging MDT Multidisciplinary Tumor Board Review Staging->MDT Localized Localized Disease MDT->Localized Metastatic Metastatic/Unresectable Disease MDT->Metastatic Surgery Surgery +/- Radiation Localized->Surgery Systemic Systemic Therapy Metastatic->Systemic FollowUp Adjuvant Therapy & Surveillance Surgery->FollowUp Chemo 1st Line: Doxorubicin-based Chemotherapy Systemic->Chemo Targeted 2nd+ Line: Pazopanib, Trabectedin, Eribulin, etc. Chemo->Targeted If Progression

References

Comparative Cytotoxicity of Salinomycin Across a Panel of Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Salinomycin, a polyether antibiotic, across a range of human cancer cell lines. The data presented is intended to support researchers and professionals in the fields of oncology and drug development in evaluating the potential of Salinomycin as an anti-cancer agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of Salinomycin required to inhibit the viability of cancer cells by 50%. The following table summarizes the IC50 values of Salinomycin in various human cancer cell lines, as determined by the MTT assay.

Cancer TypeCell LineIncubation Time (hours)IC50 (µM)
Lung CancerA549245 - 10[1]
481.5 - 2.5[1]
Lung CancerLNM35245 - 10[1]
481.5 - 2.5[1]
Prostate CancerPC-3Not SpecifiedVaries (dose-dependent)
Prostate CancerDU145Not SpecifiedVaries (dose-dependent)
Small Cell Lung CancerSCLC CTC linesNot SpecifiedVaries (data from dose-response curves)[2]
Hepatocellular CarcinomaHepG2/C3aNot SpecifiedVaries (concentration- and time-dependent)[2]

Note: The cytotoxicity of Salinomycin is both concentration- and time-dependent.[1][2]

Experimental Protocols

The data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours in a controlled environment (37°C, 5% CO2).[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Salinomycin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow Salinomycin to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated. This represents the concentration of Salinomycin that causes a 50% reduction in cell viability compared to the control.

Signaling Pathways and Mechanism of Action

Salinomycin induces cancer cell death through multiple mechanisms and by modulating several key signaling pathways.

Induction of Apoptosis

Salinomycin is a potent inducer of apoptosis in cancer cells.[3] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] A key mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent DNA damage.[4] This is evidenced by the phosphorylation of H2AX and p53.[4][5] Salinomycin also alters the balance of Bcl-2 family proteins, leading to mitochondrial membrane depolarization and the activation of caspases.[4][6]

Inhibition of Pro-Survival Signaling Pathways

Salinomycin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and is crucial for the maintenance of cancer stem cells.[6] It can also inhibit the NF-κB pathway and activate the p38 MAPK pathway.[6]

cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cancer Cell Seeding (96-well plate) B Incubation (24h) A->B C Salinomycin Treatment (various concentrations) B->C D Incubation (24h, 48h, or 72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for determining the cytotoxicity of Salinomycin.

cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways Salinomycin Salinomycin ROS ↑ Reactive Oxygen Species (ROS) Salinomycin->ROS Mito_Depolarization Mitochondrial Depolarization Salinomycin->Mito_Depolarization Wnt ↓ Wnt/β-catenin Signaling Salinomycin->Wnt NFkB ↓ NF-κB Pathway Salinomycin->NFkB p38 ↑ p38 MAPK Pathway Salinomycin->p38 DNA_Damage ↑ DNA Damage (γH2AX, p53) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Depolarization->Apoptosis Wnt->Apoptosis NFkB->Apoptosis p38->Apoptosis

Caption: Signaling pathways affected by Salinomycin leading to apoptosis.

References

Assessing Antimicrobial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of published scientific literature reveals no available data on the activity of Sarkomycin against methicillin-resistant Staphylococcus aureus (MRSA). This compound is predominantly characterized as an antineoplastic agent, and its antibacterial properties, particularly against antibiotic-resistant strains like MRSA, are not documented.

In light of this, the following guide provides a comparative overview of established and novel antimicrobial agents with proven activity against MRSA. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-MRSA therapies.

Comparison of Anti-MRSA Antibiotics

The clinical management of MRSA infections relies on a limited number of antibiotic classes. The following tables summarize the in vitro activity and clinical efficacy of several key alternatives.

Table 1: In Vitro Activity of Selected Antibiotics Against MRSA

Antibiotic ClassDrugMRSA MIC Range (μg/mL)Spectrum of Activity
GlycopeptideVancomycin0.5 - 2Primarily Gram-positive, including MRSA
OxazolidinoneLinezolid0.5 - 4Gram-positive bacteria, including MRSA and VRE
Cyclic LipopeptideDaptomycin0.25 - 1Gram-positive bacteria, including MRSA and VRE
Cephalosporin (5th Gen)Ceftaroline0.12 - 1Broad-spectrum, including MRSA
TetracyclineTigecycline0.12 - 0.5Broad-spectrum, including MRSA
DiaminopyrimidineTrimethoprim/Sulfamethoxazole (TMP-SMX)VariableBroad-spectrum, including many CA-MRSA strains

Note: MIC (Minimum Inhibitory Concentration) values can vary between different MRSA strains.

Table 2: Clinical Efficacy Rates of Selected Antibiotics in Treating MRSA Infections

DrugInfection TypeClinical Success Rate (%)Reference
VancomycinComplicated Skin and Soft Tissue Infections (cSSTI)74.7%[1]
LinezolidcSSTI84.4%[1]
DaptomycinBloodstream Infections73.0% (most effective in a network meta-analysis)[2]
CeftarolinecSSTINot specified in provided results
TigecyclinecSSTI70.4%[1]

Experimental Protocols

Standardized in vitro assays are crucial for the initial assessment of a compound's antimicrobial activity. The following are detailed methodologies for two fundamental experiments.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture MRSA on a suitable agar (B569324) plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared MRSA inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (MRSA in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Protocol 2: Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: Prepare an MRSA suspension in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup: Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling: Inoculate all tubes with the prepared MRSA suspension. Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them on a suitable agar medium.

  • Incubation and Analysis: Incubate the plates at 35°C for 18-24 hours and then count the number of colonies (CFU/mL). Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Visualizations

Signaling Pathway: mecA-Mediated Methicillin Resistance

Methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). This gene encodes for a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for β-lactam antibiotics.

mecA_resistance beta_lactam β-Lactam Antibiotic pbp Normal PBPs beta_lactam->pbp Binds and Inhibits pbp2a PBP2a beta_lactam->pbp2a Low binding affinity cell_wall_synthesis Cell Wall Peptidoglycan Synthesis pbp->cell_wall_synthesis cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Inhibition leads to sccmec SCCmec mecA mecA gene sccmec->mecA Carries mecA->pbp2a Encodes functional_cell_wall Functional Cell Wall Synthesis pbp2a->functional_cell_wall Catalyzes resistance Resistance functional_cell_wall->resistance

Caption: Mechanism of mecA-mediated resistance to β-lactam antibiotics in MRSA.

Experimental Workflow: In Vitro Assessment of Anti-MRSA Activity

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a potential anti-MRSA compound.

experimental_workflow start Start: Test Compound mic_assay Broth Microdilution Assay (MIC Determination) start->mic_assay data_analysis_mic Determine MIC Value mic_assay->data_analysis_mic time_kill Time-Kill Kinetic Assay data_analysis_tk Assess Bactericidal/ Bacteriostatic Activity time_kill->data_analysis_tk decision Active? data_analysis_mic->decision further_studies Proceed to Advanced Studies (e.g., toxicity, in vivo models) data_analysis_tk->further_studies decision->time_kill Yes stop Stop/Optimize Compound decision->stop No

Caption: Workflow for the in vitro assessment of a compound's activity against MRSA.

References

Benchmarking the Synthesis of Sarkomycin Against Other Natural Product Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the total synthesis of Sarkomycin with other notable bioactive natural products, Methylenomycin B and Pentenomycin. The comparison focuses on key quantitative metrics such as the number of synthetic steps and overall yield. Detailed experimental protocols for the synthesis of each compound are provided, alongside a visualization of a prominent synthetic workflow for this compound.

Synthesis Comparison of Bioactive Cyclopentenones

The efficiency of a total synthesis is a critical factor in the development of natural products as potential therapeutic agents. This table summarizes the key metrics for the synthesis of this compound and two other structurally related cyclopentenone antibiotics.

Natural ProductStarting Material(s)Number of StepsOverall Yield (%)Key Reactions/Strategies
(R)-Sarkomycin Cyclopentenone519%Asymmetric Rhodium-Catalyzed Conjugate Addition, Mukaiyama Aldol (B89426) Reaction
(R)-Sarkomycin Methyl Ester Acyclic precursors5Not explicitly stated, but described as the shortest enantioselective synthesis to date.Pauson-Khand Reaction, Iridium-Catalyzed Asymmetric Isomerization
Methylenomycin B Ethyl 3-oxopentanoate (B1256331)4~15%Diketoester Formation, Cyclization, Hydroxymethylation, Decarboxylation
(±)-Pentenomycin I Diels-Alder adduct of furan (B31954) and methyl acrylateNot explicitly stated, but described as a concise route.33%Decarbonylation of a β-methoxy-α,β-unsaturated aldehyde

Visualizing the Synthetic Pathway

A key aspect of evaluating a synthetic route is understanding its workflow. The following diagram illustrates a five-step enantioselective synthesis of (R)-Sarkomycin, noted for its efficiency and high yield.[1]

Sarkomycin_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Cyclopentenone step1 1. Rh-catalyzed Asymmetric Conjugate Alkenyl Addition start->step1 step2 2. Mukaiyama Aldol Reaction with Aqueous Formaldehyde step1->step2 step3 3. Protection of Hydroxy Group (THP acetal) step2->step3 step4 4. Oxidative Cleavage of C=C Double Bond step3->step4 step5 5. Microwave-Assisted Liberation step4->step5 product (R)-Sarkomycin step5->product

A five-step enantioselective synthesis of (R)-Sarkomycin.

Experimental Protocols

Below are the detailed experimental protocols for the key steps in the synthesis of this compound, Methylenomycin B, and Pentenomycin.

Synthesis of (R)-Sarkomycin

This protocol is based on a five-step synthesis that achieves a 19% overall yield.[1]

Step 1: Asymmetric Rhodium-Catalyzed Conjugate Addition

  • Procedure: To a solution of the rhodium catalyst in a suitable solvent, cyclopentenone is added, followed by the alkenylating agent. The reaction is stirred at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Key Reagents: Rhodium catalyst, cyclopentenone, alkenylating agent.

Step 2: Mukaiyama Aldol Reaction

  • Procedure: The product from the previous step is subjected to a Mukaiyama aldol reaction with aqueous formaldehyde. This reaction is typically carried out in the presence of a Lewis acid.

  • Key Reagents: Silyl enol ether intermediate, aqueous formaldehyde, Lewis acid.

Step 3: Protection of the Hydroxy Group

  • Procedure: The resulting hydroxyl group is protected as a tetrahydropyranyl (THP) acetal (B89532) to ensure stability in subsequent steps.

  • Key Reagents: Dihydropyran, acid catalyst.

Step 4: Oxidative Cleavage

  • Procedure: The carbon-carbon double bond is cleaved oxidatively to yield a stable direct precursor to this compound.

  • Key Reagents: Oxidizing agent (e.g., ozone or potassium permanganate).

Step 5: Liberation of (R)-Sarkomycin

  • Procedure: The final natural product is liberated from its precursor under slightly acidic conditions, often assisted by microwave irradiation to ensure a high yield.

  • Key Reagents: Ion-exchange resin in acetone, microwave reactor.

Synthesis of Methylenomycin B

This four-step synthesis starts from ethyl 3-oxopentanoate and has an overall yield of approximately 15%.

Step 1: Synthesis of Ethyl 2-acetyl-3-oxopentanoate

  • Materials: Ethyl 3-oxopentanoate, sodium, ethanol (B145695), bromoacetone.

  • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium in anhydrous ethanol. Ethyl 3-oxopentanoate is added dropwise at 0°C, and the resulting sodium salt is treated with bromoacetone. The product is purified by column chromatography.[1]

Step 2: Cyclization to form the Cyclopentenone Ring

  • Procedure: The diketoester from the previous step is cyclized using sodium hydroxide (B78521) in ethanol to form the cyclic ketone.[2]

  • Key Reagents: Ethyl 2-acetyl-3-oxopentanoate, sodium hydroxide, ethanol.

Step 3: Regiospecific Hydroxymethylation

  • Procedure: A hydroxymethyl group is introduced regiospecifically using potassium hydrogen carbonate and formaldehyde.[2]

  • Key Reagents: Cyclopentenone intermediate, potassium hydrogen carbonate, formaldehyde.

Step 4: Hydrolysis and Decarboxylation

  • Procedure: The intermediate is hydrolyzed and decarboxylated to yield Methylenomycin B.[2]

  • Key Reagents: Acid or base for hydrolysis.

Synthesis of (±)-Pentenomycin I

A concise, stereoselective synthesis of (±)-Pentenomycin I has been reported with a 33% overall yield.

Key Step: Decarbonylation of a β-methoxy-α,β-unsaturated aldehyde

  • Starting Material: A readily accessible Diels-Alder adduct.

  • Procedure: The key transformation involves the decarbonylation of a β-methoxy-α,β-unsaturated aldehyde, which is obtained from a β-hydroxy-dimethylketal intermediate. This step is crucial for the formation of the final pentenomycin structure.

  • Significance: This route is noted for its efficiency and high overall yield for a racemic synthesis.

Biological Activity and Signaling Pathway of this compound

While a detailed signaling pathway for this compound is not fully elucidated, its biological activity is primarily characterized by its antitumor properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. The exact molecular mechanism and the specific signaling cascades involved are still areas of active research. The pro-apoptotic effect of this compound is a key area of interest for its potential development as a therapeutic agent.

References

Safety Operating Guide

Navigating the Labyrinth of Laboratory Waste: A Guide to the Proper Disposal of Sarkomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the handling and disposal of chemical compounds require meticulous attention to safety and regulatory compliance. Sarkomycin, an antineoplastic antibiotic, necessitates a comprehensive understanding of its hazardous properties to ensure its safe disposal, protecting both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory mandates.

Understanding the Hazard Profile of this compound

Key Safety Considerations:

  • Cytotoxicity: this compound is designed to be toxic to living cells.

  • Irritant: May cause skin, eye, and respiratory irritation.

  • Carcinogenicity: Suspected to be a carcinogen.

  • Developmental Hazard: May pose a risk to fetal development.

Due to these inherent hazards, all this compound waste, including pure compounds, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.

Quantitative Data Summary

PropertyDataSource
Chemical Formula C₇H₈O₃PubChem
Molar Mass 140.14 g/mol PubChem
Appearance Solid (form may vary)General knowledge
Primary Hazards Cytotoxic, Irritant, Suspect CarcinogenInferred from cytotoxic agent MSDS[1]
Decomposition Products Carbon oxides, Nitrogen oxides (in case of fire)Inferred from cytotoxic agent MSDS[1]

Step-by-Step Disposal Protocol

The following procedures are critical for the safe handling and disposal of this compound waste. Adherence to these steps is mandatory to mitigate risks and ensure compliance with federal, state, and local regulations.

1. Personal Protective Equipment (PPE):

Before handling this compound in any form, it is imperative to wear appropriate PPE:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A disposable or dedicated lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosol generation.

2. Waste Segregation and Collection:

Proper segregation at the point of generation is the cornerstone of safe disposal.

  • Solid Waste:

    • Unused or expired this compound powder should be disposed of in its original container, tightly sealed.

    • Contaminated materials such as gloves, wipes, and bench paper must be placed in a designated, clearly labeled hazardous waste container. This container should be leak-proof and have a secure lid.

  • Liquid Waste:

    • Stock solutions and any other liquid waste containing this compound should be collected in a dedicated, shatter-resistant, and leak-proof container.

    • This container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and date.

    • Do not pour this compound solutions down the drain.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound must be immediately placed in a puncture-resistant sharps container designated for chemotherapy or cytotoxic waste.

3. Labeling and Storage:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The primary hazard(s) (e.g., "Cytotoxic," "Toxic")

  • The date the waste was first added to the container.

Store waste containers in a designated, secure area away from general laboratory traffic, and incompatible materials.

4. Final Disposal:

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company. Follow your institution's specific procedures for arranging a waste pickup. Do not attempt to treat or dispose of this compound waste through standard laboratory autoclaving or incineration unless explicitly approved and equipped to handle cytotoxic chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SarkomycinDisposal cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps solid_container Seal in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled, Leak-proof Liquid Waste Container liquid->liquid_container sharps_container Place in Designated Chemo Sharps Container sharps->sharps_container storage Store in Secure Designated Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.

By adhering to these stringent disposal protocols, researchers and laboratory professionals can ensure a safe working environment and minimize the environmental impact of their critical work. Always consult your institution's specific safety and waste management guidelines for additional requirements.

References

Essential Safety and Handling Protocols for Sarkomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Sarkomycin. Adherence to these guidelines is imperative for ensuring laboratory safety and minimizing exposure risk. This compound is an antibiotic with antitumor properties, and like many cytotoxic compounds, it must be handled with significant care.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is critical for understanding its behavior and for developing appropriate handling and storage procedures.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol [4]
CAS Number 489-21-4[4]
Appearance Oily liquid
Solubility Soluble in water, methanol, ethanol, butanol, ethyl acetate. Sparingly soluble in petroleum ether.
IUPAC Name (1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid[4]
Toxicological Data

Detailed quantitative toxicological data such as LD50 (median lethal dose) and occupational exposure limits (OELs) for this compound are not well-established in publicly accessible literature.[5][6] However, as a cytotoxic and antineoplastic agent, it should be presumed to be hazardous.[1][7]

Hazard CategoryInformation
Acute Toxicity Specific LD50 values are not available. As a cytotoxic drug, it should be considered toxic and handled with measures to prevent any direct contact, inhalation, or ingestion.
Carcinogenicity Belongs to the class of antineoplastic antibiotics, many of which are known or suspected carcinogens. Handle as a potential carcinogen.
Mutagenicity/Genotoxicity As a compound that interacts with cellular processes to inhibit tumor growth, the potential for genotoxicity should be assumed.
Teratogenicity Many cytotoxic drugs are teratogenic.[8] Pregnant individuals or those planning to become pregnant should not handle this compound.
Occupational Exposure Limits No specific OELs have been established.[2][3] All work should be conducted in a manner that minimizes any potential for exposure.

Operational Plans: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the most critical barrier to preventing exposure to this compound. The required level of PPE is dictated by the specific handling procedure.

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemotherapy-ratedNot required unless leakage is suspectedNot required unless leakage is suspectedNot required
Preparation/Compounding Double pair, chemotherapy-ratedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95) within a ventilated enclosureGoggles and face shield
Administration Double pair, chemotherapy-ratedDisposable, impermeable, long-sleeved with tight cuffsSurgical mask (face shield recommended)Goggles or face shield
Waste Disposal Double pair, chemotherapy-ratedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator if aerosolization is possibleGoggles or face shield
Spill Cleanup Double pair, chemotherapy-rated (heavy-duty)Disposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95 or higher)Goggles and face shield

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines for cytotoxic and chemical waste.

  • Segregation at Source : All this compound-contaminated waste (e.g., vials, syringes, PPE, cleaning materials) must be segregated into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

  • Solid Waste : Unused or expired this compound powder should be disposed of in its original container within a labeled cytotoxic waste container. Contaminated labware and PPE should be placed in designated cytotoxic waste bags.

  • Liquid Waste : this compound-containing solutions should be collected in a sealed, leak-proof container labeled as "Cytotoxic Liquid Waste." Do not pour this compound solutions down the drain.

  • Sharps : All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

  • Final Disposal : All segregated this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility.

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the search results, a generalized protocol for the safe handling and preparation of a cytotoxic drug solution is provided below. This should be adapted to specific experimental needs within a formal risk assessment.

Protocol: Preparation of a this compound Solution

  • Pre-Preparation :

    • Don all required PPE as specified for "Preparation/Compounding" in the table above.

    • Prepare the work area within a certified biological safety cabinet (BSC) or a chemical fume hood by covering the surface with a disposable, plastic-backed absorbent pad.

    • Assemble all necessary materials (this compound, sterile diluent, sterile syringes and needles, vials, etc.).

  • Reconstitution and Dilution :

    • Using a sterile syringe with a Luer-lock fitting, carefully withdraw the required volume of diluent.

    • Slowly inject the diluent into the this compound vial, directing the stream against the wall of the vial to minimize aerosolization.

    • Allow the vial to equalize pressure using a chemotherapy dispensing pin or by maintaining a slight negative pressure in the vial.

    • Gently swirl the vial to dissolve the contents completely. Do not shake, as this can cause aerosolization.

    • Withdraw the required volume of the reconstituted solution for further dilution or use.

  • Post-Preparation :

    • Wipe the exterior of the final container (e.g., syringe, IV bag) with a decontaminating solution.

    • Place a label on the final container indicating the contents, concentration, and cytotoxic hazard.

    • Dispose of all contaminated materials (vials, needles, absorbent pads) in the appropriate cytotoxic waste containers located within the BSC or fume hood.

    • Remove outer gloves and gown before exiting the preparation area. Remove inner gloves, eye/face protection, and respirator in the designated doffing area.

    • Wash hands thoroughly with soap and water.

Mandatory Visualization

The following diagram outlines the logical workflow for responding to a this compound spill. Adherence to this procedure is essential for containing the spill and protecting personnel.

Sarkomycin_Spill_Workflow This compound Spill Response Workflow node_start Spill Occurs node_secure Secure Area: - Alert others - Restrict access node_start->node_secure node_ppe Don Spill PPE: - Double gloves - Gown - Respirator - Goggles/Face shield node_secure->node_ppe node_contain Contain Spill: - Use spill kit - Cover with absorbent pads node_ppe->node_contain node_clean Clean Area: - Work from outer to inner edge - Use appropriate decontaminant node_contain->node_clean node_dispose Dispose of Waste: - Place all contaminated materials  in cytotoxic waste container node_clean->node_dispose node_doff Doff PPE Correctly node_dispose->node_doff node_wash Wash Hands Thoroughly node_doff->node_wash node_report Report Incident to Supervisor node_wash->node_report node_end Spill Response Complete node_report->node_end

Caption: Workflow for a safe and effective response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.